Pentaborane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRXSNSLVJMEA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[P@@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentaborane appears as a clear colorless liquid with a pungent odor like sour milk. Freezing point -52.9 °F (-46.6 °C). Boiling point 136.4 °F (58 °C). Decomposition temperature 302 °F (150 °C). Vapors toxic both under prolonged exposure to low concentrations and short exposure to high concentrations. Density 0.61 g / cm3. Under prolonged exposure to intense heat the containers may rupture violently and rocket., Colorless liquid with a pungent odor like sour milk; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor like sour milk. | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/77 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
140 °F at 760 mmHg (EPA, 1998), 60 °C, 140 °F | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
86 °F (EPA, 1998), 86 °F, 86 °F (30 °C) (closed cup) /table/, 30 °C c.c. | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/77 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Solubility in water: reaction, Reacts | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.61 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.61 at 0 °C/4 °C, Density (at 0-4 °C): 0.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3, 0.62 | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.2, Relative vapor density (air = 1): 2.2 | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
171 mmHg at 68 °F (EPA, 1998), 171.0 [mmHg], Vapor pressure: 1kPa (7.5 mm Hg) at -34.8 °C; 10 kPa (75 mm Hg) at 3.8 °C; 100 kPa (750 mm Hg) at 57.6 °C, 171 mm Hg at 20 °C; 66 mm Hg at 0 °C, Vapor pressure, kPa at 20 °C: 22.8, 171 mmHg | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/77 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid. | |
CAS No. |
19624-22-7, 65580-80-5 | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl p-nitrophenyl benzenethiophosphonate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065580805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaborane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/pentaborane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Pentaborane(9) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaborane(9) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL P-NITROPHENYL BENZENETHIOPHOSPHONATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QP6TS3GA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-51.9 °F (EPA, 1998), -46.6 °C, -47 °C, -52 °F | |
| Record name | PENTABORANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1285 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PENTABORANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTABORANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTABORANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/304 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaborane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Pentaborane(9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of pentaborane(9) (B₅H₉), a high-energy boron hydride. The information is curated for researchers, scientists, and professionals in drug development who may encounter or work with this highly reactive and toxic compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination with an emphasis on safety, and includes visualizations of logical relationships and experimental workflows.
Core Physical Properties
This compound(9) is a colorless, volatile liquid with a pungent, sour milk-like odor.[1][2] It is a highly polar compound with a significant dipole moment.[1] A key characteristic is its pyrophoric nature, meaning it can ignite spontaneously in air, especially when impure.[1][3] It is soluble in hydrocarbons such as benzene (B151609) and cyclohexane, as well as in various greases.[1][3]
Quantitative Data Summary
The following tables summarize the key physical properties of this compound(9).
| Property | Value | Notes |
| Molecular Formula | B₅H₉ | |
| Molar Mass | 63.13 g/mol [3] | |
| Appearance | Colorless, mobile liquid[3] | Can have a slight yellow coloration if impurities are present. |
| Odor | Pungent, like sour milk or garlic[2][3] | Sensory adaptation occurs quickly, making odor an unreliable warning. |
| Melting Point | -46.8 °C (-52.2 °F; 226.3 K)[1] | |
| Boiling Point | 58.4 °C (137.1 °F; 331.5 K)[1] | At standard atmospheric pressure. |
| Density (liquid) | 0.618 g/mL at 25 °C[1][3] | 0.61 g/cm³ at 0 °C.[4] |
| Vapor Density | 2.2 (air = 1)[2] | Vapors are heavier than air.[1] |
| Dipole Moment | 2.13 D[1] | Indicative of a highly polar molecule. |
| Surface Tension | 20.8 dynes/cm at 25 °C[2] | |
| Heat of Formation (liquid, 298.15 K) | +73.2 kJ/mol[5] |
| Vapor Pressure | Temperature (°C) |
| 1 kPa (7.5 mmHg) | -34.8[2] |
| 10 kPa (75 mmHg) | 3.8[2] |
| 22.8 kPa (171 mmHg) | 20[2] |
| 100 kPa (750 mmHg) | 57.6[2] |
| Flammability and Stability | Value | Notes |
| Flash Point | 30 °C (86 °F)[3][6] | Closed cup. |
| Autoignition Temperature | ~35 °C (95 °F)[2][6] | For pure material; spontaneously flammable if impure.[2] |
| Explosive Limits in Air | 0.42% - 98%[6] | |
| Decomposition Temperature | >150 °C (302 °F)[2][3] | Decomposes to produce hydrogen gas.[1] |
Experimental Protocols
Given the hazardous nature of this compound(9), all experimental procedures must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., dry nitrogen).[7] Appropriate personal protective equipment (PPE), including a self-contained breathing apparatus and a fully encapsulating, chemical-resistant suit, is mandatory.[2]
Determination of Boiling Point (Micro-reflux method)
This method is suitable for small sample volumes and enhances safety by containing the substance.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Micro-stir bar
-
Digital thermometer with a thermocouple probe
-
Heating block with a magnetic stirrer
-
Inert gas source (e.g., nitrogen) with a bubbler
-
Condenser (optional, for extended reflux)
Procedure:
-
Place a micro-stir bar and approximately 0.5 mL of this compound(9) into the test tube within an inert atmosphere glovebox.
-
Seal the test tube with a septum, ensuring a snug fit.
-
Insert the thermocouple probe through the septum, positioning the tip approximately 1 cm above the liquid surface to measure the vapor temperature.
-
Insert a needle connected to the inert gas source through the septum to provide a slight positive pressure and a vent needle connected to a bubbler to prevent pressure buildup.
-
Place the test tube in the heating block on the magnetic stirrer.
-
Turn on the stirrer to ensure smooth boiling.
-
Gently heat the sample. Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the heating rate so that the reflux ring is stable at the level of the thermometer's sensor.
-
The stable temperature reading on the thermometer is the boiling point of the liquid.[5]
Determination of Vapor Pressure (Static Method)
This method measures the equilibrium vapor pressure in a closed system.
Apparatus:
-
A small, robust, and leak-tight flask with a sidearm connected to a pressure transducer.
-
A temperature probe (thermocouple or RTD) inserted into the flask.
-
A vacuum pump.
-
A thermostatically controlled bath.
Procedure:
-
Introduce a small, purified sample of this compound(9) into the flask in a controlled environment.
-
Attach the flask to a vacuum line and freeze the sample with liquid nitrogen.
-
Evacuate the flask to remove any residual air or other gases.
-
Seal the flask from the vacuum line.
-
Allow the sample to thaw and place the flask in the thermostatic bath.
-
Allow the system to reach thermal equilibrium at a set temperature.
-
Record the temperature and the pressure reading from the transducer. This pressure is the vapor pressure at that temperature.
-
Repeat the measurement at various temperatures to obtain a vapor pressure curve.[1]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Apparatus:
-
A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube).
-
An analytical balance.
-
A thermostatic bath.
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance.
-
In an inert atmosphere, fill the pycnometer with this compound(9). Insert the stopper carefully, allowing excess liquid to exit through the capillary.
-
Thermostat the filled pycnometer in the bath to a constant temperature.
-
Remove the pycnometer, wipe it dry, and weigh it accurately.
-
The mass of the this compound(9) is the difference between the filled and empty pycnometer weights.
-
The density is calculated by dividing the mass of the this compound(9) by the known volume of the pycnometer.[8]
Visualizations
Logical Relationships of Physical Properties
The physical state and properties of this compound(9) are highly dependent on temperature and pressure. The following diagram illustrates these relationships.
Caption: Interdependence of this compound(9) Physical Properties.
Experimental Workflow: Boiling Point Determination
The workflow for determining the boiling point of this compound(9) must prioritize safety and containment.
Caption: Safe Workflow for this compound(9) Boiling Point Determination.
References
- 1. Vapor pressure - Wikipedia [en.wikipedia.org]
- 2. media.msanet.com [media.msanet.com]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. chymist.com [chymist.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mt.com [mt.com]
A Technical Guide to the Discovery of Boron Hydrides: From Volatile Curiosities to a New Frontier in Chemical Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery of boron hydrides, a class of compounds that challenged and reshaped our understanding of chemical bonding. From the pioneering and hazardous work of Alfred Stock to the Nobel Prize-winning structural elucidations by William Lipscomb, this document details the key breakthroughs, experimental methodologies, and the evolution of our understanding of these remarkable molecules.
A New Class of Hydrides: The Pioneering Work of Alfred Stock
The story of boron hydrides begins in the early 20th century with the meticulous and perilous work of German chemist Alfred Stock. Between 1912 and 1936, Stock and his group systematically synthesized and characterized the first examples of these volatile and highly reactive compounds.[1][2] His initial work involved the reaction of metal borides, such as magnesium boride (Mg₃B₂), with acids.[3][4] This groundbreaking research led to the discovery of a series of boron hydrides, which he named "boranes," in analogy to the alkanes.[2]
The handling of these spontaneously flammable and toxic substances required the development of new laboratory techniques. To this end, Stock invented the glass vacuum line, a crucial piece of apparatus that allowed for the manipulation of volatile compounds in the absence of air and moisture. This invention was not only pivotal for the study of boranes but also became a fundamental tool in many other areas of chemistry.[5]
Stock's initial syntheses produced a mixture of boranes, including diborane (B8814927) (B₂H₆), tetraborane (B₄H₁₀), pentaborane (B₅H₉), and decaborane (B607025) (B₁₀H₁₄).[3] The separation of these compounds was achieved by fractional distillation and condensation under vacuum.
The "Electron-Deficient" Puzzle and the Dawn of a New Bonding Theory
For decades, the structures of boranes remained a profound mystery. The simplest borane (B79455), diborane (B₂H₆), was particularly enigmatic. With 12 valence electrons, it was "electron-deficient," meaning it did not have enough electrons to form the seven conventional two-center, two-electron (2c-2e) bonds that would be expected for an ethane-like structure (H₃B-BH₃). This led to numerous theoretical proposals, but none could adequately explain the molecule's properties.
The breakthrough came in the 1940s when H. Christopher Longuet-Higgins, then an undergraduate, and his tutor R. P. Bell proposed the now-accepted bridged structure for diborane. This model features two boron atoms linked by two bridging hydrogen atoms, forming two three-center, two-electron (3c-2e) bonds, often referred to as "banana bonds."[6] This was a revolutionary concept that departed from the classical Lewis theory of chemical bonding.
Elucidating the Structures: The Nobel Prize-Winning Work of William Lipscomb
The definitive confirmation of the unique bonding in boranes came from the work of American chemist William N. Lipscomb. Starting in the 1950s, Lipscomb and his students employed low-temperature X-ray crystallography to determine the three-dimensional structures of a wide range of boranes.[7] This was a significant experimental challenge due to the high volatility and instability of these compounds. Their work not only confirmed the bridged-bond structure of diborane but also revealed the complex and elegant polyhedral cage structures of the higher boranes.
Lipscomb's structural studies provided the experimental foundation for a comprehensive theory of bonding in electron-deficient molecules. He developed a "styx" (septet, trio, yoke, and cross) formalism to describe the topology of borane structures, which accounted for the various types of 2c-2e and 3c-2e bonds. For his groundbreaking work on the structure of boranes, which illuminated the problems of chemical bonding, William Lipscomb was awarded the Nobel Prize in Chemistry in 1976.
Modern Synthesis and the Legacy of Boron Hydrides
Following the foundational work of Stock and the structural insights from Lipscomb, the field of boron hydride chemistry expanded rapidly. Hermann I. Schlesinger and his student Herbert C. Brown at the University of Chicago developed new, higher-yield synthetic routes to boranes, such as the reaction of sodium borohydride (B1222165) with iodine or the reduction of boron halides.[8] Brown's subsequent development of hydroboration, the addition of diborane to alkenes and alkynes, revolutionized organic synthesis and earned him a share of the Nobel Prize in Chemistry in 1979.
The discovery and understanding of boron hydrides have had a lasting impact on chemistry. They introduced the concept of multicenter bonding, expanding our understanding of chemical structure and reactivity. The unique properties of boranes have led to their use in a variety of applications, from high-energy fuels to reagents in organic synthesis and precursors for advanced materials.
Data Presentation
Table 1: Timeline of Key Discoveries in Boron Hydride Chemistry
| Year(s) | Discovery/Event | Key Scientist(s) |
| 1912-1936 | First systematic synthesis and characterization of boron hydrides (B₂H₆, B₄H₁₀, B₅H₉, B₁₀H₁₄); invention of the glass vacuum line.[1][5] | Alfred Stock |
| 1943 | Proposal of the bridged-bond structure for diborane (B₂H₆).[6] | H. C. Longuet-Higgins & R. P. Bell |
| 1940s | Development of higher-yield syntheses of diborane. | H. I. Schlesinger & H. C. Brown |
| 1950s | Elucidation of the structures of boranes using low-temperature X-ray crystallography. | William N. Lipscomb |
| 1959 | Development of the hydroboration reaction. | Herbert C. Brown |
| 1976 | Nobel Prize in Chemistry awarded for studies on the structure of boranes. | William N. Lipscomb |
| 1979 | Nobel Prize in Chemistry awarded for the development of boron-containing reagents in organic synthesis. | Herbert C. Brown |
Table 2: Physical Properties of Common Boron Hydrides
| Borane | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Diborane | B₂H₆ | 27.67 | -164.9 | -92.6 | Colorless gas |
| Tetraborane | B₄H₁₀ | 53.32 | -120 | 18 | Colorless gas |
| This compound(9) | B₅H₉ | 63.12 | -46.6 | 48 | Colorless liquid |
| This compound(11) | B₅H₁₁ | 65.14 | -123 | 63 | Colorless liquid |
| Hexaborane(10) | B₆H₁₀ | 74.94 | -62.3 | 108 | Colorless liquid |
| Decaborane(14) | B₁₀H₁₄ | 122.22 | 99.7 | 213 | Colorless solid |
Experimental Protocols
Alfred Stock's Synthesis of a Mixture of Boron Hydrides (c. 1912)
Objective: To produce a mixture of volatile boron hydrides from the reaction of magnesium boride with acid.
Materials:
-
Magnesium boride (Mg₃B₂)
-
8N Hydrochloric acid (HCl)
-
Apparatus: A specialized glass vacuum line equipped with multiple U-traps for fractional condensation, a reaction flask, and a dropping funnel. The entire apparatus must be capable of being evacuated to a high vacuum.
Procedure:
-
The vacuum line and all glassware were thoroughly dried to remove any traces of moisture.
-
A quantity of finely powdered magnesium boride was placed in the reaction flask.
-
The entire system was evacuated to a high vacuum.
-
The U-traps were cooled to various low temperatures using slush baths (e.g., -63 °C, -126 °C, and -196 °C with liquid nitrogen).
-
8N hydrochloric acid was slowly added dropwise to the magnesium boride in the reaction flask. A vigorous reaction with the evolution of gases was observed.
-
The gaseous products were drawn through the series of cold traps by the vacuum pump.
-
The different boron hydrides, along with hydrogen gas, condensed in the traps according to their volatility. The least volatile boranes condensed in the warmer traps, while the more volatile ones condensed in the colder traps.
-
After the reaction was complete, the various fractions were separated and purified by repeated fractional distillation through the vacuum line.
Expected Products: A mixture of diborane (B₂H₆), tetraborane (B₄H₁₀), this compound (B₅H₉), and other higher boranes.
Synthesis of Higher Boranes via Pyrolysis of Diborane
Objective: To produce higher boranes, such as this compound(9), by the thermal decomposition of diborane.
Materials:
-
Diborane (B₂H₆)
-
Hydrogen (H₂) gas (as a carrier gas)
-
Apparatus: A flow-through pyrolysis apparatus consisting of a heated tube (e.g., quartz), a system for controlling the flow rates of diborane and hydrogen, a series of cold traps to collect the products, and a vacuum line for manipulation of the volatile compounds.
Procedure:
-
The pyrolysis apparatus was assembled and thoroughly dried.
-
A controlled flow of a mixture of diborane and hydrogen gas was passed through the heated tube. The temperature of the tube was maintained at a specific temperature, for example, around 200-250 °C for the synthesis of this compound-9.[9]
-
The reaction products exiting the heated tube were passed through a series of cold traps maintained at progressively lower temperatures.
-
Unreacted diborane and more volatile products were collected in the colder traps, while the less volatile higher boranes, such as this compound-9, condensed in the warmer traps.
-
The collected fractions were then purified by fractional distillation under high vacuum.
Reaction Conditions for this compound(9) Synthesis:
Low-Temperature X-ray Crystallography of Boranes (Conceptual Workflow)
Objective: To determine the three-dimensional structure of a volatile boron hydride by X-ray diffraction.
Apparatus:
-
A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostat).
-
A specialized apparatus for growing and mounting single crystals of volatile compounds at low temperatures. This would typically involve a sealed capillary tube and a means of controlled cooling.
Conceptual Procedure:
-
A small sample of the purified liquid or gaseous borane was introduced into a thin-walled glass capillary tube.
-
The capillary was sealed and mounted on the goniometer head of the diffractometer.
-
A stream of cold nitrogen or helium gas was directed over the capillary to cool the sample to a temperature at which it solidified and formed a single crystal. This process often required careful annealing (thermal cycling) to obtain a crystal of suitable quality.
-
Once a single crystal was obtained, it was maintained at a low temperature throughout the data collection process to prevent it from melting or subliming.
-
The crystal was then exposed to a beam of X-rays, and the diffraction pattern was recorded.
-
The collected diffraction data was then used to solve and refine the crystal structure of the boron hydride, revealing the precise arrangement of the boron and hydrogen atoms.
Mandatory Visualizations
Caption: Synthetic pathways to boron hydrides.
References
- 1. Hydrides of Boron and Silicon : Alfred Stock : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 2. Borane | Description, Structure, & Facts | Britannica [britannica.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. US3460905A - Preparation of this compound(9) - Google Patents [patents.google.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. byjus.com [byjus.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Diborane - Sciencemadness Wiki [sciencemadness.org]
- 9. scribd.com [scribd.com]
Molecular structure and bonding in pentaborane.
An In-depth Technical Guide to the Molecular Structure and Bonding in Pentaborane(9)
For Researchers, Scientists, and Chemical Professionals
This technical guide provides a comprehensive overview of the molecular structure and unique bonding characteristics of this compound(9), B₅H₉. It synthesizes data from key experimental and theoretical studies, offering a detailed resource for professionals in chemistry and materials science.
This compound(9) is a volatile, colorless liquid with a pungent odor, notable for its high reactivity and unique molecular architecture.[1] The molecule adopts a square pyramidal geometry, belonging to the C₄ᵥ point group.[1] This structure consists of an apical boron atom (B_apex) situated above a square base of four boron atoms (B_base). Each of the five boron atoms is bonded to a terminal hydrogen atom (H_t). Additionally, four bridging hydrogen atoms (H_b) are located below the basal plane, connecting the four boron atoms of the base along its edges.[1][2]
Wade-Mingtian-Rudolph (WMR) Rules and nido Classification
Boranes are classified based on their polyhedral skeletal structures using the Wade-Mingtian-Rudolph (WMR) rules, also known as Polyhedral Skeletal Electron Pair Theory (PSEPT).[3] This system categorizes clusters as closo, nido, arachno, or hypho, based on the number of skeletal electron pairs (SEPs) available for framework bonding.[3]
For this compound(9), B₅H₉, the SEP count is determined as follows:
-
Total Valence Electrons : (5 Boron atoms × 3 valence e⁻) + (9 Hydrogen atoms × 1 valence e⁻) = 24 electrons.
-
Electrons for Terminal B-H Bonds : Each of the 5 Boron atoms is considered a B-H unit, accounting for 5 × 2 = 10 electrons.
-
Skeletal Electrons : 24 (total) - 10 (terminal) = 14 skeletal electrons.
-
Skeletal Electron Pairs (SEPs) : 14 skeletal electrons / 2 = 7 SEPs.
For a cluster with n boron atoms (here, n=5), a closo structure has n+1 SEPs, a nido structure has n+2 SEPs, and an arachno structure has n+3 SEPs.[4] Since B₅H₉ has 7 SEPs, which corresponds to n+2 (5+2=7), it is classified as a nido borane . This means its structure is derived from a parent closed polyhedron (closo structure) with one vertex removed. For n=5, the parent closo structure would be a trigonal bipyramid, but the n+2 rule points to B₅H₉ being derived from an octahedron ([B₆H₆]²⁻) with one vertex removed.
References
Pioneering Pentaborane: A Technical Guide to Alfred Stock's Foundational Research
A deep dive into the groundbreaking work of Alfred Stock on the synthesis and characterization of pentaborane (B₅H₉), this technical guide serves as a resource for researchers, scientists, and professionals in drug development. Stock's meticulous experimental approach, including the development of the high-vacuum manifold, laid the groundwork for modern boron chemistry.
Alfred Stock, a German chemist, was the first to systematically synthesize and characterize the boron hydrides, a feat that required the development of novel laboratory techniques to handle these highly reactive and volatile compounds.[1][2] His work, primarily conducted between 1912 and 1936, culminated in the isolation and identification of several boranes, including the stable this compound(9).[2][3] This whitepaper details Stock's key experimental protocols, presents the quantitative data he reported, and provides visualizations of his experimental workflows.
The Innovation of the High-Vacuum Manifold
The extreme reactivity of boron hydrides with air and moisture necessitated a completely new experimental setup.[4] Stock's invention of the all-glass, grease-free high-vacuum apparatus was a pivotal technological advancement that made his research possible.[4] This system allowed for the manipulation of volatile substances in the absence of contaminants, a prerequisite for studying the boranes.
Synthesis of this compound (B₅H₉)
Stock's synthesis of this compound was a multi-step process, beginning with the preparation of diborane (B8814927) (B₂H₆), which then served as the precursor for higher boranes.
Preparation of Diborane (B₂H₆)
The initial production of boranes in Stock's laboratory involved the reaction of magnesium boride (Mg₃B₂) with an acid, such as hydrochloric acid (HCl).[2][5] This reaction produced a mixture of gaseous boron hydrides, from which diborane was isolated.
Experimental Protocol: Synthesis of Diborane from Magnesium Boride
-
Reaction Setup: A specially designed glass apparatus connected to the high-vacuum line was used. Magnesium boride powder was placed in a reaction flask.
-
Acid Introduction: A dilute solution of hydrochloric acid was slowly introduced into the reaction flask containing the magnesium boride under vacuum.
-
Gas Collection: The gaseous products, primarily a mixture of hydrogen and various boron hydrides, were drawn through the vacuum manifold.
-
Purification: The gas mixture was passed through a series of cold traps to separate the different boranes by fractional condensation. Diborane, being one of the more volatile components, was collected in a trap cooled with liquid air.
Pyrolysis of Diborane to this compound
This compound was first successfully synthesized by the thermal decomposition (pyrolysis) of diborane.[6][7]
Experimental Protocol: Pyrolysis of Diborane
-
Apparatus: A circulating system within the high-vacuum manifold was employed. This allowed for the continuous heating of diborane and the trapping of the products.
-
Heating: A sample of purified diborane gas was heated in a sealed glass tube to approximately 200 °C.[6]
-
Reaction Time: The duration of the heating was a critical parameter, with longer times leading to the formation of higher boranes.
-
Product Separation: The resulting mixture of boranes was then subjected to fractional condensation to isolate the different compounds.
Purification by Fractional Condensation
A cornerstone of Stock's methodology was the separation of the complex mixture of boranes produced during the synthesis. This was achieved through a meticulous process of fractional condensation at various low temperatures.
Experimental Protocol: Fractional Condensation of Boranes
-
Vacuum Manifold with Cold Traps: The mixture of boranes was passed through a series of U-tubes immersed in cooling baths of different temperatures (e.g., slush baths of specific organic solvents and liquid air).
-
Temperature Gradient: The traps were arranged in order of decreasing temperature. The least volatile boranes would condense in the warmer traps, while the more volatile ones would pass through to the colder traps.
-
Isolation of this compound: this compound, being less volatile than diborane but more volatile than the solid higher boranes, could be selectively condensed and isolated in a trap maintained at a specific temperature.
Quantitative Data
Alfred Stock's research was characterized by its quantitative rigor. The following tables summarize some of the key physical properties of this compound and other boranes as reported in his era.
| Boron Hydride | Formula | Melting Point (°C) | Boiling Point (°C) |
| Diborane | B₂H₆ | -165.5 | -92.5 |
| Tetraborane | B₄H₁₀ | -120 | 18 |
| This compound(9) | B₅H₉ | -46.8 | 58.4 |
| This compound(11) | B₅H₁₁ | -123 | 63 |
| Hexaborane | B₆H₁₀ | -65 | 108 |
| Decaborane | B₁₀H₁₄ | 99.7 | 213 |
Table 1: Physical Properties of Boron Hydrides Discovered or Characterized by Alfred Stock and his Contemporaries.[6][7]
| Temperature (°C) | Vapor Pressure (mmHg) |
| 0 | 66 |
| 10 | 112 |
| 20 | 171 |
| 30 | 247 |
| 40 | 355 |
| 50 | 500 |
| 58.4 | 760 |
Table 2: Vapor Pressure of this compound(9) at Different Temperatures.[8]
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical progression of Stock's research.
Conclusion
Alfred Stock's seminal research on the boron hydrides, particularly his synthesis and characterization of this compound, represents a landmark in the history of inorganic chemistry. His development of the high-vacuum manifold and meticulous experimental techniques were instrumental in opening up this challenging field of study. The data he collected and the methods he pioneered remain fundamental to our understanding of boron chemistry and continue to inform contemporary research. While modern synthetic methods have since been developed, the foundational principles established by Stock are a testament to his exceptional skill and ingenuity as an experimental chemist.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Boron Hydrides [unacademy.com]
- 3. Boron Hydride Formation Properties and Structures | Physics Wallah [pw.live]
- 4. Alfred Stock - Wikipedia [en.wikipedia.org]
- 5. Non-Metal Lecture Course (Boron Hydrides) [vrchemistry.chem.ox.ac.uk]
- 6. This compound(9) - Wikipedia [en.wikipedia.org]
- 7. alchetron.com [alchetron.com]
- 8. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Nido Cage Structure of Pentaborane(9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, bonding, and properties of pentaborane(9) (B₅H₉), a key compound in the field of boron cluster chemistry. Its unique nido cage structure and electron-deficient nature give rise to its significant reactivity and have made it a subject of extensive research.
Molecular Structure and Geometry
This compound(9) is an inorganic compound with the chemical formula B₅H₉.[1][2] It is one of the most common boron hydride clusters and is notable for its high reactivity.[1] The structure of this compound(9) consists of five boron atoms arranged in a square pyramid.[1][3] This geometry classifies it as a nido cage structure, which, according to Wade-Mingos rules, is derived from a closed polyhedron (a closo structure) by removing one vertex. In the case of B₅H₉, the parent closo structure would be the B₆H₆²⁻ octahedron.
The molecule has C₄ᵥ symmetry and features two distinct types of hydrogen atoms:
-
Terminal Hydrogens (Hᵗ): Each of the five boron atoms is bonded to one terminal hydrogen atom. These are standard two-center, two-electron (2c-2e) covalent bonds.
-
Bridging Hydrogens (Hᵇ): Four additional hydrogen atoms bridge the four boron atoms that form the base of the pyramid.[1][3] These are electron-deficient three-center, two-electron (3c-2e) bonds, often denoted as B-H-B bonds.
The boron framework consists of an apical boron atom (B₁) situated above the plane of the four basal boron atoms (B₂-B₅).
Bonding in this compound(9)
The bonding in this compound(9) is a classic example of electron-deficient bonding, which was famously elucidated by William Lipscomb. The molecule has 24 valence electrons (3 from each of the 5 borons and 1 from each of the 9 hydrogens), but a fully-connected 2c-2e bonded structure would require more. The stability of the cluster is explained by the presence of multi-center bonds.
Lipscomb's topological description uses the STYX code to classify the bonding in boranes. For this compound(9), the STYX code is 4120 , which indicates:
-
s = 4: Four bridging B-H-B bonds.
-
t = 1: One three-center B-B-B bond (the four basal borons are not directly bonded to each other across the diagonal, but are linked through the apical boron and through a delocalized central bond).
-
y = 2: Two two-center B-B bonds (connecting the apical boron to the basal borons).
-
x = 0: Zero BH₂ groups.[3]
The combination of terminal B-H bonds, bridging B-H-B bonds, and direct B-B bonds creates a stable, cage-like structure despite the electron deficiency.[3][4]
References
An In-depth Technical Guide to the Lewis Acidity and Reactivity of Pentaborane(9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaborane(9), B₅H₉, is a volatile and highly reactive boron hydride cluster that has garnered significant interest due to its unique electronic structure and chemical properties. As a nido-cluster, its structure can be visualized as a square pyramid, with five boron atoms at the vertices. Each boron atom is bonded to a terminal hydrogen atom, and four bridging hydrogen atoms are located along the basal edges of the pyramid. This arrangement results in an electron-deficient molecule, rendering this compound(9) a significant Lewis acid, capable of reacting with a variety of Lewis bases to form adducts. This technical guide provides a comprehensive overview of the Lewis acidity and reactivity of this compound(9), presenting key quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.
Lewis Acidity of this compound(9)
The Lewis acidity of this compound(9) is a cornerstone of its reactivity, driving its interactions with electron-pair donors. The acidic nature arises from the presence of low-lying empty molecular orbitals that can accept electron density from a Lewis base.
Quantitative Measures of Acidity
| Borane | Method | Value | Reference |
| This compound(9) | Gas-Phase Proton Affinity | 699.4 kJ/mol | NIST Chemistry WebBook[1] |
| Boron Trifluoride (BF₃) | Gutmann-Beckett (AN) | 89 | Gutmann–Beckett method - Wikipedia[2] |
| Boron Trichloride (BCl₃) | Gutmann-Beckett (AN) | - | - |
| Boron Tribromide (BBr₃) | Gutmann-Beckett (AN) | - | - |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett (AN) | 82 | Gutmann–Beckett method - Wikipedia[2] |
Note: The Gas-Phase Proton Affinity is a measure of the basicity of a molecule. A higher proton affinity indicates a stronger base, and consequently, a weaker conjugate acid. The value for this compound(9) provides an important thermodynamic data point related to its acidity. The Gutmann-Beckett Acceptor Number (AN) is a measure of Lewis acidity, with higher numbers indicating stronger acidity.
Reactivity of this compound(9) with Lewis Bases
This compound(9) reacts with a wide array of Lewis bases, including amines, phosphines, and other donor molecules. These reactions can lead to the formation of simple adducts, substitution of hydrogen atoms, or even cage degradation, depending on the nature of the Lewis base and the reaction conditions.
Adduct Formation
The most common reaction of this compound(9) as a Lewis acid is the formation of adducts. It can form adducts with one or two equivalents of a Lewis base. For example, with trimethylphosphine, it forms a double adduct, B₅H₉·2P(CH₃)₃.[3]
Reaction Pathways
The interaction of this compound(9) with Lewis bases can be visualized as a series of potential steps, starting with the initial coordination of the base.
Caption: Generalized reaction pathway for this compound(9) with a Lewis base.
Spectroscopic Characterization of Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound(9) and its adducts. Both ¹¹B and ¹H NMR provide valuable structural information. Upon adduct formation, the chemical shifts of the boron and hydrogen nuclei in this compound(9) are significantly altered.
¹¹B and ¹H NMR Chemical Shift Data for this compound(9) and Selected Adducts
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound(9) (B₅H₉) | ¹¹B | -12.7 (B2-5), -51.5 (B1) | Doublet | J(B-H) ≈ 170 | CDCl₃ |
| ¹H | 2.62 (terminal), -0.14 (bridge), 1.67 (apical) | Quartet, Multiplet, Quartet | J(B-H) ≈ 170 | CDCl₃ | |
| B₅H₉·2NH₃ | ¹¹B | Data not available | - | - | - |
| B₅H₉·2P(CH₃)₃ | ¹¹B | Data not available | - | - | - |
Note: Comprehensive and consistently reported NMR data for a wide range of this compound(9) adducts is limited in the literature. The provided data for this compound(9) is representative.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the safe and effective handling and reaction of this compound(9) due to its toxicity and reactivity.
General Considerations for Handling this compound(9)
This compound(9) is highly toxic and pyrophoric. All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Synthesis of a this compound(9)-Ammonia Adduct (Illustrative Protocol)
This protocol is a generalized representation based on common laboratory practices for the synthesis of borane-amine adducts and should be adapted with caution for the specific case of this compound(9).
Workflow for Adduct Synthesis
Caption: A typical experimental workflow for the synthesis of a this compound(9) adduct.
Materials:
-
This compound(9) (B₅H₉)
-
Anhydrous, non-coordinating solvent (e.g., diethyl ether, pentane)
-
Lewis base (e.g., ammonia, trimethylamine)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere on a Schlenk line, dissolve a known quantity of this compound(9) in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control the reaction rate and minimize side reactions.
-
Addition of Lewis Base: Slowly add a solution of the Lewis base in the same anhydrous solvent to the stirred this compound(9) solution. The addition should be dropwise to manage the exothermic nature of the reaction.
-
Reaction: Allow the reaction mixture to stir at the low temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Warming and Isolation: Gradually warm the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be isolated by filtration under an inert atmosphere. If the product is soluble, the solvent can be removed in vacuo to yield the adduct.
-
Characterization: Characterize the isolated product using appropriate analytical techniques, such as ¹¹B and ¹H NMR spectroscopy, to confirm its identity and purity.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Procedure:
-
In a glovebox, accurately weigh a small amount of the this compound(9) adduct (typically 5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, CDCl₃) in a small vial.
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube securely and seal it with paraffin (B1166041) film for transport to the NMR spectrometer.
Conclusion
This compound(9) exhibits a rich and complex chemistry driven by its pronounced Lewis acidity. Its reactions with Lewis bases lead to a variety of adducts and substituted derivatives, the characterization of which provides fundamental insights into the bonding and reactivity of boron clusters. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and scientists working with this fascinating and challenging molecule. Further research is warranted to expand the quantitative understanding of this compound(9)'s Lewis acidity and to develop a more comprehensive library of its adducts and their spectroscopic properties.
Disclaimer: this compound(9) is an extremely hazardous material. The experimental procedures described herein are for informational purposes only and should only be attempted by trained professionals in a suitably equipped laboratory with all necessary safety precautions in place.
References
Thermal Stability and Decomposition of Pentaborane(9): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaborane(9), a high-energy boron hydride, exhibits complex thermal behavior that is critical to its handling, storage, and potential applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound(9). It consolidates quantitative kinetic data, details established experimental protocols for studying its decomposition, and elucidates the proposed decomposition pathways. This document is intended to serve as a core reference for professionals working with or researching boron hydrides.
Introduction
This compound(9), B₅H₉, is a volatile, colorless liquid with a pungent odor, notable for its high energy content.[1] While historically investigated as a potential rocket fuel, its unique chemical properties continue to attract interest in various fields of chemical synthesis.[2] However, the inherent reactivity and thermal instability of this compound(9) present significant handling challenges. A thorough understanding of its decomposition behavior is paramount for ensuring safety and for the controlled utilization of this compound. This guide details the thermal stability of this compound(9) and the mechanisms of its decomposition.
Thermal Stability of this compound(9)
This compound(9) is the most stable of the lower boron hydrides.[3] Its decomposition at room temperature is slow and almost negligible if the material is pure and protected from light.[3] However, its stability decreases significantly at elevated temperatures. The decomposition of this compound(9) is generally observed at temperatures above 150 °C (302 °F).[1][2] In closed containers, this decomposition leads to a pressure buildup due to the formation of gaseous products, which can be hazardous.[1]
The primary products of the thermal decomposition of this compound(9) are:
-
Hydrogen (H₂): The main gaseous product.[4]
-
Non-volatile solid boron hydride: A polymeric material that is typically yellow in color.[3][4]
Impurities such as diborane (B8814927) (B₂H₆), tetraborane (B₄H₁₀), and this compound(11) (B₅H₁₁) can decrease the stability of this compound(9) and promote its decomposition even at lower temperatures.[3] The decomposition process is also inhibited by the presence of hydrogen.[3]
Quantitative Decomposition Data
The thermal decomposition of this compound(9) has been studied in both the liquid and gas phases. The kinetics of these processes are summarized below.
Liquid-Phase Decomposition
The thermal decomposition of liquid this compound(9) has been investigated in the temperature range of 85 °C to 202 °C.[4][5] The reaction was found to be second-order.[4]
Table 1: Second-Order Reaction Rate Constants for the Liquid-Phase Decomposition of this compound(9) [4]
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) x 10³ | Rate Constant (k) (ml/mol·s) |
| 85 | 358.15 | 2.792 | 1.0 x 10⁻⁶ |
| 100 | 373.15 | 2.680 | 5.0 x 10⁻⁶ |
| 128 | 401.15 | 2.493 | 6.0 x 10⁻⁵ |
| 165 | 438.15 | 2.282 | 1.0 x 10⁻³ |
| 177 | 450.15 | 2.221 | 2.5 x 10⁻³ |
| 187 | 460.15 | 2.173 | 5.0 x 10⁻³ |
| 202 | 475.15 | 2.105 | 1.5 x 10⁻² |
From the data in Table 1, the activation energy for the liquid-phase decomposition of this compound(9) can be determined using the Arrhenius equation. The calculated activation energy is approximately 34.2 kcal/mol .[5]
Gas-Phase Decomposition
Table 2: 1.5-Order Reaction Rate Constants for the Gas-Phase Decomposition of Ethylthis compound [1]
| Temperature (°C) | Rate Constant (k) (s⁻¹ cm⁻⁰.⁵ Hg⁻⁰.⁵) |
| 185 | 1.2 x 10⁻⁴ |
| 196 | 2.5 x 10⁻⁴ |
| 218 | 8.0 x 10⁻⁴ |
| 244 | 2.5 x 10⁻³ |
The activation energy for the gas-phase decomposition of ethylthis compound is approximately 45.5 kcal/mol .[1]
Decomposition Pathways and Mechanisms
The precise mechanism of this compound(9) thermal decomposition is complex and thought to involve a series of competing and consecutive reactions. Theoretical studies on the pyrolysis of smaller boranes suggest that reactive intermediates such as B₃H₇ and B₄H₈ play a crucial role in the formation of higher boranes.[7]
The overall decomposition can be represented by the following general reaction:
B₅H₉(l or g) → x H₂(g) + y B₁₀H₁₄(s) + Polymeric Boron Hydride(s)
A proposed logical flow for the decomposition process is illustrated in the diagram below. The initial step is likely a unimolecular decomposition of this compound(9) into reactive fragments. These fragments can then participate in a variety of reactions, including hydrogen elimination, polymerization, and condensation to form decaborane.
Experimental Protocols
Studying the thermal decomposition of this compound(9) requires specialized equipment and stringent safety protocols due to its pyrophoric and toxic nature. All manipulations should be carried out in a high-vacuum system or an inert atmosphere glovebox.
Liquid-Phase Decomposition Kinetic Study
This protocol is based on the methodology used to determine the second-order rate constants for liquid this compound decomposition.[4]
Objective: To determine the rate of decomposition of liquid this compound(9) at a constant temperature.
Apparatus:
-
High-vacuum line
-
Pyrex reaction vessel (vial) of known volume
-
Constant temperature bath (oil or furnace)
-
Manometer for pressure measurement
-
Analytical balance
Procedure:
-
A known weight of pure this compound(9) is distilled under vacuum into the pre-weighed Pyrex reaction vessel.
-
The vessel is sealed under vacuum.
-
The sealed vessel is placed in a constant temperature bath maintained at the desired reaction temperature.
-
The reaction is allowed to proceed for a predetermined amount of time.
-
After the specified time, the vessel is removed from the bath and cooled rapidly to quench the reaction.
-
The vessel is opened in the vacuum line, and the gaseous products (primarily hydrogen) are collected and quantified (e.g., by pressure-volume-temperature measurements).
-
The remaining liquid and solid products are weighed to determine the amount of this compound(9) that has decomposed into non-volatile solids.
-
The concentration of remaining this compound(9) can be determined by difference.
-
The experiment is repeated for different time intervals to obtain a concentration vs. time profile.
-
The reaction order and rate constant are determined by plotting the appropriate function of concentration against time.
Gas-Phase Decomposition and Product Analysis
This protocol outlines a general procedure for studying the gas-phase decomposition of this compound(9) and analyzing the products using modern analytical techniques.
Objective: To identify and quantify the products of gas-phase this compound(9) pyrolysis.
Apparatus:
-
High-vacuum line
-
Flow or static pyrolysis reactor (e.g., heated quartz tube)
-
Mass spectrometer (MS)
-
Gas chromatograph (GC) with a suitable detector (e.g., flame ionization detector or mass spectrometer)
-
¹¹B Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
The pyrolysis reactor is evacuated and heated to the desired temperature.
-
A known amount of this compound(9) vapor is introduced into the reactor.
-
For a static system, the reaction is allowed to proceed for a set time before the products are sampled. For a flow system, the residence time in the heated zone is controlled by the flow rate.
-
The product mixture is passed through a series of cold traps to separate volatile and non-volatile components.
-
GC-MS Analysis: The volatile fraction is injected into a GC-MS system to separate and identify the components. This is particularly useful for identifying any lower boron hydrides or other volatile products.
-
Mass Spectrometry: Direct sampling of the reactor effluent with a mass spectrometer can provide real-time monitoring of the disappearance of the this compound(9) parent ion and the appearance of product ions.
-
¹¹B NMR Spectroscopy: The non-volatile residue and any trapped intermediates can be dissolved in an appropriate deuterated solvent and analyzed by ¹¹B NMR to characterize the boron-containing species. This is a powerful technique for identifying different boron hydride structures.
Conclusion
The thermal decomposition of this compound(9) is a complex process that is highly dependent on temperature, phase, and the presence of impurities. The liquid-phase decomposition follows second-order kinetics, while the gas-phase decomposition of a related compound, ethylthis compound, is approximately 1.5-order. The primary decomposition products are hydrogen, polymeric boron hydrides, and decaborane. Due to the hazardous nature of this compound(9), all experimental work must be conducted with extreme caution using appropriate high-vacuum or inert atmosphere techniques. Further research, particularly in the gas-phase kinetics and the detailed elucidation of the decomposition mechanism through modern analytical and computational methods, will continue to enhance our understanding of this energetic molecule.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. The Rate of Decomposition of Liquid this compound from 850 to 2020 C - Glen E. McDonald - Google Books [books.google.com.sg]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Solubility of Pentaborane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pentaborane (B₅H₉) is an extremely toxic, pyrophoric, and volatile compound. The information provided herein is for informational purposes only and should not be used to handle or experiment with this compound without extensive safety training, appropriate personal protective equipment (PPE), and a properly equipped laboratory with engineering controls such as a glovebox or a fume hood designed for pyrophoric materials.
Introduction
This compound-9, a prominent boron hydride, has been a subject of significant interest due to its high energy density, once positioning it as a potential rocket fuel. Its interaction with organic solvents is a critical aspect for its storage, handling, and potential applications. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available literature. Due to the hazardous nature of this compound, publicly available quantitative solubility data is limited. This guide, therefore, focuses on qualitative solubility and provides a detailed, plausible experimental protocol for its determination.
Qualitative Solubility of this compound
This compound is a nonpolar molecule and, as such, exhibits good solubility in nonpolar and weakly polar organic solvents. It is generally miscible with many inert organic compounds.[1][2] However, its high reactivity can lead to hazardous situations with certain types of solvents.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvents | Solubility | Remarks & Citations |
| Hydrocarbons | Benzene, Cyclohexane, Kerosene | Soluble/Miscible | This compound is readily soluble in these solvents.[1][2] Mixtures of boron hydrides in hydrocarbons exceeding 5% by weight may become pyrophoric.[1] |
| Ethers | Diethyl ether | Soluble | This compound is known to be soluble in diethyl ether. However, solutions in solvents containing ether functional groups can be shock-sensitive. |
| Halogenated Hydrocarbons | Chloroform | Soluble | General solubility is expected due to its nonpolar nature. |
| Other | Greases and Lubricants | Soluble | This compound is soluble in many common laboratory greases.[2] |
| Water | Reacts Violently | This compound is not soluble in water and reacts violently, especially upon heating.[3] |
Important Note on Reactivity: this compound can form shock-sensitive mixtures with solvents containing carbonyl (C=O), ether (R-O-R), or ester (R-COOR) functional groups. Extreme caution must be exercised when considering these as solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is synthesized from general procedures for handling pyrophoric liquids and descriptions of physical property measurements of this compound.[1][4]
3.1. Safety Precautions
-
All manipulations must be performed in an inert atmosphere (glovebox or Schlenk line).
-
Full personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and appropriate gloves) is mandatory.
-
A "buddy system" should be in place; never work alone.
-
Ensure emergency access to a safety shower, eyewash station, and a Class D fire extinguisher.
3.2. Materials and Apparatus
-
This compound-9 (high purity)
-
Anhydrous organic solvent of interest
-
Glovebox or Schlenk line with a high-purity inert gas supply (Argon or Nitrogen)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled bath
-
Vacuum-jacketed filtration unit with inert fittings
-
Pre-weighed, oven-dried sample vials with septa
-
Gas-tight syringes and cannulas
-
Magnetic stirrer and stir bars
3.3. Experimental Procedure
-
Preparation of Saturated Solution:
-
In an inert atmosphere, add a known volume of the anhydrous organic solvent to a jacketed reaction vessel equipped with a magnetic stir bar.
-
Bring the solvent to the desired experimental temperature using the circulating bath.
-
Slowly add an excess of this compound to the solvent while stirring continuously. The addition should be done cautiously to control any potential exotherm.
-
Allow the mixture to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vessel indicates a saturated solution.
-
-
Sampling and Analysis:
-
Cease stirring and allow any undissolved this compound to settle.
-
Using a cannula, carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, pre-chilled sample vial. Chilling the receiving vial minimizes vapor loss.
-
Immediately seal the vial and record the total weight of the vial and the saturated solution.
-
Place the vial in a vacuum chamber connected to a cold trap and a vacuum pump.
-
Carefully and slowly evaporate the solvent and the this compound under reduced pressure at a controlled, low temperature. The volatile this compound and solvent will be collected in the cold trap.
-
Continue the evaporation process until a constant weight of the vial is achieved, indicating all volatile components have been removed. The remaining solid residue will consist of any non-volatile impurities originally present in the this compound.
-
3.4. Data Calculation
-
Weight of the saturated solution: (Weight of vial + solution) - (Weight of empty vial)
-
Weight of the solvent: (Weight of the saturated solution) - (Weight of dissolved this compound)
-
Weight of dissolved this compound: This is the primary value to be determined. A key challenge is that this compound itself is volatile. A more accurate approach involves a reaction of the this compound in the aliquot with a suitable reagent to form a non-volatile, stable compound that can be weighed, or using a spectroscopic method for quantification. However, for a simplified gravimetric approach assuming this compound is the primary solute: The weight of the dissolved this compound can be estimated if the concentration of non-volatile impurities is known and subtracted from the final weight of the residue. This highlights a significant challenge and potential source of error in a simple gravimetric method.
-
Solubility ( g/100 g solvent): (Weight of dissolved this compound / Weight of the solvent) x 100
Visualizations
References
A Technical Guide to the Structural Differences Between Pentaborane(9) and Pentaborane(11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core structural distinctions between two important boron hydride clusters: pentaborane(9) (B₅H₉) and this compound(11) (B₅H₁₁). Understanding these differences is crucial for applications in synthesis, materials science, and potentially as scaffolds in drug development. This document outlines their classification, geometry, bonding, and the experimental methods used to elucidate their structures.
Introduction to Pentaboranes
This compound(9) and this compound(11) are boranes (compounds of boron and hydrogen) that, despite having the same number of boron atoms, exhibit fundamentally different three-dimensional structures and chemical reactivity.[1][2] This divergence is primarily due to the addition of two hydrogen atoms in this compound(11), which alters the electronic and geometric landscape of the boron cluster.[2] According to Wade's rules for polyhedral skeletal electron pair theory, these compounds are classified into distinct structural categories, which dictates their overall shape and bonding patterns.
Structural Classification: Nido vs. Arachno
The primary structural differentiator between the two pentaboranes is their classification. Borane (B79455) clusters are categorized based on their relationship to a closed deltahedron (a polyhedron with all triangular faces).
-
Nido Structures: The term nido (from the Latin for "nest") describes a structure that is derived from a closed (or closo) polyhedron by removing one vertex. This compound(9) is classified as a nido cage.[3] Its five-boron atom framework is conceptually derived from a six-vertex octahedron with one vertex removed, resulting in an open-faced, nest-like structure.
-
Arachno Structures: The term arachno (from the Greek for "spider's web") refers to structures that are even more open. They are derived from a closo polyhedron by removing two vertices. This compound(11) is classified as an arachno cluster, representing a more open and less symmetric arrangement than its nido counterpart.[2]
The logical relationship between these structural classes can be visualized as a progression from a closed polyhedron to increasingly open frameworks.
Caption: Relationship between Closo, Nido, and Arachno borane structures.
Molecular Geometry and Bonding
The difference in classification translates directly to distinct molecular geometries and bonding arrangements. The bonding in boranes is complex, involving not only standard two-center, two-electron (2c-2e) bonds but also three-center, two-electron (3c-2e) bonds, commonly seen in bridging B-H-B and B-B-B interactions. A concise method to describe this is the STYX number (s, t, y, x), where:
-
s: Number of bridging B-H-B bonds
-
t: Number of three-center B-B-B bonds
-
y: Number of two-center B-B bonds
-
x: Number of BH₂ groups
This compound(9): The Square Pyramid
This compound(9) possesses a highly symmetric structure, with its five boron atoms arranged in a square pyramid.[3]
-
Apical Boron: One boron atom (B1) sits (B43327) at the apex.
-
Basal Borons: Four boron atoms (B2, B3, B4, B5) form the square base.
-
Hydrogen Atoms: Each of the five boron atoms is bonded to one terminal hydrogen atom (a normal 2c-2e bond). Additionally, four bridging hydrogen atoms link the adjacent boron atoms along the base of the pyramid.[3]
The resulting STYX number for this compound(9) is 4120 , indicating four B-H-B bridges, one B-B-B bond (the base is considered a 3c bond system from the apical perspective), two B-B bonds in the base, and zero BH₂ groups.[4]
This compound(11): The Open Basket
This compound(11) has a less symmetrical, more open "basket-like" structure.[2] Its framework is best described as a fragment of a larger polyhedron. The addition of two hydrogens compared to B₅H₉ prevents the formation of a stable square pyramidal cage.
-
Boron Framework: The five boron atoms form an asymmetrical, incomplete pyramid.
-
Hydrogen Atoms: The arrangement includes terminal B-H bonds, bridging B-H-B bonds, and, notably, the presence of BH₂ groups, which are absent in this compound(9).
The STYX number for this compound(11) is 3203 , signifying three B-H-B bridges, two three-center B-B-B bonds, zero direct B-B bonds, and three BH₂ units.
Quantitative Data and Structural Parameters
The structural differences are quantified by precise measurements of bond lengths and angles, primarily determined through gas-phase electron diffraction for the volatile B₅H₉ and X-ray diffraction for B₅H₁₁.
| Parameter | This compound(9) (B₅H₉) | This compound(11) (B₅H₁₁) |
| Chemical Formula | B₅H₉ | B₅H₁₁ |
| Molar Mass | 63.12 g/mol [3] | 65.14 g/mol [2] |
| Classification | Nido[3] | Arachno[2] |
| Geometry | Square Pyramidal (C₄ᵥ symmetry)[5] | Asymmetrical Incomplete Pyramid ("Basket") |
| STYX Number | 4120[4] | 3203 |
| Bonding Types | 5 Terminal B-H4 Bridging B-H-B2 Basal B-B1 Apical-to-Base B-B-B system | 8 Terminal B-H (in 3 BH₂ and 2 BH units)3 Bridging B-H-B2 Three-center B-B-B |
| Key Bond Lengths (Å) | B(apical)-B(basal): 1.687B(basal)-B(basal): 1.800B(basal)-H(bridge): 1.35[5] | B1-B2: 1.77B5-B2: 1.70B5-B4: 1.87B-H(terminal): 1.20 |
Experimental Protocols for Structure Determination
The determination of these complex three-dimensional structures relies on sophisticated analytical techniques. The choice of method depends on the physical state of the compound.
Gas-Phase Electron Diffraction (GED) of this compound(9)
Due to its volatility, the structure of this compound(9) was determined in the gaseous state using GED. This method provides structural information free from intermolecular forces present in a crystal lattice.
Methodology:
-
Sample Introduction: A gaseous stream of the volatile this compound(9) is effused through a fine nozzle into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar).
-
Electron Beam Interaction: A high-energy, monochromatic electron beam (a few thousand volts) is directed perpendicularly through the gas stream.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the randomly oriented molecules.
-
Detection: The scattered electrons produce a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often imaging plates or CCDs). The intensity of this pattern varies as a function of the scattering angle.
-
Data Analysis: The one-dimensional intensity data is mathematically transformed into a radial distribution function. This function reveals the probable internuclear distances within the molecule. By fitting this experimental curve to a theoretical model based on bond lengths, bond angles, and torsional angles, a precise molecular geometry is determined.
Caption: Workflow for Gas-Phase Electron Diffraction (GED) analysis.
X-ray Diffraction (XRD) of this compound(11)
For less volatile compounds or those that can be crystallized, single-crystal X-ray diffraction is the gold standard for structural determination. The reported bond lengths for this compound(11) are derived from XRD studies.
Methodology:
-
Crystallization: A high-purity sample of this compound(11) is crystallized to obtain a suitable single crystal (typically <1 mm).
-
Mounting: The crystal is mounted on a goniometer head and often cooled under a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.
-
X-ray Exposure: A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
-
Data Collection: A detector measures the position and intensity of thousands of diffracted X-ray reflections.
-
Structure Solution: The diffraction data is processed to generate an electron density map of the unit cell. By fitting the known atoms (boron and hydrogen) into this map, an initial structural model is built.
-
Refinement: The model is refined against the experimental data using least-squares methods to yield highly precise atomic coordinates, bond lengths, and bond angles.
Visualization of Molecular Structures
The following diagrams illustrate the distinct geometries and bonding of this compound(9) and this compound(11).
Caption: Structure of nido-Pentaborane(9), showing the square pyramidal boron core.
Caption: Structure of arachno-Pentaborane(11), highlighting its open, asymmetric nature.
Conclusion
The structural disparity between this compound(9) and this compound(11) is a clear illustration of the principles of electron-deficient bonding in borane chemistry. This compound(9) is a compact, highly symmetric nido cluster with a square pyramidal geometry, characterized by five terminal hydrogens and four bridging hydrogens. In contrast, this compound(11) is a more open, asymmetric arachno cluster that accommodates its two additional hydrogen atoms by adopting a structure with three BH₂ groups and a different arrangement of bridging and three-center bonds. These fundamental differences in their boron frameworks and hydrogen placement govern their respective stabilities, reactivities, and potential applications.
References
An In-depth Technical Guide to Pentaborane(9)
CAS Registry Number: 19624-22-7[1]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentaborane(9), a boron hydride cluster with significant reactivity and a history of diverse applications. This document consolidates critical data, experimental methodologies, and safety protocols to support its use in research and development.
Core Properties and Data
This compound(9), with the chemical formula B₅H₉, is a volatile and colorless liquid characterized by a pungent, sour milk-like odor.[2] It is a diamagnetic and highly reactive compound.[2]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound(9) are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Registry Number | 19624-22-7 | [1] |
| Molecular Formula | B₅H₉ | [2] |
| Molar Mass | 63.12 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent, like sour milk | [2] |
| Density | 0.618 g/mL | [2] |
| Melting Point | -46.8 °C | [2] |
| Boiling Point | 58.4 °C | [2] |
| Vapor Pressure | 171 mmHg (20 °C) | [2] |
| Flash Point | 30 °C | [2] |
| Autoignition Temperature | Spontaneously flammable if impure | |
| Solubility | Reacts with water; Soluble in hydrocarbons (benzene, cyclohexane) | [2] |
| Dipole Moment | 2.13 D | [2] |
Toxicological Data
This compound(9) is extremely toxic and poses a significant health hazard upon exposure. Its toxicity is comparable to some nerve agents.[2]
| Exposure Route | Species | LC₅₀ / LD₅₀ | References |
| Inhalation | Mouse | 3 ppm (4 hr) | [2] |
| Inhalation | Rat | 6 ppm (4 hr) | [2] |
| Inhalation | Dog | 35 ppm (15 min) | [2] |
| Inhalation | Monkey | 244 ppm (2 min) | [2] |
| Oral | - | <50 mg/kg (estimated) | [2] |
Synthesis and Reactions
The chemistry of this compound(9) is extensive, involving various synthesis routes and a wide range of reactions.
Synthesis of this compound(9)
The primary industrial synthesis of this compound(9) involves the pyrolysis of diborane (B8814927) (B₂H₆).[2] An improved laboratory-scale synthesis starts from salts of the octahydrotriborate anion (B₃H₈⁻).[2]
Key Reactions of this compound(9)
This compound(9) undergoes a variety of reactions, including halogenation, deprotonation, and cluster expansion.
-
Halogenation: Reacts with halogens to form derivatives such as B₅H₈X, where X is a halogen.[1]
-
Deprotonation: Strong bases like alkyllithium reagents can deprotonate this compound(9), yielding lithium salts that are useful for further synthesis.[1]
-
Lewis Acidity: It acts as a Lewis acid, forming adducts with Lewis bases like trimethylphosphine.[1]
-
Precursor to other Boranes: this compound(9) is a crucial starting material for the synthesis of larger boron hydride clusters and metallaboranes.[1] For instance, it reacts with diiron nonacarbonyl to produce B₄H₈Fe(CO)₃.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis and a key reaction of this compound(9). Extreme caution must be exercised when handling this compound(9) due to its pyrophoric and highly toxic nature. All manipulations must be performed in a high-quality fume hood or glovebox under an inert atmosphere.
Synthesis of this compound(9) via Pyrolysis of Diborane
Objective: To synthesize this compound(9) through the thermal decomposition of diborane.
Materials:
-
Diborane (B₂H₆) gas
-
High-purity nitrogen or argon gas
-
Pyrolysis reactor (quartz or stainless steel tube furnace)
-
Series of cold traps (-78 °C, -196 °C)
-
Vacuum line and manifold
-
Pressure gauges
Procedure:
-
Assemble the pyrolysis apparatus, ensuring all connections are vacuum-tight. The system should consist of a diborane source, a flow meter, the tube furnace, and a series of cold traps.
-
Thoroughly purge the entire system with dry nitrogen or argon gas to remove all traces of air and moisture.
-
Evacuate the system using the vacuum line.
-
Heat the tube furnace to approximately 200-250 °C.
-
Introduce a controlled flow of diborane gas into the heated tube. The residence time in the furnace should be carefully controlled (typically on the order of seconds).
-
The effluent gas from the furnace, containing unreacted diborane, this compound(9), and other boron hydrides, is passed through the series of cold traps.
-
The trap at -78 °C will condense this compound(9) along with other less volatile boranes. Unreacted diborane will pass through and be collected in the -196 °C trap.
-
After the reaction is complete, stop the flow of diborane and allow the system to cool under an inert atmosphere.
-
The collected this compound(9) can be further purified by fractional distillation under vacuum.
Halogenation of this compound(9) to form 1-Bromothis compound(9)
Objective: To synthesize 1-bromothis compound(9) via the reaction of this compound(9) with bromine.
Materials:
-
This compound(9) (B₅H₉)
-
Bromine (Br₂)
-
Anhydrous carbon disulfide (CS₂)
-
Vacuum line and reaction vessel equipped with a stir bar and a dropping funnel
-
Cold bath (-78 °C)
Procedure:
-
In a clean, dry, and inert atmosphere-purged reaction vessel, dissolve a known quantity of this compound(9) in anhydrous carbon disulfide.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of bromine, also dissolved in anhydrous carbon disulfide, to the stirred this compound(9) solution via the dropping funnel.
-
Maintain the temperature at -78 °C and continue stirring for 1-2 hours after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and stir for an additional hour.
-
The solvent and any volatile byproducts can be removed under vacuum.
-
The resulting 1-bromothis compound(9) can be purified by vacuum distillation.
Applications in Drug Development and Research
While this compound(9) itself is too toxic for direct therapeutic use, its derivatives and the broader class of boron clusters have garnered interest in the field of drug development, particularly in Boron Neutron Capture Therapy (BNCT).[2]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that involves the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) in tumor cells, followed by irradiation with a neutron beam. The capture of a neutron by a ¹⁰B nucleus results in a nuclear fission reaction that produces a high-energy alpha particle and a lithium-7 (B1249544) nucleus, which selectively destroy the cancer cells. This compound(9) can serve as a precursor for the synthesis of more complex boron-rich molecules designed to target tumor cells for BNCT.
Safety and Handling
This compound(9) is a pyrophoric, highly toxic, and reactive compound that demands stringent safety protocols.
Hazards
-
Pyrophoric: Can ignite spontaneously in air, especially when impure.[2]
-
Toxicity: Extremely toxic by inhalation, ingestion, and skin absorption. Symptoms of exposure may be delayed.
-
Explosive Potential: Can form explosive mixtures with air and is shock-sensitive. Reacts violently with some fire suppressants like halocarbons and water.[2]
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling this compound(9) in a laboratory setting.
Emergency Procedures
-
Fire: Use a dry chemical powder, soda ash, or sand. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED AGENTS.
-
Spills: Evacuate the area. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Exposure:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek urgent medical attention.
-
This guide is intended for informational purposes for qualified individuals. Always consult the latest Safety Data Sheet (SDS) and your institution's safety protocols before working with this compound(9).
References
An In-depth Technical Guide on the Dipole Moment of the Pentaborane(9) Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaborane(9), B₅H₉, is a boron hydride cluster with a significant dipole moment arising from its unique molecular structure. This technical guide provides a comprehensive overview of the experimental and theoretical determination of the dipole moment of this compound(9). A detailed experimental protocol for the primary determination method, microwave spectroscopy incorporating the Stark effect, is presented. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and related fields.
Introduction
This compound(9) is an inorganic compound notable for its square pyramidal structure, which belongs to the C₄ᵥ point group.[1][2] This molecular geometry results in an uneven distribution of electron density, giving rise to a permanent electric dipole moment. The magnitude and orientation of this dipole moment are fundamental molecular properties that provide insight into the electronic structure and bonding within the molecule. Accurate determination of the dipole moment is crucial for understanding its intermolecular interactions, reactivity, and potential applications.
The primary experimental technique for the precise determination of the dipole moment of this compound(9) is microwave spectroscopy, which analyzes the rotational spectrum of the molecule in the gas phase.[3] The application of an external electric field, known as the Stark effect, causes splitting of the rotational energy levels, and the magnitude of this splitting is directly related to the molecule's dipole moment.[4]
Quantitative Data Summary
The dipole moment of this compound(9) has been determined through both experimental measurements and theoretical calculations. The experimental value is well-established, while a range of theoretical values can be obtained through various computational chemistry methods.
| Parameter | Value (Debye) | Method | Reference |
| Experimental Dipole Moment (μ) | 2.13 ± 0.04 D | Microwave Spectroscopy (Stark Effect) | [3] |
| Experimental Dipole Moment (μ) for B₅D₉ | 2.16 ± 0.04 D | Microwave Spectroscopy (Stark Effect) | [3] |
| Theoretical Dipole Moment (μ) | 2.13 D | Not Specified | [1][5] |
Experimental Protocol: Determination of Dipole Moment by Stark-Modulated Microwave Spectroscopy
The most accurate experimental values for the dipole moment of this compound(9) have been obtained using Stark-modulated microwave spectroscopy. This technique measures the absorption of microwave radiation by the gaseous molecule as it transitions between rotational energy levels. The application of a static electric field (the Stark effect) lifts the degeneracy of these levels, causing a measurable splitting of the spectral lines.
Instrumentation
A typical Stark-modulated microwave spectrometer consists of the following components:
-
Microwave Source: A tunable source of monochromatic microwave radiation, such as a klystron or a Gunn diode oscillator.
-
Absorption Cell: A waveguide sample cell designed to contain the gaseous sample. It is equipped with a central metal electrode (septum) to which a high-voltage DC electric field can be applied.
-
Stark Modulator: A square-wave generator that applies a modulating voltage to the Stark electrode.
-
Detector: A crystal detector that measures the intensity of the microwave radiation after it has passed through the absorption cell.
-
Signal Processing: A lock-in amplifier or phase-sensitive detector to demodulate the signal from the detector at the Stark modulation frequency.
-
Vacuum System: To maintain the sample at a low pressure to minimize pressure broadening of the spectral lines.
Experimental Procedure
-
Sample Preparation: A sample of pure this compound(9) is introduced into the evacuated absorption cell. The pressure is maintained at a low level (typically a few millitorr) to ensure that the rotational lines are well-resolved.
-
Microwave Sweeping: The frequency of the microwave source is swept over the range where rotational transitions of this compound(9) are expected.
-
Stark Field Application: A precisely known DC voltage is applied to the Stark electrode within the absorption cell, creating a uniform electric field.
-
Stark Modulation: A square-wave voltage is superimposed on the DC voltage. This modulation switches the electric field on and off at a specific frequency (typically in the range of 50-100 kHz).
-
Signal Detection: The microwave radiation passing through the sample is detected. Due to the Stark modulation, the absorption signal is also modulated.
-
Phase-Sensitive Detection: The detected signal is fed into a lock-in amplifier, which is referenced to the Stark modulation frequency. This allows for the selective amplification of the absorption signals that are affected by the electric field, significantly improving the signal-to-noise ratio.
-
Data Acquisition: The output of the lock-in amplifier is recorded as a function of the microwave frequency, yielding the Stark-modulated rotational spectrum.
-
Measurement of Frequency Splitting: The splitting of the rotational transitions due to the Stark effect is measured at various applied electric field strengths.
-
Dipole Moment Calculation: The magnitude of the frequency splitting (Δν) is related to the square of the electric field strength (E²) and the square of the dipole moment (μ²) for a symmetric top molecule like this compound(9) (a second-order Stark effect).[4] By plotting Δν against E², the dipole moment can be calculated from the slope of the resulting line.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the dipole moment of this compound(9) using Stark-modulated microwave spectroscopy.
References
Methodological & Application
Synthesis of Pentaborane-9 from Pyrolysis of Diborane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of pentaborane-9 (B₅H₉) from the pyrolysis of diborane (B8814927) (B₂H₆). It includes a summary of reaction parameters and yields, a general experimental protocol, a detailed reaction mechanism, and protocols for the characterization of the product. The information is intended for researchers and scientists with experience in handling hazardous and pyrophoric materials.
Introduction
This compound-9 is a boron hydride cluster with the formula B₅H₉. It is a highly reactive, colorless liquid with a pungent odor. Historically, it was investigated as a high-energy rocket fuel.[1] In modern chemistry, this compound and its derivatives are used in the synthesis of more complex boron clusters, including metallaboranes and carboranes, which have applications in various fields, including materials science and medicine. The most common laboratory and industrial synthesis of this compound-9 involves the controlled thermal decomposition (pyrolysis) of diborane.[1]
Reaction Overview and Data Presentation
The pyrolysis of diborane is a complex process that yields a mixture of boron hydrides. The primary reaction is the conversion of diborane to this compound-9, but other products such as tetraborane (B₄H₁₀), this compound-11 (B₅H₁₁), decaborane (B607025) (B₁₀H₁₄), and non-volatile solid boron hydride polymers are also formed.[2][3] The yield of this compound-9 can be optimized by controlling the reaction conditions, including temperature, pressure, residence time, and the use of a diluent gas like hydrogen.[2] Hydrogen has been shown to increase the yield of this compound-9 while suppressing the formation of solid polymers.[3]
Table 1: Summary of Reaction Conditions for the Pyrolysis of Diborane to this compound-9
| Parameter | Value/Range | Reference |
| Temperature | 200 - 250 °C | [1][2] |
| Pressure | Atmospheric to 125 p.s.i.g. | [4] |
| Diborane:Hydrogen Molar Ratio | 1:1 to 1:10 | [4] |
| Residence Time | 0.2 to 15 seconds | [4] |
Table 2: Product Distribution from Diborane Pyrolysis in a Single-Pass Flow System
Conditions: Temperature 250°C, Flow rate 400 c.c./min., Diborane/hydrogen ratio 1:5
| Product | Conversion of Diborane (%) | Reference |
| This compound-9 (B₅H₉) | 15.1 | [2] |
| Solid Hydrides | 4.4 | [2] |
| Unreacted Diborane | 80.0 | [2] |
Experimental Protocols
Disclaimer: The synthesis of this compound-9 from diborane is an extremely hazardous procedure and should only be attempted by experienced researchers in a well-equipped laboratory with appropriate safety measures, including a fume hood, blast shield, and personal protective equipment. Diborane is a highly toxic and pyrophoric gas, and this compound-9 is a toxic and pyrophoric liquid.
General Laboratory-Scale Synthesis of this compound-9
3.1.1. Apparatus
The experimental setup typically consists of:
-
A source of high-purity diborane and hydrogen.
-
Mass flow controllers to regulate the gas flow rates.
-
A pyrolysis reactor, which is a tube furnace capable of maintaining a stable temperature between 200-250°C. The reactor tube is typically made of quartz or stainless steel.[1]
-
A series of cold traps to collect the products. These are typically cooled with dry ice/acetone (-78°C) and liquid nitrogen (-196°C).
-
A vacuum pump and a vacuum manifold for handling the gaseous reactants and products.
-
Pressure gauges to monitor the system pressure.
3.1.2. Procedure
-
System Preparation: The entire apparatus must be meticulously cleaned, dried, and leak-checked under vacuum. Any trace of moisture or air can lead to violent reactions and the formation of solid boron oxides.[5]
-
Pyrolysis: A controlled flow of a diborane and hydrogen mixture is passed through the heated reactor tube. The flow rates and temperature are carefully controlled to optimize the conversion to this compound-9.
-
Product Collection: The effluent from the reactor is passed through the series of cold traps.
-
The trap at -78°C will condense this compound-9 (boiling point: 60°C) and other less volatile boranes like decaborane.
-
The trap at -196°C will condense unreacted diborane (boiling point: -92.5°C).
-
Hydrogen will pass through the traps and can be vented safely or collected.
-
-
Purification: The crude this compound-9 collected in the -78°C trap is purified by fractional distillation under vacuum.[6] This is a critical step to separate this compound-9 from other boranes and impurities. The different boiling points of the boranes allow for their separation.[7]
Analytical Characterization Protocols
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile components of the pyrolysis product mixture.
-
Sample Preparation: Due to the high reactivity of boranes, samples must be handled under an inert atmosphere. A small aliquot of the liquid product is dissolved in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) in a sealed vial.[8]
-
GC Conditions (General):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Injector: Split/splitless injector, with a temperature of around 200-250°C.
-
Oven Program: A temperature program starting from a low temperature (e.g., 40°C) and ramping up to around 250°C is used to separate the different boranes based on their boiling points.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (General):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 10-200 to detect the various boron hydride fragments.
-
Data Analysis: The mass spectrum of each eluting peak is compared to a library of known borane (B79455) mass spectra for identification. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) is a key feature for identification.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is the most informative NMR technique for characterizing boron hydrides.
-
Sample Preparation: A small amount of the purified this compound-9 is dissolved in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube under an inert atmosphere.
-
¹¹B NMR Spectroscopy:
-
Reference: BF₃·OEt₂ is used as an external standard (δ = 0 ppm).
-
Expected Spectrum: The ¹¹B NMR spectrum of this compound-9 consists of two resonances:
-
A high-field resonance for the apical boron atom (B1).
-
A low-field resonance for the four basal boron atoms (B2-B5).[10]
-
-
Chemical Shifts and Coupling Constants: The exact chemical shifts and ¹J(¹¹B-¹H) coupling constants can provide detailed structural information.[11][12] For this compound-9, the apical boron appears as a doublet, and the basal borons also appear as doublets due to coupling with their terminal hydrogen atoms.[10]
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the types of B-H bonds present in the molecule.
-
Sample Preparation: A liquid sample of this compound-9 can be analyzed as a thin film between two KBr or NaCl plates.[13] The sample must be handled in an inert atmosphere to prevent reaction with air. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with a small drop of the liquid sample.[14][15]
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Expected Spectrum: The FTIR spectrum of this compound-9 shows characteristic absorption bands for:
-
Terminal B-H stretching vibrations.
-
Bridging B-H-B stretching vibrations.
-
B-B framework vibrations.
-
Reaction Mechanism and Visualization
The pyrolysis of diborane to form higher boranes is a complex free-radical chain reaction involving several unstable intermediates. The key steps are believed to be:
-
Initiation: Reversible dissociation of diborane (B₂H₆) into two borane radicals (BH₃).
-
Propagation:
-
Conversion to this compound-9: this compound-11 subsequently loses a molecule of hydrogen to form the more stable this compound-9.[3]
The overall process involves a cascade of reactions leading to the formation of various boron hydrides. The presence of hydrogen can influence the reaction pathways, favoring the formation of this compound-9.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. This compound(9) - Wikipedia [en.wikipedia.org]
- 5. mtl.mit.edu [mtl.mit.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Fractional Distillation of Hydrocarbons | Pyrolysis Conversions of Scrap & Waste Plastics | Klean Fuels | Plastic Pyrolysis Plants & Equipment Manufacturer | Scrap Plastics to Diesel Fuel [kleanfuel.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. rsc.org [rsc.org]
- 10. chegg.com [chegg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lyon.ecampus.com [lyon.ecampus.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. jascoinc.com [jascoinc.com]
- 16. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Improved Synthesis of Pentaborane(9) from Octahydrotriborate Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for improved methods of synthesizing pentaborane(9), a key boron cluster compound, from octahydrotriborate (B₃H₈⁻) salts. The protocols outlined below offer advantages over traditional methods, such as the pyrolysis of diborane (B8814927), by providing more controlled and higher-yield pathways to the desired product.
Introduction
This compound(9) (B₅H₉) is a volatile and highly reactive boron hydride that has been investigated as a high-energy fuel and serves as a versatile precursor for the synthesis of larger borane (B79455) clusters and metallaboranes. Traditional synthesis methods often involve the high-temperature pyrolysis of diborane (B₂H₆), which can be hazardous and produce a mixture of products. The use of octahydrotriborate (B₃H₈⁻) salts as starting materials offers a more controlled and selective route to this compound(9). This document details two primary improved methods: the pyrolysis of a brominated intermediate and the thermolysis of a dioxane adduct of sodium octahydrotriborate.
Data Presentation
The following table summarizes the quantitative data associated with the improved synthesis methods for this compound(9) from octahydrotriborate salts.
| Parameter | Method 1: Pyrolysis of Bromo-octahydrotriborate | Method 2: Thermolysis of Sodium Octahydrotriborate Dioxane Adduct |
| Starting Material | Cesium octahydrotriborate (CsB₃H₈) | Sodium octahydrotriborate dioxane (NaB₃H₈·(C₄H₈O₂)ₓ) |
| Intermediate | Cesium bromo-octahydrotriborate (CsB₃H₇Br) | Not Applicable |
| Reaction Principle | Pyrolysis of the brominated salt | Thermal decomposition of the dioxane adduct |
| Overall Yield | ~60-70% (reported) | Moderate (convenient for laboratory scale) |
| Purity of B₅H₉ | High, after fractional distillation | Requires purification from byproducts |
| Key Byproducts | H₂, CsBr | NaBH₄, H₂, Dioxane |
Experimental Protocols
Caution: this compound(9) is highly toxic, pyrophoric, and can detonate. All manipulations should be carried out in a well-ventilated fume hood or a glovebox with an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Method 1: Synthesis of this compound(9) via Pyrolysis of Cesium Bromo-octahydrotriborate
This method, based on the work of Miller and Ryschkewitsch, involves the bromination of the octahydrotriborate anion followed by pyrolysis of the resulting bromo-derivative.
Part A: Preparation of Cesium Bromo-octahydrotriborate (CsB₃H₇Br)
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, place a solution of cesium octahydrotriborate (CsB₃H₈) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Bromination: Cool the flask to 0°C in an ice bath. Slowly add a stoichiometric amount of a brominating agent, such as a solution of bromine (Br₂) in the same solvent, or introduce anhydrous hydrogen bromide (HBr) gas. The reaction is as follows: CsB₃H₈ + HBr → CsB₃H₇Br + H₂
-
Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The solvent is then removed under vacuum to yield the solid cesium bromo-octahydrotriborate salt. The product should be handled under an inert atmosphere.
Part B: Pyrolysis of Cesium Bromo-octahydrotriborate to this compound(9)
-
Pyrolysis Apparatus: The pyrolysis is performed in a vacuum apparatus equipped with a heating mantle, a cold trap cooled with liquid nitrogen, and a vacuum pump.
-
Procedure: Place the dry CsB₃H₇Br salt in the pyrolysis tube. Evacuate the system and then heat the salt. The pyrolysis reaction is: 5 CsB₃H₇Br → 3 B₅H₉ + 5 CsBr + 4 H₂
-
Product Collection: The volatile this compound(9) product is collected in the liquid nitrogen trap. Non-volatile byproducts, such as CsBr, remain in the pyrolysis tube.
-
Purification: The collected this compound(9) can be further purified by fractional distillation under vacuum.
Method 2: Laboratory Scale Synthesis of this compound(9) by Thermolysis of Sodium Octahydrotriborate Dioxane Adduct
This method provides a convenient route for the laboratory-scale preparation of this compound(9).[1]
-
Starting Material: Begin with a dioxane adduct of sodium octahydrotriborate (NaB₃H₈·Dn).
-
Thermolysis: Heat the NaB₃H₈·Dn salt in a suitable apparatus under controlled conditions. The thermal decomposition yields this compound(9) along with other products. The reaction can be represented as: NaB₃H₈·Dn → NaBH₄ + B₅H₉ + H₂ + Dn[1]
-
Product Isolation and Purification: The volatile this compound(9) must be separated from the other products. This is typically achieved by vacuum distillation, collecting the this compound(9) in a cold trap. Further purification can be achieved by fractional distillation.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound(9).
Caption: Workflow for the synthesis of this compound(9) via pyrolysis of a bromo-octahydrotriborate intermediate.
Caption: Logical relationships between key species in the improved synthesis of this compound(9).
References
Application Notes and Protocols for Pentaborane Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaborane (B₅H₉) is a highly reactive and toxic inorganic compound.[1] Previously explored as a rocket fuel, its unique chemical properties continue to be of interest in specialized research fields.[1][2] However, its extreme flammability, pyrophoric nature, and severe toxicity necessitate stringent and meticulous handling and storage procedures to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][3][4] These application notes provide detailed protocols for the safe laboratory handling and storage of this compound.
Properties and Hazards of this compound
This compound is a colorless, volatile liquid with a pungent, sour milk-like odor.[4][5][6] It is crucial to understand its hazardous properties to implement appropriate safety measures.
Physical and Chemical Properties:
-
Reactivity: Pyrophoric (ignites spontaneously in air), reacts violently with water and many other chemicals.[3][4][7] It can form shock-sensitive explosive compounds.[4]
-
Stability: Decomposes at temperatures above 302°F (150°C), producing flammable hydrogen gas, which can lead to pressure buildup in closed containers.[8][9]
Health Hazards:
-
Toxicity: this compound is extremely toxic and can be fatal upon short exposure to small quantities.[4][9] It is readily absorbed through inhalation and skin contact.[3][4]
-
Symptoms of Exposure: Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][7] Symptoms may be delayed for up to 48 hours and include headache, dizziness, nausea, and central nervous system effects.[3][4][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, critical for safe handling and experimental design.
| Parameter | Value | Reference |
| Exposure Limits | ||
| OSHA PEL (8-hour TWA) | 0.005 ppm (0.01 mg/m³) | [1][3][5][6][8] |
| NIOSH REL (10-hour TWA) | 0.005 ppm (0.01 mg/m³) | [3][6][10] |
| NIOSH STEL (15-min) | 0.015 ppm (0.03 mg/m³) | [1][3][6][10] |
| ACGIH TLV (8-hour TWA) | 0.005 ppm (0.013 mg/m³) | [3][6][8] |
| ACGIH STEL | 0.015 ppm | [3][6] |
| IDLH | 1 ppm | [1][3][11] |
| Flammability | ||
| Flash Point | 86°F (30°C) | [3][5][10] |
| Autoignition Temperature | 95°F (35°C) for pure material; spontaneously flammable if impure | [8] |
| Lower Explosive Limit (LEL) | 0.42% | [5][10] |
| Upper Explosive Limit (UEL) | 98% | [5][8] |
| Physical Properties | ||
| Boiling Point | 140°F (60°C) | [4][5][10] |
| Melting Point | -52°F (-46.8°C) | [4][5][10] |
| Vapor Pressure | 171 mmHg at 68°F (20°C) | [3][5][10] |
| Specific Gravity | 0.62 | [5][10] |
Experimental Protocols
Strict adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Due to the high toxicity and reactivity of this compound, a comprehensive PPE ensemble is required.
-
Respiratory Protection: A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode is mandatory for any handling of this compound.[8] For exposures potentially exceeding 1 ppm, a pressure-demand SCBA is required.[3]
-
Body Protection: A fully encapsulating, chemical-resistant suit (Level A) is necessary to prevent skin contact.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[12] Double gloving is recommended.
-
Eye Protection: A full facepiece respirator provides eye protection.[8]
Laboratory Setup and Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a designated, high-efficiency fume hood.
-
Ventilation: Ensure adequate local exhaust ventilation at points where leaks could occur.[13]
-
Monitoring: A continuous air monitoring system for this compound should be in place before commencing any work.[13]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order.[3][8]
-
Inert Atmosphere: All handling and transfers of this compound should be performed under a dry nitrogen atmosphere.[13][14]
Storage Protocol
Proper storage of this compound is critical to prevent decomposition and accidental release.
-
Containers: Store in tightly closed containers under a dry nitrogen atmosphere.[3][14]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[3][8][13]
-
Incompatible Materials: this compound must be stored separately from oxidizing agents, halogens, water, and halogenated hydrocarbons.[3][10]
-
Venting: Due to the liberation of hydrogen gas during decomposition, storage containers must be vented through a flare system to prevent pressure buildup.[8]
Handling and Transfer Protocol
-
Inert Gas Purge: Before transferring this compound, the entire system (including transfer lines and receiving vessel) must be thoroughly purged with dry nitrogen.[13]
-
Transfer Method: Use a vacuum or inert gas pressure to transfer this compound.[15] Avoid using pumps with seals that may be incompatible with this compound.
-
Grounding: Ground all containers before initiating a transfer to prevent static electricity discharge.[13]
-
Leak Checks: Regularly inspect all lines and fittings for any signs of leaks, such as the appearance of liquid or white solids.[13]
Spill and Emergency Procedures
In the event of a this compound spill or leak, immediate and decisive action is required.
-
Evacuation: Evacuate all non-essential personnel from the area.[3]
-
Containment: For small spills, cover with dry lime, sand, or soda ash.[3] DO NOT USE WATER OR HALOGENATED EXTINGUISHING AGENTS. [3][8]
-
Decontamination:
-
Personnel: If skin contact occurs, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] A subsequent rinse with a 3% ammonia (B1221849) solution can be used for skin decontamination, followed by more water.[8] For eye contact, flush with water for at least 15 minutes; do not use ammonia solution in the eyes.[8][13]
-
Equipment: Contaminated equipment can be decontaminated by slowly adding isopropanol, followed by methanol.[8] A 10% methanol-in-water solution can be used for immersion of smaller components.[8]
-
-
Medical Attention: Obtain immediate medical attention in all cases of exposure.[8] Symptoms may be delayed.[8]
Waste Disposal
This compound and its contaminated materials are considered hazardous waste and require specialized disposal procedures.
-
Collection: Collect waste in sealed, properly labeled containers.
-
Decontamination: Where feasible, decontaminate materials as described in the spill procedure.
-
Disposal: Contact your institution's environmental health and safety department or a specialized hazardous waste disposal company for guidance.[3] The U.S. EPA/U.S. Department of Defense National this compound Task Force may also be a resource.[8]
Visualized Workflows
The following diagrams illustrate the key logical workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. This compound(9) - Wikipedia [en.wikipedia.org]
- 2. Tox and Hound - Fellow Friday - Metal Hydrides III - Boron Hydrides [toxandhound.com]
- 3. nj.gov [nj.gov]
- 4. This compound [chemeurope.com]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 7. Gas detectors and respiratory protection equipments B5H9 (this compound), CAS number 19624-22-7 [en.gazfinder.com]
- 8. media.msanet.com [media.msanet.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. research.uga.edu [research.uga.edu]
- 14. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
Pentaborane as a Precursor for Metallaborane Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metallaboranes using pentaborane(9) (B₅H₉) as a key precursor. Metallaboranes, polyhedral clusters containing both boron and metal atoms, are a fascinating class of compounds with diverse applications ranging from catalysis to materials science and medicine. This compound(9) serves as a versatile starting material for accessing a variety of metallaborane structures.
Introduction
This compound(9) is a highly reactive boron hydride cluster with a square pyramidal structure.[1] Its chemistry is extensive, and it is a known precursor for the synthesis of other boron hydride clusters and metallaboranes.[2] The deprotonation of this compound(9) yields the [B₅H₈]⁻ anion, a valuable synthon for the introduction of boron cages into metal complexes. This document outlines key synthetic strategies for preparing ferraboranes, zirconaboranes, and discusses the synthesis of metallacarboranes, such as cobalt bis(dicarbollide), which have significant potential in drug development.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative metallaboranes derived from this compound(9) or its derivatives.
Table 1: Synthesis of Ferraborane B₄H₈Fe(CO)₃
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound(9) (B₅H₉) | Iron Pentacarbonyl (Fe(CO)₅) | B₄H₈Fe(CO)₃ | Not specified | [3] |
Table 2: Synthesis of a Zirconaborane Precursor
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Li[B₅H₈] | [(C₅H₅)₂ZrCl₂] | µ-(Cp₂ClZr)B₅H₈ | 70 | [1] |
Table 3: Characterization Data for µ-(Cp₂ClZr)B₅H₈
| Technique | Data | Reference |
| Variable Temperature NMR | Reveals two fluxional processes with ΔG‡ = 54 kJ mol⁻¹ and 48 kJ mol⁻¹ | [1] |
Table 4: Synthesis of Cobalt Bis(dicarbollide) Anion
| Precursor | Key Reagents | Product | Yield (%) | Reference |
| ortho-carborane | 1. Base (e.g., NaOH) 2. CoCl₂ | [3,3′-Co(1,2-C₂B₉H₁₁)₂]⁻ | 72-95 (depending on base) | [4] |
Note: While the synthesis of cobalt bis(dicarbollide) is a multi-step process that traditionally starts from ortho-carborane (derived from decaborane), its relevance to drug development warrants its inclusion here as a prominent metallacarborane.
Experimental Protocols
Protocol 1: General Synthesis of Ferraborane B₄H₈Fe(CO)₃
This protocol is based on the direct reaction of this compound(9) with iron pentacarbonyl.[3]
Materials:
-
This compound(9) (B₅H₉)
-
Iron Pentacarbonyl (Fe(CO)₅)
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate glassware
Procedure:
-
Caution: this compound(9) and iron pentacarbonyl are highly toxic and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.
-
In a suitable reaction vessel, combine this compound(9) and iron pentacarbonyl.
-
The reaction proceeds directly to form the orange liquid B₄H₈Fe(CO)₃.
-
Purification of the product can be achieved by vacuum distillation.
-
Characterize the product using spectroscopic methods, such as NMR and IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of µ-(Cp₂ClZr)B₅H₈
This protocol describes the synthesis of a zirconaborane precursor from the lithium salt of deprotonated this compound(9).[1]
Materials:
-
This compound(9) (B₅H₉)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Zirconocene (B1252598) dichloride ([(C₅H₅)₂ZrCl₂])
-
Anhydrous diethyl ether
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware
Procedure:
-
Preparation of Li[B₅H₈]:
-
Under an inert atmosphere, dissolve this compound(9) in anhydrous diethyl ether at a low temperature (e.g., -78 °C).
-
Slowly add one equivalent of n-butyllithium in hexane to the this compound(9) solution with stirring.
-
Allow the reaction mixture to warm to room temperature to yield a solution of Li[B₅H₈].
-
-
Reaction with Zirconocene Dichloride:
-
In a separate flask, prepare a slurry of zirconocene dichloride in anhydrous diethyl ether.
-
Slowly add the solution of Li[B₅H₈] to the zirconocene dichloride slurry at room temperature with vigorous stirring.
-
Continue stirring for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any insoluble byproducts (e.g., LiCl).
-
Remove the solvent from the filtrate under vacuum to yield the crude product.
-
The pale orange solid, µ-(Cp₂ClZr)B₅H₈, can be further purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexane).
-
-
Characterization:
-
Characterize the product by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C) and single-crystal X-ray diffraction if suitable crystals are obtained.
-
Visualizations
Experimental Workflow for Zirconaborane Synthesis
Caption: Workflow for the synthesis of µ-(Cp₂ClZr)B₅H₈.
Application in Drug Development: The Case of Cobalt Bis(dicarbollide)
While direct synthesis from this compound is not the common route, the broader family of metallacarboranes, particularly cobalt bis(dicarbollide) ([COSAN]⁻), holds significant promise in medicinal chemistry. [COSAN]⁻ is a highly stable and versatile pharmacophore that can be functionalized and conjugated to biologically active molecules.[5]
One of the most promising applications is in Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. BNCT requires the delivery of a high concentration of boron-10 (B1234237) to tumor cells. The large number of boron atoms in the [COSAN]⁻ cage makes it an excellent candidate for a boron delivery agent.
Logical Relationship in BNCT Application
Caption: Logical workflow for the application of [COSAN]⁻ in BNCT.
The development of synthetic routes to novel metallaboranes and metallacarboranes, including those derived from this compound, is a vibrant area of research. The unique structural and electronic properties of these compounds, coupled with their potential for functionalization, will continue to drive innovation in both fundamental chemistry and applied fields like medicine.
References
- 1. Formation of metallaboranes from the group IV transition metals and this compound(9): crystal and molecular structure of [(Cp(2)Zr)(2)B(5)H(8)][B(11)H(14)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of a stable small ferraborane, B4H8Fe(CO)3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Pentaborane-9 Purity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pentaborane-9 (B₅H₉) is an extremely toxic, pyrophoric (ignites spontaneously in air), and reactive substance.[1][2] All handling and analysis must be conducted by trained personnel in a specialized laboratory equipped with a fume hood or glovebox, appropriate personal protective equipment (PPE), and emergency response measures.[3][4][5] Users should consult and adhere to all relevant safety data sheets (SDS) and institutional safety protocols before handling this compound.[2][4]
Introduction
This compound-9 is a high-energy boron hydride that has been explored as a rocket propellant and is of interest in various fields of chemical synthesis.[6] Due to its high reactivity and instability, ensuring its purity is critical for safe handling, predictable reactivity, and reliable experimental results. Impurities can significantly alter its properties and may pose additional safety hazards.[2]
This document provides detailed protocols for three primary analytical techniques for the quantitative and qualitative purity assessment of this compound-9: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
2.1 Principle
Gas chromatography is a powerful technique for separating volatile compounds.[7] A sample of this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the sample components between the mobile gas phase and the stationary phase lining the column.[8] The separated components are then detected by a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification of this compound and any volatile impurities.[9][]
2.2 Experimental Protocol
2.2.1 Apparatus and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Fused silica (B1680970) capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inert carrier gas (Helium, 99.999% purity).
-
Microsyringe suitable for volatile liquids.
-
Anhydrous solvent for dilution (e.g., anhydrous hexane (B92381) or toluene), if necessary.
-
Inert atmosphere glovebox for sample preparation.
2.2.2 Sample Preparation (Perform in an inert atmosphere)
-
Due to the pyrophoric nature of this compound, all sample handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
If dilution is required to fall within the linear range of the detector, carefully dilute a small, known volume of this compound with a known volume of anhydrous solvent.
-
Transfer the sample to an appropriate GC vial and seal immediately.
2.2.3 Instrumental Parameters The following parameters serve as a starting point and may require optimization.
| Parameter | Value |
| GC System | |
| Inlet Temperature | 150 °C |
| Injection Volume | 0.1 - 1.0 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| MS System | |
| Ion Source Temp. | 230 °C |
| Ionization Voltage | 70 eV[11][12] |
| Mass Range | 10 - 150 amu |
| Scan Mode | Full Scan |
2.2.4 Data Analysis and Interpretation
-
Identification: The primary peak corresponding to this compound can be identified by its retention time and its characteristic mass spectrum. The mass spectrum of this compound shows a distinct isotopic pattern due to the presence of ¹⁰B (19.9%) and ¹¹B (80.1%) isotopes.[11][13] Key fragments to look for include the molecular ion cluster around m/z 63-64 and ions corresponding to the loss of hydrogen atoms.[11]
-
Quantification: Purity is determined by the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. This assumes that all impurities have a similar response factor in the detector.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
2.3 Workflow Diagram
References
- 1. nj.gov [nj.gov]
- 2. media.msanet.com [media.msanet.com]
- 3. research.uga.edu [research.uga.edu]
- 4. lookchem.com [lookchem.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. avantorsciences.com [avantorsciences.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Boron - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Halogenation of Pentaborane(9) in Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaborane(9), a boron hydride cluster with the formula B₅H₉, serves as a versatile starting material for the synthesis of a variety of derivatives. Among these, halogenated pentaboranes are of significant interest due to their potential applications in various fields, including as precursors for more complex boron clusters and potentially in the development of agents for Boron Neutron Capture Therapy (BNCT). This document provides detailed application notes and experimental protocols for the synthesis of key halogenated this compound(9) derivatives.
The halogenation of this compound(9) can be directed to either the apical (position 1) or basal (position 2) boron atoms, leading to the formation of 1-halothis compound(9) (1-XB₅H₈) or 2-halothis compound(9) (2-XB₅H₈) isomers. The reaction conditions, including the choice of halogenating agent and the use of catalysts, determine the selectivity of the substitution.
Data Presentation
The following tables summarize quantitative data for the synthesis of various halogenated this compound(9) derivatives.
| Product | Reagents | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1-Chlorothis compound(9) | This compound(9), Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | 30 min | -78 to -60 | 60 | [1] |
| 2-Chlorothis compound(9) | 1-Chlorothis compound(9) | Diethyl ether | 24 h | Room Temp. | Isomerization | [1] |
| 1-Bromothis compound(9) | This compound(9), Bromine (Br₂) | Aluminum Bromide (AlBr₃) | 1 h | -78 to -45 | 75 | [1] |
| 2-Bromothis compound(9) | This compound(9), Bromine (Br₂) | None (gas phase) | - | 120 | 50 | [1] |
| 1-Iodothis compound(9) | This compound(9), Iodine (I₂) | Aluminum Iodide (AlI₃) | 2 h | 25 | 80 | [1] |
| 2-Iodothis compound(9) | 1-Iodothis compound(9) | Hexamethylenetetramine | 1 h | 120 | Isomerization | [1] |
Experimental Protocols
Caution: this compound(9) and its derivatives are highly toxic and pyrophoric. All manipulations should be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Protocol 1: Synthesis of 1-Chlorothis compound(9)
This protocol describes the Friedel-Crafts-catalyzed chlorination of this compound(9) at the apical position.
Materials:
-
This compound(9) (B₅H₉)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorine (Cl₂) gas
-
Anhydrous hexane
-
Standard vacuum line and glassware
Procedure:
-
In a pre-dried, evacuated reaction vessel, condense approximately 10 mmol of this compound(9) at -196 °C.
-
Add a catalytic amount of anhydrous aluminum chloride (approximately 0.1 mmol) to the frozen this compound(9).
-
Evacuate the vessel again and warm to -78 °C.
-
Slowly admit a stoichiometric amount of chlorine gas (10 mmol) to the reaction vessel with vigorous stirring.
-
Maintain the reaction temperature between -78 °C and -60 °C for 30 minutes.
-
After the reaction is complete, remove the volatile products by vacuum distillation, leaving the catalyst behind.
-
The product, 1-chlorothis compound(9), can be purified by fractional distillation.
Protocol 2: Synthesis of 1-Bromothis compound(9)
This protocol details the synthesis of 1-bromothis compound(9) via a Friedel-Crafts-catalyzed reaction.
Materials:
-
This compound(9) (B₅H₉)
-
Bromine (Br₂)
-
Anhydrous Aluminum Bromide (AlBr₃)
-
Anhydrous carbon disulfide (CS₂)
-
Standard vacuum line and glassware
Procedure:
-
Dissolve a catalytic amount of anhydrous aluminum bromide in anhydrous carbon disulfide in a reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C and add this compound(9) dropwise with stirring.
-
Slowly add a stoichiometric amount of bromine, also dissolved in carbon disulfide, to the reaction mixture.
-
Allow the reaction to warm to -45 °C and stir for 1 hour.
-
The reaction is quenched by the addition of water at low temperature.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the 1-bromothis compound(9) is purified by vacuum distillation.
Protocol 3: Synthesis of 2-Bromothis compound(9)
This protocol describes the uncatalyzed gas-phase bromination of this compound(9) to yield the basal isomer.
Materials:
-
This compound(9) (B₅H₉)
-
Bromine (Br₂)
-
Standard flow reactor system
Procedure:
-
Introduce a gaseous mixture of this compound(9) and a stoichiometric amount of bromine into a heated flow reactor.
-
Maintain the reactor temperature at 120 °C.
-
The products are collected in a cold trap at the reactor outlet.
-
The product mixture, containing 2-bromothis compound(9) and unreacted starting materials, is separated by fractional condensation.
Logical Relationships and Workflows
The following diagrams illustrate the general reaction pathways for the synthesis of halogenated this compound(9) derivatives and a typical experimental workflow.
Caption: General reaction pathways for the synthesis of 1- and 2-halothis compound(9).
Caption: A typical experimental workflow for the synthesis of halopentaboranes.
Applications in Drug Development and Research
While direct applications of halogenated pentaboranes in pharmaceuticals are not yet established, their role as precursors to more complex boron clusters is of significant interest in the context of Boron Neutron Capture Therapy (BNCT). BNCT is a targeted radiation therapy that utilizes the capture of neutrons by non-radioactive boron-10 (B1234237) (¹⁰B) atoms to produce high-energy alpha particles that can selectively destroy cancer cells.
The development of new boron delivery agents with improved tumor targeting and accumulation is a critical area of research in BNCT. Halogenated pentaboranes can serve as versatile building blocks for the synthesis of these advanced boron carriers. The halogen atom provides a reactive site for further functionalization, allowing for the attachment of tumor-targeting moieties such as antibodies, peptides, or small molecules.
Currently, there are no established signaling pathways directly modulated by halogenated pentaboranes in a therapeutic context. Research in this area is still in its early stages, and the primary focus remains on the synthesis and development of these compounds as platforms for BNCT agent construction. As research progresses, understanding the biological interactions and potential signaling pathways affected by these novel boron clusters will become increasingly important.
References
Application Notes and Protocols: Deprotonation of Pentaborane(9) with Alkyllithium Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the deprotonation of pentaborane(9) (B₅H₉) using alkyllithium reagents to generate the 1-lithiothis compound(9) (Li[B₅H₈]) intermediate. This versatile intermediate serves as a cornerstone in the synthesis of a variety of apically substituted this compound derivatives, which are of interest in materials science and have potential applications in drug development. The protocols outlined below are based on established synthetic methodologies and include safety precautions for handling these highly reactive and toxic compounds.
Overview
This compound(9) is a nido-cluster boron hydride with a square pyramidal structure. The apical proton (attached to the boron at the apex of the pyramid) is the most acidic and can be selectively removed by strong, non-nucleophilic bases such as alkyllithium reagents. This deprotonation reaction yields the 1-lithiated this compound(9) anion, [B₅H₈]⁻, which is a powerful nucleophile. Subsequent reaction with various electrophiles, such as alkyl halides, allows for the straightforward synthesis of 1-substituted this compound derivatives.
Reaction Scheme:
B₅H₉ + R-Li → Li[B₅H₈] + R-H Li[B₅H₈] + E⁺ → 1-E-B₅H₈ + Li⁺
Where R is an alkyl group (e.g., n-butyl) and E⁺ is an electrophile (e.g., CH₃I).
Safety Precautions
Extreme caution must be exercised when working with this compound(9) and alkyllithium reagents.
-
This compound(9) is extremely toxic, pyrophoric (ignites spontaneously in air), and can be shock-sensitive. All manipulations must be carried out in a high-vacuum line or in an inert atmosphere glovebox. Personnel must be thoroughly trained in handling pyrophoric and highly toxic materials.
-
Alkyllithium reagents (e.g., n-butyllithium, tert-butyllithium) are pyrophoric and react violently with water and protic solvents. These reagents should only be handled under an inert atmosphere (argon or nitrogen).
-
Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
All glassware must be rigorously dried and purged with an inert gas before use.
Experimental Protocols
Protocol 1: Deprotonation of this compound(9) to form 1-Lithiothis compound(9)
This protocol details the synthesis of a solution of 1-lithiothis compound(9) in diethyl ether.
Materials:
-
This compound(9) (B₅H₉)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Anhydrous diethyl ether (Et₂O)
-
Dry ice/acetone bath
-
Schlenk line or inert atmosphere glovebox
-
Dried and argon-purged glassware (e.g., Schlenk flask, dropping funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Assemble a flame-dried 100 mL Schlenk flask containing a magnetic stir bar under a positive pressure of argon.
-
Reactant Addition:
-
Using a gas-tight syringe, transfer 10 mmol of this compound(9) into the Schlenk flask.
-
Add 30 mL of anhydrous diethyl ether to the flask to dissolve the this compound(9).
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation:
-
In a separate, dry dropping funnel, place 10 mmol of n-butyllithium in hexanes.
-
Add the n-butyllithium solution dropwise to the stirred this compound(9) solution over 30 minutes. A white precipitate of Li[B₅H₈] may form.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Storage and Use: The resulting solution/suspension of 1-lithiothis compound(9) is typically used immediately in subsequent reactions. It is not isolated as a solid.
Protocol 2: Synthesis of 1-Methylthis compound(9)
This protocol describes the alkylation of the in-situ generated 1-lithiothis compound(9) with methyl iodide.
Materials:
-
Solution of 1-lithiothis compound(9) (from Protocol 1)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether (Et₂O)
-
Vacuum line for purification
Procedure:
-
Preparation of Electrophile: In a separate, dry Schlenk flask, dissolve 10 mmol of methyl iodide in 10 mL of anhydrous diethyl ether.
-
Alkylation Reaction:
-
To the cold (-78 °C) solution of 1-lithiothis compound(9) from Protocol 1, add the methyl iodide solution dropwise with vigorous stirring over 20 minutes.
-
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
Solvent Removal: Remove the diethyl ether and any volatile byproducts by vacuum distillation on a vacuum line.
-
Purification: The crude 1-methylthis compound(9) can be purified by fractional distillation or preparative gas chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the deprotonation of this compound(9) and subsequent methylation.
| Parameter | Deprotonation (Li[B₅H₈]) | Alkylation (1-CH₃-B₅H₈) |
| Reagents | This compound(9), n-Butyllithium | Li[B₅H₈], Methyl Iodide |
| Solvent | Diethyl ether | Diethyl ether |
| Temperature | -78 °C | -78 °C to Room Temperature |
| Reaction Time | 2.5 hours | 1.5 hours |
| Typical Yield | Not isolated (used in situ) | ~85-95% |
| ¹H NMR (ppm) | Not typically isolated for NMR | H(1): -2.67 (apical H), H(2,3,4,5): 2.15 (basal terminal H), H(bridge): -2.30, CH₃: 0.25 |
| ¹¹B NMR (ppm) | Not typically isolated for NMR | B(1): -53.2 (apical B), B(2,3,4,5): -11.8 (basal B) |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step reaction pathway for the synthesis of 1-methylthis compound(9) from this compound(9).
Caption: Synthesis of 1-Methylthis compound(9).
Experimental Workflow
The following diagram outlines the general experimental workflow for the deprotonation and subsequent alkylation of this compound(9).
Caption: Deprotonation and Alkylation Workflow.
Application Notes and Protocols: Synthesis of Higher Boron Hydride Clusters Using Pentaborane(9)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of higher boron hydride clusters utilizing pentaborane(9) (B₅H₉) as a primary reagent. This compound(9) is a versatile and highly reactive boron hydride that serves as a critical building block for more complex polyhedral borane (B79455) structures.[1] The protocols outlined below focus on established methods for cluster expansion, including controlled chemical synthesis and pyrolysis.
Critical Safety Precautions
Warning: this compound(9) is an extremely toxic, pyrophoric, and volatile compound.[1][2] It can ignite spontaneously in air and poses a severe inhalation hazard, affecting the central nervous system.[2][3] All manipulations must be conducted in a certified high-vacuum apparatus or an inert atmosphere glovebox.[4] Personnel must use appropriate personal protective equipment (PPE), including specialized respirators, and be thoroughly trained in handling air-sensitive and highly toxic materials. Decontamination of equipment can be achieved using an alcoholic solution, which reacts with boranes to form less hazardous alkoxyboranes.[2]
Application Note 1: Synthesis of Decaborane(14) via a Nonaborate Intermediate
This method represents a controlled, high-yield synthesis of decaborane(14) (B₁₀H₁₄) from this compound(9). The process involves the initial formation of a stable nonaborate salt, [B₉H₁₄]⁻, through the reaction of B₅H₉ with a hydride source.[4][5] This intermediate is then converted to decaborane(14). This procedure offers significant advantages over direct pyrolysis by minimizing side products and improving yield.[4]
Experimental Protocol
This protocol is adapted from a proven laboratory-scale synthesis.[4] The process is divided into three main stages:
Stage 1: Synthesis of Tetramethylammonium (B1211777) Nonaborate(14), [(CH₃)₄N][B₉H₁₄]
-
In an inert atmosphere dry box, add sodium hydride (NaH, 21.4 mmol) and tetramethylammonium chloride ([(CH₃)₄N]Cl, 22 mmol) to a 500 mL reaction flask equipped with a magnetic stir bar.
-
Attach the flask to a high-vacuum line, evacuate the inert gas, and cool the flask to -78 °C (dry ice/isopropanol bath).
-
Condense dry tetrahydrofuran (B95107) (THF, 20 mL) into the flask.
-
Cool the flask further with liquid nitrogen (-196 °C) and condense this compound(9) (B₅H₉, 42.8 mmol) into the vessel. The molar ratio of B₅H₉ to NaH should be approximately 2:1 to optimize the yield of the [B₉H₁₄]⁻ anion.[4][5]
-
Warm the reaction mixture to room temperature and stir vigorously for 12 hours. Hydrogen gas will evolve immediately.
Stage 2: Conversion to Decaborane(14)
-
After 12 hours, cool the reaction vessel to -196 °C and remove the THF solvent under a high vacuum.
-
Introduce boron trichloride (B1173362) (BCl₃, ~22 mmol) into the flask containing the solid [(CH₃)₄N][B₉H₁₄] residue via vacuum transfer.
-
Allow the flask to warm to room temperature and then heat to 110 °C in an oil bath. Stir the solid mixture for 4 hours.
Stage 3: Isolation and Purification of Decaborane(14)
-
After the reaction is complete, cool the flask to room temperature.
-
Isolate the crude decaborane(14) product from the solid reaction mixture via sublimation at 110 °C under a dynamic vacuum. Collect the sublimed B₁₀H₁₄ in a U-tube cooled to 0 °C.
-
The initial product can be further purified by recrystallization to yield high-purity B₁₀H₁₄.
Data Presentation
| Reactant | Molar Ratio (vs. NaH) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| B₅H₉ / NaH / [(CH₃)₄N]Cl | 2 : 1 : 1.03 | THF | Room Temp. | 12 | [(CH₃)₄N][B₉H₁₄] | Intermediate | [4] |
| [(CH₃)₄N][B₉H₁₄] / BCl₃ | 1 : 1 | None (solid) | 110 | 4 | B₁₀H₁₄ | 42-45 | [4] |
Reaction Pathway Diagram
Caption: Synthesis of B₁₀H₁₄ from B₅H₉ via a nonaborate intermediate.
Application Note 2: Synthesis of Higher Boranes via Pyrolysis
The pyrolysis of lower boranes is a classical method for producing higher, more stable clusters.[3] Heating this compound(9) above 150 °C leads to its decomposition, forming hydrogen, solid boron hydride polymers, and various higher boranes, including decaborane(14).[1][2] While this method can produce a mixture of products, it is a fundamental technique in borane chemistry.
General Experimental Protocol
-
A high-vacuum apparatus equipped with a pyrolysis tube (e.g., quartz) and a series of cold traps is required.
-
Introduce a measured quantity of pure this compound(9) into the vacuum line.
-
Heat the pyrolysis tube to the desired temperature (typically in the range of 180-250 °C).
-
Pass the B₅H₉ vapor through the heated tube. The residence time in the hot zone is a critical parameter that influences the product distribution.
-
The reaction products are collected in a series of traps held at progressively lower temperatures (e.g., 0 °C, -78 °C, -196 °C) to separate them based on volatility.
-
Decaborane(14) and other non-volatile solids will condense in the warmer sections of the apparatus, while unreacted B₅H₉ and other volatile products will be collected in the colder traps.
-
Further purification of the collected fractions is typically required, for example, by fractional distillation or sublimation.
Data Presentation
| Reagent | Temperature (°C) | Pressure | Key Products | Notes | Reference |
| B₅H₉ | > 150 | Vacuum | B₁₀H₁₄, H₂, Solid Polymer | Product mixture is complex. | [1][2][3] |
| B₂H₆ | 200-550 | 0-125 psig | B₅H₉, B₁₀H₁₄ | Example of pyrolysis from a lower borane. | [6] |
Experimental Workflow Diagram
Caption: General workflow for the pyrolysis of this compound(9).
Application Note 3: Synthesis of Hexaborane and Other Clusters
This compound(9) is a gateway to other higher boranes beyond decaborane. For example, hexaborane(10) (B₆H₁₀) can be generated through the pyrolysis of this compound(11) (B₅H₁₁).[7] While B₅H₁₁ is less stable than B₅H₉, it can be synthesized from smaller borane fragments that are themselves accessible from B₅H₉ chemistry, illustrating the interconnected network of borane syntheses.[8]
Additionally, deprotonation of B₅H₉ with strong bases like alkyl lithium reagents yields the [B₅H₈]⁻ anion, which can react with various electrophiles to create substituted derivatives.[1][9] It can also react with diborane (B8814927) (B₂H₆) to form decaborane(14), providing an alternative pathway to direct pyrolysis.[10]
Logical Relationship Diagram
References
- 1. This compound(9) - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Decaborane - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US3078530A - Pyrolysis of diborane - Google Patents [patents.google.com]
- 7. Hexaborane(10) - Wikipedia [en.wikipedia.org]
- 8. This compound(11) - Wikipedia [en.wikipedia.org]
- 9. alchetron.com [alchetron.com]
- 10. US3489517A - Process for preparing decaborane-14 and hexaborane-10 - Google Patents [patents.google.com]
Application Notes and Protocols for Handling Pentaborane: Personal Protective Equipment (PPE)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of Personal Protective Equipment (PPE) when handling pentaborane. Due to its extreme toxicity, pyrophoric nature, and high reactivity, strict adherence to these guidelines is mandatory to ensure personnel safety.
Hazard Summary
This compound (B₅H₉) is a colorless liquid with a pungent, sour milk-like odor. It is an extremely toxic and reactive substance that poses significant health and safety risks.[1][2][3]
-
Toxicity: this compound is highly toxic via inhalation, skin absorption, and ingestion.[2] Symptoms of exposure can be delayed for up to 48 hours and include dizziness, headache, nausea, convulsions, and damage to the central nervous system, liver, and kidneys.[2][4] Its acute toxicity is comparable to some nerve agents.[2][5]
-
Flammability: this compound is pyrophoric and can ignite spontaneously in contact with air.[2][4] Its vapors are heavier than air and can travel to an ignition source and flash back.[3]
-
Reactivity: It reacts violently with water, halogenated compounds, and other oxidizing agents.[2][6]
Exposure Limits
Continuous air monitoring for this compound is highly recommended before and during any handling procedures.[3] Adherence to established occupational exposure limits is critical.
| Parameter | Limit | Agency/Organization |
| Permissible Exposure Limit (PEL) - 8-hr TWA | 0.005 ppm (0.01 mg/m³) | OSHA[4][7][8] |
| Recommended Exposure Limit (REL) - 10-hr TWA | 0.005 ppm (0.01 mg/m³) | NIOSH[4][9] |
| Short-Term Exposure Limit (STEL) - 15 min | 0.015 ppm (0.03 mg/m³) | NIOSH, ACGIH[4][9] |
| Immediately Dangerous to Life or Health (IDLH) | 1 ppm | NIOSH[6][9] |
Personal Protective Equipment (PPE) Selection Protocol
Due to the extreme hazards of this compound, a "no exposure" policy must be strictly enforced.[3][10] The required level of PPE for any handling of this compound is Level A .[3][10][11] Structural firefighting clothing is not adequate for protection.[3][10]
Level A Protection Ensemble
Level A protection is required when the highest level of skin, respiratory, and eye protection is needed.[2][7][8][11][12]
-
Respiratory Protection: A NIOSH-approved, positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[3][10][12]
-
Protective Suit: A totally encapsulating, chemical- and vapor-protective suit.[3][10][12]
-
Gloves: Both inner and outer chemical-resistant gloves.[12]
-
Footwear: Chemical-resistant boots with a steel toe and shank.[12]
Material Selection for Level A Suit and Gloves
| Material | Suitability for Highly Reactive/Pyrophoric Liquids | Notes |
| Butyl Rubber | Good to Excellent | Often recommended for highly corrosive acids, rocket fuels, ketones, and esters.[13] Remains flexible at low temperatures.[13] |
| Viton™ | Good to Excellent | Provides exceptional resistance to chlorinated and aromatic solvents.[14] Often used in combination with other materials. |
| Neoprene | Fair to Good | Good general chemical and tear resistance, but may not be suitable for all reactive chemicals.[13][14] |
| Nitrile | Poor to Fair | While good for general laboratory use against oils and some solvents, it is not recommended for highly reactive or aggressive chemicals.[1][13][14] |
Note: Always consult the manufacturer's specific chemical resistance data for the chosen suit, gloves, and boots. If data for this compound is unavailable, contact the manufacturer directly for guidance.
Experimental Protocols
Protocol for Donning and Doffing Level A PPE
A trained assistant is required for donning and doffing Level A PPE to ensure proper fit and prevent contamination. This procedure should be practiced regularly.
-
Pre-Donning Inspection: Visually inspect all components of the Level A ensemble for defects, such as cracks, tears, or exhausted respirator cartridges.
-
Donning (with assistant):
-
Don inner chemical-resistant gloves.
-
Step into the encapsulating suit.
-
Place SCBA on and ensure proper function.
-
Don the full-facepiece mask and ensure a proper seal.
-
Place the suit's hood over the head.
-
The assistant will close and seal the suit's zipper and any storm flaps.
-
Don outer chemical-resistant gloves, ensuring they are placed over the sleeves of the suit.
-
The assistant will perform a final check of the entire ensemble.
-
-
Doffing (with assistant in a designated decontamination zone):
-
Undergo gross decontamination via a drenching shower.
-
The assistant, wearing appropriate PPE, will open the suit.
-
Remove the outer gloves.
-
Roll the suit down and away from the body, turning it inside out.
-
Remove the SCBA.
-
Remove the inner gloves.
-
All components of the PPE must be decontaminated or disposed of as hazardous waste.
-
Protocol for Emergency Decontamination
In the event of direct contact with this compound, immediate decontamination is critical.
-
Personnel Decontamination:
-
Immediately move to an emergency shower and eyewash station.[3][10]
-
Remove all contaminated clothing while under the shower.[10]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[10][15]
-
After initial water flushing, decontaminate the skin by rinsing with a 3% ammonia (B1221849) solution, followed by more water.[3][10][15] Do not use ammonia solution in the eyes. [3][10][15]
-
Seek immediate medical attention.[3][10] Symptoms may be delayed.[3][10]
-
-
Area Decontamination (for spills):
-
Evacuate all non-essential personnel.
-
Personnel involved in cleanup must wear Level A PPE.[10]
-
Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[4] DO NOT USE WATER or halogenated extinguishing agents. [3][4]
-
Apply an aqueous solution containing 3% ammonia and 5% trisodium (B8492382) phosphate (B84403) detergent to the external surfaces.[10]
-
Collect all contaminated materials and decontamination solutions for disposal as hazardous waste.[10]
-
Protocol for Testing Chemical Protective Clothing (Adapted from ASTM F739)
As no specific testing protocol for this compound is published, this section outlines a theoretical adaptation of the ASTM F739 standard ("Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact") for evaluating candidate materials. This testing should only be conducted in a specialized laboratory equipped to handle pyrophoric and highly toxic substances.
-
Objective: To determine the normalized breakthrough time (NBT) and steady-state permeation rate (SSPR) of this compound through a candidate protective material.
-
Apparatus:
-
An inert gas supply (e.g., dry nitrogen or argon) for the collection side.
-
A sensitive analytical instrument capable of detecting this compound at low concentrations (e.g., gas chromatography with an appropriate detector).
-
All operations must be conducted within a glovebox or a specially designed fume hood for pyrophoric materials.
-
Procedure:
-
A sample of the material to be tested is clamped between the two chambers of the permeation cell.
-
The challenge chamber is carefully filled with this compound under an inert atmosphere.
-
The collection chamber is continuously swept with an inert gas at a controlled flow rate.
-
The effluent from the collection chamber is continuously monitored by the analytical instrument.
-
The time at which the concentration of this compound in the collection stream reaches a pre-defined level (e.g., 0.1 µg/cm²/min) is recorded as the normalized breakthrough time.[18]
-
The test continues until the permeation rate reaches a steady state.
-
-
Data Presentation: Results should be tabulated to compare the performance of different materials, showing NBT and SSPR.
Visualizations
Caption: PPE Selection Workflow for this compound Handling.
Caption: Emergency Decontamination Protocol for this compound Exposure.
References
- 1. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 2. Reducing Workplace Risks with Chemical Protective Clothing [safetyonline.com]
- 3. media.msanet.com [media.msanet.com]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. This compound(9) - Wikipedia [en.wikipedia.org]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. Levitt-Safety | Choose the correct chemical suit with these 5 steps [levitt-safety.com]
- 8. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. HAZMAT Suit Levels: How Many Are There? - OSHA.com [osha.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. guardian-mfg.com [guardian-mfg.com]
- 15. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 16. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. matestlabs.com [matestlabs.com]
- 18. ehss.syr.edu [ehss.syr.edu]
Troubleshooting & Optimization
Identifying common impurities in pentaborane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentaborane (B₅H₉). The following sections address common impurities, troubleshooting procedures, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: The synthesis of this compound, typically via the pyrolysis of diborane (B8814927) (B₂H₆), often results in a mixture of various boron hydrides. The most prevalent impurities include:
-
Lower Boranes: Unreacted diborane (B₂H₆) and tetraborane (B₄H₁₀) are common due to incomplete reaction.
-
Higher Boranes: this compound(11) (B₅H₁₁) and decaborane (B607025) (B₁₀H₁₄) can form as byproducts of the pyrolysis process.[1][2]
-
Non-Volatile Polymeric Hydrides: These are yellowish, solid materials that can form, particularly at higher temperatures, and can contaminate the final product.[1] Commercial grade this compound has been found to contain up to 1.3% by weight of these dissolved solids.[1]
Q2: How can I minimize the formation of polymeric hydrides?
A2: The formation of non-volatile solid hydrides is a common issue in diborane pyrolysis. To minimize their formation, it is crucial to carefully control the reaction temperature. Pyrolysis is typically conducted at temperatures between 200-250°C.[2][3] Operating at the lower end of this range can help reduce the rate of polymer formation. Additionally, ensuring a clean, passive reaction vessel can help prevent surface-catalyzed decomposition that leads to solid byproducts.
Q3: What is the expected purity of this compound after synthesis and purification?
A3: Through careful fractional distillation, it is possible to achieve high purity this compound. Purity levels of 99.97% have been reported for this compound produced by the fractional pyrolysis of diborane, with the remaining impurities consisting of other boron hydrides.[4]
Q4: Are there alternative synthesis routes to the pyrolysis of diborane?
A4: Yes, an improved synthesis method starts from salts of the octahydrotriborate anion (B₃H₈⁻).[3] This method can offer a more controlled reaction pathway to this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incorrect pyrolysis temperature: Too low a temperature results in low conversion of diborane, while too high a temperature can lead to the formation of higher boranes and polymeric solids. - Insufficient residence time: The diborane may not be spending enough time in the hot zone to convert to this compound. | - Optimize temperature: Carefully control the pyrolysis furnace temperature, aiming for the optimal range of 200-250°C.[2][3] - Adjust flow rate: Decrease the flow rate of diborane through the reactor to increase residence time. |
| Product is yellow | - Presence of dissolved polymeric hydrides: These non-volatile solids impart a yellow color to the liquid this compound.[1] | - Improve purification: Ensure efficient fractional distillation to separate the volatile this compound from the non-volatile polymers. - Control reaction conditions: Lower the pyrolysis temperature to minimize polymer formation. |
| High levels of diborane in the product | - Incomplete reaction: The pyrolysis conditions may not be sufficient to convert the majority of the starting material. - Inefficient purification: The fractional distillation may not be adequately separating the lower-boiling diborane from the this compound. | - Increase reaction temperature or residence time: See "Low yield of this compound" above. - Improve distillation efficiency: Use a longer, more efficient fractionating column and carefully control the distillation rate. |
| Pressure buildup in the reaction system | - Formation of hydrogen gas: Hydrogen is a byproduct of the pyrolysis of diborane.[3] - Blockage from solid hydrides: Polymeric hydrides can deposit in the tubing and traps, causing a blockage. | - Ensure proper venting: The system should be equipped with a pressure relief mechanism, such as a bubbler, to safely vent excess hydrogen. - Regularly inspect for blockages: Periodically check the reaction train for any solid deposits and clean as necessary. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Properties
| Impurity | Chemical Formula | Boiling Point (°C) | Common Method of Formation |
| Diborane | B₂H₆ | -92.6 | Unreacted starting material |
| Tetraborane | B₄H₁₀ | 18 | Intermediate in diborane pyrolysis |
| This compound(11) | B₅H₁₁ | 65 | Byproduct of diborane pyrolysis |
| Decaborane | B₁₀H₁₄ | 213 | Byproduct of diborane pyrolysis |
| Polymeric Hydrides | (BH)ₓ | Non-volatile | High-temperature decomposition |
Note: Boiling points are approximate and can vary with pressure.
Experimental Protocols
Synthesis of this compound(9) via Pyrolysis of Diborane
Objective: To synthesize this compound(9) by the thermal decomposition of diborane.
Materials:
-
Diborane (B₂H₆) gas
-
High-purity nitrogen or argon gas
-
Tube furnace
-
Quartz or borosilicate glass reactor tube
-
Series of cold traps (e.g., U-tubes)
-
Dewar flasks
-
Cooling baths (e.g., dry ice/acetone, liquid nitrogen)
-
Vacuum pump
-
Pressure gauge
Procedure:
-
System Setup: Assemble the pyrolysis apparatus in a well-ventilated fume hood. The setup consists of a diborane gas cylinder connected via a flowmeter to the reactor tube situated inside the tube furnace. The outlet of the reactor is connected to a series of cold traps cooled with appropriate cooling baths to collect the products. The final trap, cooled with liquid nitrogen, is to condense any unreacted diborane. The entire system should be connected to a vacuum line and a source of inert gas.
-
System Preparation: Evacuate the entire system and then flush with dry nitrogen or argon gas to ensure an inert atmosphere. Repeat this cycle several times.
-
Pyrolysis: Heat the tube furnace to the desired temperature (typically 200-250°C).
-
Reaction: Slowly pass a stream of diborane gas, diluted with an inert gas if necessary, through the hot reactor tube. The flow rate should be controlled to allow for sufficient residence time in the hot zone.
-
Product Collection: The products of the pyrolysis will exit the furnace and enter the series of cold traps. This compound, along with other volatile boranes, will condense in the traps cooled with a dry ice/acetone slush (-78°C). Unreacted diborane will pass through and be collected in the liquid nitrogen trap (-196°C).
-
Shutdown: Once the reaction is complete, stop the flow of diborane and continue to pass inert gas through the system until it has cooled to room temperature.
-
Product Isolation: Isolate the cold traps containing the condensed products for subsequent purification.
Purification of this compound(9) by Fractional Distillation
Objective: To separate this compound(9) from other volatile borane (B79455) impurities.
Materials:
-
Crude this compound mixture from synthesis
-
Fractional distillation apparatus (including a fractionating column, distillation head, condenser, and collection flasks)
-
Heating mantle
-
Vacuum pump
-
Inert gas source
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus under an inert atmosphere. The crude this compound mixture is placed in the distillation flask.
-
Distillation: Slowly heat the distillation flask. The more volatile impurities, such as any remaining diborane and tetraborane, will distill first.
-
Fraction Collection: Collect the different fractions based on their boiling points. This compound has a boiling point of approximately 60°C.
-
Pure this compound: The fraction collected around the boiling point of this compound will be the purified product.
-
Handling and Storage: Handle the purified this compound under an inert atmosphere. It is a pyrophoric and highly toxic liquid. Store in a tightly sealed container under nitrogen or argon in a cool, dark place.
Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compounds (e.g., DB-5ms or similar).
Chromatographic Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Temperature: e.g., 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the different boranes based on their volatility.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected boranes (e.g., m/z 10-200).
Sample Preparation:
-
Due to the high reactivity of this compound, sample preparation must be carried out in an inert atmosphere (e.g., in a glovebox).
-
Dilute a small aliquot of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) before injection.
Data Analysis:
-
Identify the impurities by comparing their mass spectra to a library of known borane mass spectra.
-
Quantify the impurities by integrating the peak areas and using response factors if available.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Managing Pentaborane-9 Decomposition and Hydrogen Gas Buildup
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with pentaborane-9 (B₅H₉). The following sections offer troubleshooting guides and frequently asked questions (FAQs) to safely manage experiments involving the decomposition of this compound-9 and the subsequent buildup of hydrogen gas.
Frequently Asked Questions (FAQs)
Q1: What is this compound-9 and why is it hazardous? A1: this compound-9 (B₅H₉) is a colorless, volatile liquid with a pungent, sour milk-like odor.[1] It is an extremely reactive and toxic inorganic compound.[2] The primary hazards include:
-
Pyrophoricity: It can ignite spontaneously in air, especially when impure.[1][2]
-
High Toxicity: It is highly toxic if inhaled, absorbed through the skin, or swallowed, with an acute toxicity comparable to some nerve agents. Symptoms of exposure can be delayed for up to 48 hours.[2]
-
Explosion Risk: It forms explosive mixtures with air, particularly above its flash point of 30°C (86°F).[2] It can also form shock-sensitive compounds with certain solvents like ketones or ethers.[3]
-
Decomposition: It decomposes upon heating, liberating flammable hydrogen gas, which can lead to pressure buildup and explosion hazards in sealed containers.[1][4]
Q2: What are the primary products of this compound-9 decomposition? A2: The thermal decomposition of this compound-9 produces flammable hydrogen gas (H₂), higher boron hydrides (such as decaborane), and non-volatile solid polymeric boron hydrides.[4] The accumulation of hydrogen gas is a significant safety concern due to its wide flammability range in air (4–74%).
Q3: At what temperature does this compound-9 begin to decompose? A3: Pure this compound-9 is relatively stable at room temperature if stored properly away from light.[4] It begins to decompose at temperatures above 150°C (302°F).[1][2] However, the presence of impurities can cause decomposition to occur at lower temperatures, with rapid decomposition observed in some grades at temperatures between 80-90°C.[4]
Q4: How does hydrogen gas buildup occur during my experiments? A4: Hydrogen gas buildup is a direct result of the decomposition of this compound-9.[4] This process can be accelerated by:
-
Heating the reaction vessel above ambient temperature.
-
Using impure this compound-9 which contains more volatile and less stable boron hydrides.[4]
-
Prolonged storage, even at room temperature, which can lead to slow decomposition and pressure increase in sealed containers.[4]
Q5: What are the immediate signs of uncontrolled hydrogen gas buildup? A5: The most immediate sign is an unexpected and rapid increase in pressure within your reaction system, which should be monitored continuously. Other indicators include audible hissing from leaks or activation of hydrogen gas detectors and alarms.
Data Presentation
Thermal Stability and Decomposition of this compound-9
| Temperature Range | Stability of Pure this compound-9 (B₅H₉) | Associated Risks & Remarks |
| Room Temperature (~20-25°C) | Slow to negligible decomposition if pure and protected from light.[4] | Impurities can accelerate decomposition, leading to gradual hydrogen pressure buildup in sealed containers over time.[4] |
| 30°C (86°F) | Stable, but vapors can form explosive concentrations with air above this flash point.[2] | High risk of fire or explosion if vapors are exposed to an ignition source. |
| 80 - 90°C | Rapid decomposition can occur, especially with commercial-grade (impure) this compound.[4] | Significant hydrogen gas evolution and pressure increase. The decomposition rate may decrease over time as liberated hydrogen can inhibit further reaction.[4] |
| > 150°C (302°F) | Decomposition temperature; the compound breaks down, producing hydrogen.[1][2] | Controlled heating above this temperature must include provisions for venting and managing hydrogen gas. |
| 600°C | Rapid and quantitative decomposition to amorphous boron and hydrogen gas.[5] | Used in calorimetric studies to determine the heat of formation.[5] |
Troubleshooting Guides
Issue 1: Unexpected Pressure Increase in a Sealed Reaction Vessel
-
Symptom: The pressure gauge on your reaction apparatus shows a rapid and continuous rise not accounted for by thermal expansion of solvent or planned gas introduction.
-
Immediate Actions:
-
Do Not Panic: Follow established emergency protocols.
-
Alert Personnel: Immediately inform your lab partner and supervisor.
-
Remove Heat: If the vessel is being heated, immediately remove the heat source.
-
Increase Ventilation: Ensure the laboratory chemical hood sash is in the proper position and that ventilation is operating at maximum capacity.
-
Prepare for Venting: If the pressure approaches the vessel's safety limit, prepare for a controlled emergency vent to a flare or scrubbing system as outlined in your Standard Operating Procedure (SOP).
-
Evacuate if Necessary: If the pressure rise is uncontrollable or there is any sign of a leak, evacuate the area and contact emergency services.
-
Issue 2: Hydrogen Gas Alarm Activation
-
Symptom: The fixed or portable hydrogen gas detector in the laboratory sounds an alarm.
-
Immediate Actions:
-
Evacuate: All personnel should immediately evacuate the laboratory.
-
Raise Alarm: Activate the building's fire alarm system to alert all occupants and emergency services.
-
Shut Off Gas Source (If Safe): If it is possible to do so remotely and without risk, shut off the source of this compound or any other hydrogen-generating reaction.
-
Do Not Re-enter: Do not re-enter the laboratory until emergency responders have declared it safe.
-
Inform Responders: Provide emergency personnel with the specific details of the chemicals in use, including the Safety Data Sheet (SDS) for this compound-9.
-
Experimental Protocols
Protocol 1: Setting Up a Reaction with this compound-9 Under an Inert Atmosphere
This protocol outlines the essential steps for safely handling this compound-9 and establishing an inert atmosphere to prevent spontaneous ignition and control decomposition.
Materials:
-
Schlenk line or glove box with an inert gas supply (Nitrogen or Argon).
-
Oven-dried or flame-dried Schlenk flask and magnetic stir bar.
-
Gas-tight syringes and needles.
-
Rubber septa.
-
This compound-9 in a suitable storage cylinder.
-
Anhydrous, degassed solvent.
Methodology:
-
Glassware Preparation: Ensure all glassware is meticulously dried in an oven ( >120°C for at least 4 hours) or by flame-drying under vacuum to remove all traces of water.
-
System Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas (e.g., nitrogen). A common method is the "evacuate and refill" cycle, repeated at least three times using a Schlenk line.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe under a positive flow of inert gas.
-
This compound-9 Transfer:
-
Cool the reaction flask to the desired starting temperature (e.g., with an ice bath).
-
Using a clean, dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the required volume of this compound-9 from its storage cylinder.
-
Slowly add the this compound-9 dropwise to the reaction solvent while stirring.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction temperature and pressure.
-
Ensure a continuous positive pressure of inert gas is maintained, typically by using a bubbler or a balloon filled with the inert gas.
-
The system exhaust must be directed through a scrubbing system (e.g., an oil bubbler followed by a bleach or ammonia (B1221849) solution) or a flare to safely neutralize any vented gases.
-
Protocol 2: Controlled Venting of Hydrogen Gas from a Reaction System
This protocol is for safely relieving pressure buildup due to hydrogen gas evolution.
Materials:
-
Reaction apparatus equipped with a pressure gauge and a relief valve.
-
Inert gas source (Nitrogen).
-
Gas scrubbing or flare system.
Methodology:
-
System Design: The reaction system must be designed with an appropriate pressure relief mechanism. The outlet of this relief valve must be connected via stainless steel tubing to a neutralization or combustion system.
-
Pre-Venting Purge: Before venting, it is advisable to flush the vent line with an inert gas like nitrogen to ensure no air is present, which could form an explosive mixture with the hydrogen.
-
Controlled Release: Slowly and carefully open the relief valve to allow the pressure in the reaction vessel to decrease gradually. The vented gas mixture (hydrogen and inert gas) must be directed to the scrubbing or flare system.
-
Monitoring: Continuously monitor the pressure gauge to ensure the pressure is decreasing to a safe level. Do not vent so quickly that the reaction temperature or pressure fluctuates uncontrollably.
-
Post-Venting Purge: Once the pressure is stabilized, flush the vent line again with inert gas before closing the relief valve completely.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected pressure increase.
Caption: Decision logic for selecting a hydrogen mitigation strategy.
Caption: General experimental workflow for this compound-9 reactions.
References
Troubleshooting spontaneous ignition of pentaborane in air.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaborane (B₅H₉). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample ignited spontaneously upon exposure to air. What caused this?
A1: this compound is a pyrophoric compound, meaning it can ignite spontaneously in contact with air.[1] Several factors can contribute to this:
-
Purity of this compound: Impure this compound is known to be spontaneously flammable in air.[1][2] The presence of impurities, such as dissolved polymeric boron hydrides, can lower the autoignition temperature.[3] Pure this compound has an approximate autoignition temperature of 35°C (95°F).[4][5]
-
Temperature: Above 30°C (86°F), this compound can form explosive vapor/air mixtures.[1][6] The likelihood of ignition increases with temperature.
-
Humidity: While seemingly counterintuitive, some studies suggest that high humidity can reduce the likelihood of an explosive reaction between this compound and air.[3] However, this should not be relied upon as a safety measure.
-
Rapid Exposure: Rapidly introducing air into a container with this compound vapor or allowing this compound to evaporate quickly into the air can lead to ignition.
Troubleshooting Steps:
-
Immediate Action: In case of fire, evacuate the area and alert emergency personnel. Do not attempt to extinguish a this compound fire with water or halogenated extinguishers, as it can react violently.[1] Use dry chemical, soda ash, lime, or dry sand for small fires.[4]
-
Review Handling Procedures: Ensure all handling of this compound is conducted under an inert atmosphere (e.g., dry nitrogen or argon) in a glove box or a well-ventilated fume hood.[7][8]
-
Check for Impurities: If you suspect impurities, consider having the sample analyzed. A slight yellow coloration can indicate the presence of polymeric boron hydrides in concentrations greater than 0.5% by weight.[3]
-
Control Temperature: Maintain the ambient temperature of the laboratory and the this compound sample well below 30°C.
Q2: I observed a white solid forming at a joint in my experimental setup containing this compound. What is it and is it dangerous?
A2: The appearance of a white solid at joints or fittings is a strong indication of a leak where this compound is reacting with atmospheric moisture or oxygen. The solid is likely a boron oxide or boric acid compound. This is a serious safety concern as it confirms a breach in your sealed system, which could lead to a larger leak and potential ignition.
Troubleshooting Steps:
-
Do Not Ignore: Treat this as a sign of a significant leak.
-
Inert Gas Purge: If it is safe to do so, purge the system with a dry inert gas like nitrogen to displace any air that has entered and to carry any this compound vapors to a scrubbing or flaring system.
-
Isolate the Section: If possible, isolate the leaking section of your apparatus.
-
Systematic Leak Check: Once the system is safely purged and emptied of this compound, conduct a thorough leak check of all joints and fittings before resuming any work.
-
Inspect and Replace Seals: Disassemble the leaking joint, inspect the seals and gaskets for any signs of degradation, and replace them if necessary. Ensure all components are clean and dry before reassembly.
Q3: What are the critical safety precautions I must take before starting an experiment with this compound?
A3: Due to its high toxicity and pyrophoric nature, stringent safety protocols are mandatory.
-
Work Area: All manipulations must be performed in a glove box under an inert atmosphere or in a chemical fume hood with the sash at the lowest possible position.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[10][11]
-
Gloves: Wear nitrile gloves as a minimum. For larger quantities, consider wearing fire-resistant (FR) gloves or liners.
-
Lab Coat: A fire-resistant lab coat (e.g., Nomex) is essential.
-
Clothing: Wear clothing made of natural fibers (e.g., cotton) under your lab coat. Synthetic fibers can melt and adhere to the skin in case of a fire.
-
Footwear: Fully enclosed shoes are mandatory.[9]
-
-
Emergency Preparedness:
-
Never work alone.[11]
-
Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Have an appropriate fire extinguisher (Class D for combustible metals, or dry sand/lime) readily available.[10]
-
Develop a specific Standard Operating Procedure (SOP) for your experiment and ensure all personnel are trained on it.[9]
-
-
Handling and Storage:
Quantitative Data Summary
| Property | Value | Source(s) |
| Autoignition Temperature (Pure) | ~ 35 °C (95 °F) | [4][5] |
| Flash Point | 30 °C (86 °F) | [1] |
| Lower Explosive Limit (LEL) in Air | 0.42% | [2][7] |
| Upper Explosive Limit (UEL) in Air | 98% | [2][4] |
| Vapor Pressure | 171 mmHg at 20 °C | [1][2] |
| Boiling Point | 58.4 °C (137.1 °F) | [1] |
| Decomposition Temperature | 150 °C (302 °F) | [5][6] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Using a Syringe
Objective: To safely transfer a small volume (< 20 mL) of this compound from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Methodology:
-
Preparation:
-
Ensure the work area (fume hood or glove box) is clean and free of flammable materials.
-
Don all required PPE (fire-resistant lab coat, safety goggles, face shield, and appropriate gloves).
-
Secure the this compound Sure/Seal™ bottle and the reaction vessel to a stand within the fume hood.
-
Ensure the reaction vessel is under a positive pressure of dry inert gas (nitrogen or argon).
-
-
Syringe Preparation:
-
Select a glass syringe with a capacity that is at least double the volume of this compound to be transferred.
-
Ensure the syringe is clean and oven-dried to remove any moisture.
-
Attach a long, dry needle to the syringe.
-
Purge the syringe with dry inert gas by drawing the gas into the syringe and expelling it at least three times.
-
-
Transfer:
-
Insert a needle connected to an inert gas source (e.g., a bubbler) through the septum of the this compound bottle to maintain positive pressure.
-
Carefully insert the needle of the prepared syringe through the septum into the headspace above the liquid this compound.
-
Slowly draw a small amount of the inert gas from the headspace into the syringe.
-
Lower the needle tip into the liquid this compound and slowly draw the desired volume into the syringe. Be careful not to draw any solids.
-
To prevent drips, draw a small "buffer" of inert gas from the headspace into the syringe after drawing the liquid.
-
Withdraw the syringe from the this compound bottle.
-
-
Injection into Reaction Vessel:
-
Immediately and carefully insert the syringe needle through the septum of the reaction vessel.
-
Slowly depress the plunger to add the this compound to the reaction.
-
Do not depress the plunger completely to avoid introducing the inert gas buffer into the reaction if not desired.
-
-
Cleaning:
-
Immediately quench the residual this compound in the syringe by drawing a quenching agent (e.g., isopropanol) into the syringe, followed by expelling the mixture into a separate container with more quenching agent. Repeat this process several times.
-
Rinse the syringe and needle with a suitable solvent (e.g., hexane) and then with water.
-
Protocol 2: Emergency Procedure for a Small this compound Spill (< 50 mL) in a Fume Hood
Objective: To safely manage and neutralize a small spill of this compound within a chemical fume hood.
Methodology:
-
Immediate Response:
-
Alert all personnel in the immediate vicinity and your supervisor.
-
If there is a fire, activate the fire alarm and evacuate.
-
Keep the fume hood sash as low as possible.
-
-
Personal Protection:
-
Ensure you are wearing the appropriate PPE, including a fire-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves. Do not proceed without adequate protection.
-
-
Containment and Neutralization:
-
If the spill has not ignited, immediately cover it with a generous amount of dry sand, powdered lime (calcium oxide), or soda ash to smother the pyrophoric material.[10]
-
Do NOT use water or a carbon dioxide extinguisher.
-
Move any flammable materials away from the spill area.
-
-
Cleanup:
-
Once the spill is completely covered and any reaction has subsided, carefully scoop the mixture into a designated, labeled, and sealable container for hazardous waste.
-
Do not seal the container tightly at first in case of any delayed gas evolution.
-
-
Decontamination:
-
Wipe the spill area with a cloth soaked in a 10% aqueous alcohol solution (e.g., isopropanol) to hydrolyze any remaining residue.
-
Follow this with a wipe-down using a 5% aqueous ammonia (B1221849) solution with detergent.[3]
-
Finally, wash the area with soap and water.
-
All materials used for cleanup (gloves, cloths, absorbent) must be collected and disposed of as hazardous waste.
-
-
Reporting:
-
Report the incident to your institution's Environmental Health and Safety (EHS) office.
-
Visualizations
Caption: Factors leading to the spontaneous ignition of this compound in air.
Caption: Troubleshooting workflow for a this compound spontaneous ignition event.
Caption: Key safety precautions for handling this compound.
References
- 1. This compound(9) - Wikipedia [en.wikipedia.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. media.msanet.com [media.msanet.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Technical Support Center: Quenching Procedures for Pentaborane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the safe and effective quenching of reactions involving pentaborane(9). This compound(9) is a highly toxic and pyrophoric compound that requires specialized handling and quenching protocols. Strict adherence to safety measures is paramount.
Frequently Asked Questions (FAQs)
Q1: Why is a specialized quenching procedure necessary for this compound reactions?
This compound(9) is pyrophoric, meaning it can ignite spontaneously in air.[1] It also reacts violently with water and some fire suppressants like halocarbons.[1] A controlled, stepwise quenching procedure is essential to manage the highly exothermic reaction and the production of flammable hydrogen gas, preventing fire, explosion, and exposure to its extreme toxicity.
Q2: What are the primary products of quenching this compound(9)?
Complete hydrolysis of this compound(9) with steam yields boric acid and hydrogen gas.[1] When quenching with alcohols (alcoholysis), alkoxyboranes are formed as intermediates, which are subsequently hydrolyzed to boric acid and the corresponding alcohol upon the addition of water. The overall reaction with an alcohol (ROH) can be generally represented as:
B₅H₉ + excess ROH → B(OR)₃ + H₂ (simplified)
Q3: Can I use water directly to quench a this compound reaction?
No. Direct quenching with water is extremely dangerous as it can lead to a violent and uncontrolled reaction, potentially causing a fire or explosion.[1] A gradual, stepwise approach using solvents of increasing proticity is required.
Q4: What are the signs of an effective and safe quench?
A safe quench is characterized by a controlled, manageable evolution of gas (hydrogen) and a gradual, slight temperature increase that is easily managed by a cooling bath. The cessation of gas evolution after the addition of each quenching agent indicates that the reactive species have been consumed at that stage.
Q5: What should I do if the reaction becomes too vigorous during quenching?
Immediately stop the addition of the quenching agent. Ensure the reaction flask is securely clamped and the inert atmosphere is maintained. If necessary, lower the temperature of the cooling bath. Do not resume addition until the reaction has subsided. If you suspect an uncontrolled reaction, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Uncontrolled, rapid gas evolution | Addition of quenching agent is too fast. | Immediately stop the addition. Allow the reaction to subside before resuming at a much slower rate. Ensure adequate stirring. |
| Insufficient cooling. | Ensure the reaction flask is adequately submerged in the cooling bath. Use a dry ice/acetone bath for better temperature control if necessary. | |
| Sudden temperature spike (exotherm) | Quenching agent is too reactive for the initial step. | Always start with the least reactive alcohol (isopropanol). Stop addition and allow the mixture to cool. |
| Concentration of this compound is too high. | Ensure the reaction mixture is sufficiently diluted with an inert solvent before starting the quench. | |
| Formation of a solid precipitate | Formation of boron-containing byproducts or polymers. | Continue the quenching procedure. The solids should dissolve upon addition of water and subsequent acidification during workup. |
| Freezing of aqueous quenching agent at low temperatures. | Allow the reaction to warm slightly to dissolve the ice before proceeding with extraction. | |
| No visible reaction upon adding quenching agent | All this compound was consumed in the primary reaction. | Proceed with caution, adding the full sequence of quenching agents as a precaution before workup. |
| Inadequate mixing. | Ensure the reaction is being stirred efficiently to allow contact between the reactants. | |
| Ignition at the needle tip or flask opening | Exposure of residual pyrophoric material to air. | Maintain a positive pressure of inert gas. A beaker of sand can be used to extinguish small fires at needle tips.[2] |
Experimental Protocol: Stepwise Quenching of this compound Reactions
This protocol outlines a general procedure for quenching residual this compound(9) in a reaction mixture. Always perform this procedure in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Reaction flask containing the this compound mixture under an inert atmosphere.
-
Inert solvent (e.g., heptane (B126788), toluene).
-
Anhydrous isopropanol (B130326).
-
Anhydrous ethanol (B145695) or methanol (B129727).
-
Deionized water.
-
Cooling bath (ice/water or dry ice/acetone).
-
Stirring apparatus.
-
Addition funnel or syringe pump for slow addition.
Procedure:
-
Dilution and Cooling:
-
Ensure the reaction mixture is being stirred efficiently.
-
Dilute the reaction mixture with an equal volume of a dry, inert solvent like heptane or toluene (B28343) to reduce the concentration of this compound.
-
Cool the reaction flask to 0 °C using an ice/water bath. For larger quantities or more concentrated solutions, a dry ice/acetone bath (-78 °C) is recommended for better temperature control.
-
-
Quenching with Isopropanol:
-
Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe pump.
-
Control the addition rate to maintain a gentle evolution of hydrogen gas. If gas evolution becomes too vigorous, stop the addition immediately and wait for it to subside before continuing at a slower rate.
-
Continue adding isopropanol until gas evolution ceases upon addition.
-
-
Sequential Quenching with More Reactive Alcohols:
-
After the reaction with isopropanol is complete, slowly add anhydrous ethanol or methanol in the same dropwise manner. These are more reactive and will quench any remaining, less reactive borane (B79455) species.
-
Again, monitor the rate of gas evolution and control the addition rate accordingly.
-
-
Final Quench with Water:
-
Once the addition of the more reactive alcohol is complete and gas evolution has stopped, slowly add deionized water dropwise.
-
Exercise extreme caution during this step. Even after quenching with alcohols, residual reactive species can react violently with water.[3]
-
After the initial slow addition, the remaining water can be added more quickly if no significant exotherm or gas evolution is observed.
-
-
Warming and Final Stirring:
-
Once the water addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for at least one hour to ensure all reactive materials are fully quenched.
-
-
Workup:
-
The reaction mixture can now be worked up according to the specific requirements of your experiment (e.g., extraction, acidification, etc.).
-
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process and workflow for safely quenching a this compound reaction.
Caption: Workflow for stepwise quenching of this compound reactions.
Signaling Pathway for Safe Handling
This diagram outlines the logical flow for ensuring safety before and during the handling of this compound.
References
Technical Support Center: Decontamination of Pentaborane-Exposed Materials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective decontamination of glassware and equipment exposed to pentaborane (B₅H₉). This compound is a highly toxic, pyrophoric, and reactive compound, and all handling and decontamination procedures must be conducted with extreme caution in a controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound that I should be aware of during decontamination?
A1: this compound is extremely hazardous. Key risks include:
-
High Toxicity: It is poisonous if inhaled, absorbed through the skin, or swallowed. Symptoms of exposure can be delayed for up to 48 hours.[1]
-
Pyrophoricity: It can ignite spontaneously in air.[1]
-
Reactivity: It reacts explosively with oxidizers and can form shock-sensitive mixtures with certain organic compounds.[1]
-
Decomposition: It decomposes above 150°C (302°F), producing flammable hydrogen gas, which can lead to pressure buildup in sealed containers.[2]
Q2: What is the recommended Personal Protective Equipment (PPE) for handling this compound and its decontamination solutions?
A2: A high level of protection is mandatory. The recommended PPE is a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode, worn with a fully encapsulating, chemical-resistant suit (Level A).[1] Standard laboratory clothing is not sufficient. Emergency eyewash and safety showers must be readily accessible.[1]
Q3: What are the approved chemical agents for decontaminating this compound?
A3: The primary agents for this compound decontamination are:
-
Aqueous Ammonia (B1221849) Solution (3%): Effective for decontaminating skin and external surfaces.[1][3]
-
Alcohols (Methanol, Isopropanol): Readily react with boranes to form less toxic alkoxyboranes.[3]
-
Naphtha: Used as an initial rinse for equipment.[1]
-
Aqueous solution of 3% ammonia and 5% trisodium (B8492382) phosphate (B84403) detergent: Recommended for decontaminating external surfaces in case of a spill.[1]
Q4: How should I dispose of the waste generated from the decontamination process?
A4: All decontamination solutions and rinsates are considered hazardous waste. These solutions will contain this compound and its byproducts and should be handled as if they have the same properties as this compound itself.[1] All washout solutions must be collected and incinerated.[1] Contact your institution's environmental health and safety department for specific disposal protocols.
Troubleshooting Guide
Problem: I observe a white solid forming at the joints of my glassware or equipment.
-
Cause: This could be a sign of a small leak where this compound is reacting with atmospheric moisture or oxygen. These solids can be polymeric boron hydrides.
-
Solution:
-
Do not attempt to disassemble the equipment.
-
Wearing appropriate PPE, carefully purge the system with an inert gas (dry nitrogen or argon).[1]
-
Follow the detailed decontamination protocol for equipment (see below) to neutralize the residual this compound and dissolve the solid residues. An alcohol rinse is particularly effective for dissolving boron hydride oxidation products.[3]
-
After decontamination, visually inspect all fittings and seals for damage before reassembly.
-
Problem: Gas is evolving from the decontamination solution.
-
Cause: This is an expected outcome of the reaction between this compound and decontaminating agents like alcohols or water (hydrolysis). The evolved gas is hydrogen, which is flammable.[3]
-
Solution:
-
Ensure the decontamination process is being conducted in a well-ventilated area, preferably within a fume hood.
-
Vent any hydrogen gas produced to prevent pressure buildup.[1]
-
Keep all ignition sources away from the decontamination area.
-
Problem: The decontamination process seems slow, and I'm not sure if all the this compound has been neutralized.
-
Cause: The reaction rate can be influenced by the concentration of the decontaminating agent, temperature, and the presence of solid boron hydride residues, which react more slowly.[3]
-
Solution:
-
For equipment with cavities, immersion in a 10% methanol-in-water solution for at least one hour is recommended to ensure complete decontamination.[1]
-
The cessation of gas evolution is a good indicator that the reaction with boranes is complete.[3]
-
For critical applications, after the initial decontamination, a final rinse with clean alcohol can be performed.[3]
-
Quantitative Data on Decontamination Agents
| Decontamination Agent | Concentration | Application | Contact Time | Efficacy & Notes |
| Aqueous Ammonia | 3% | Skin, External Surfaces | At least 15 minutes for skin flush | Effective for surface decontamination.[1] |
| Methanol (B129727) in Water | 10% | Equipment with cavities | 1 hour | Ensures complete decontamination of trapped this compound.[1] |
| Isopropanol (B130326) | Undiluted | Initial rinse of systems | Variable | Added slowly to control hydrogen evolution.[1] |
| Methanol | Undiluted | Final rinse of systems | Variable | Used after isopropanol rinse.[1] |
| Ammonia with Trisodium Phosphate | 3% Ammonia, 5% TSP | Spill cleanup | 1 hour | For decontaminating external surfaces after a spill.[1] |
Experimental Protocols
Protocol 1: Decontamination of Laboratory Glassware
Objective: To safely neutralize and remove this compound residues from laboratory glassware.
Materials:
-
Contaminated glassware
-
Fume hood
-
Nitrogen or Argon gas source
-
Isopropanol
-
Methanol
-
3% Aqueous Ammonia solution
-
Deionized water
-
Appropriate waste containers
-
Level A PPE
Procedure:
-
Initial Purge: In a fume hood, ensure the glassware is purged with a slow stream of dry nitrogen or argon to remove any residual this compound vapor.
-
Alcohol Rinse 1 (Isopropanol): Carefully and slowly add isopropanol to the glassware to react with any remaining this compound. Be mindful of hydrogen gas evolution.
-
Alcohol Rinse 2 (Methanol): After the reaction with isopropanol has subsided, decant the isopropanol into a designated hazardous waste container and rinse the glassware with methanol.
-
Ammonia Soak: Decant the methanol into the waste container. Submerge the glassware in a 3% aqueous ammonia solution for at least 30 minutes. This step is particularly effective against solid boron hydride residues.[3]
-
Final Rinses:
-
Remove the glassware from the ammonia solution and rinse thoroughly with tap water.
-
Follow with several rinses with deionized water.
-
-
Drying: Allow the glassware to air dry in the fume hood or in a drying oven. If using an oven, ensure all flammable solvents have been thoroughly rinsed off.
Protocol 2: Decontamination of Equipment (e.g., Valves, Pumps)
Objective: To safely decontaminate equipment with internal components and cavities.
Materials:
-
Contaminated equipment
-
Dry Naphtha
-
Isopropanol
-
Methanol
-
10% Methanol-in-water solution
-
Immersion tank
-
Nitrogen or Argon gas source
-
Appropriate waste containers
-
Level A PPE
Procedure:
-
System Purge: Transfer any residual this compound from the system into a dry nitrogen-purged cylinder. Purge the entire system to be cleaned with dry nitrogen, flaring or scrubbing the effluent gases.[1]
-
Naphtha Rinse: Fill the empty system with dry naphtha and transfer the solution to a designated waste drum. This solution now contains this compound and must be handled accordingly.[1]
-
Isopropanol Addition: Slowly add isopropanol to the system, ensuring to vent any hydrogen gas that is produced.[1]
-
Methanol Rinse: After the reaction with isopropanol ceases, rinse the system with methanol.[1]
-
Component Immersion: For components with cavities (e.g., valves, pumps), immerse them in a 10% methanol-in-water solution for at least one hour to ensure complete decontamination.[1]
-
Final Steps:
-
Remove components from the immersion bath and allow them to dry in a ventilated area.
-
Collect all rinsates and immersion solutions for incineration.[1]
-
Visualizations
Caption: General workflow for the decontamination of this compound-exposed materials.
Caption: Key chemical reactions involved in this compound decontamination.
References
Pentaborane Solutions: A Technical Overview of Stability
Disclaimer: Pentaborane-9 is an extremely toxic, pyrophoric (ignites spontaneously in air), and reactive compound.[1][2][3][4] Handling, storage, and stabilization of this compound solutions require specialized knowledge, equipment, and facilities. This information is intended for educational purposes for researchers and professionals with appropriate expertise and should not be attempted without a thorough understanding of the associated hazards and adherence to all safety protocols. Always consult the Safety Data Sheet (SDS) and relevant safety literature before working with this compound.
Understanding this compound Instability
This compound(9), with the formula B₅H₉, is a volatile and colorless liquid.[1] While considered the most stable of the lower boron hydrides, it is still highly reactive.[5] Its instability is primarily driven by its susceptibility to decomposition, which can be accelerated by several factors.
Key Factors Influencing Decomposition:
-
Temperature: Above 150°C (302°F), this compound decomposes, producing hydrogen gas and solid boron hydrides.[1][6] This decomposition can lead to a dangerous pressure buildup in sealed containers.[3][6]
-
Impurities: The presence of impurities, such as other boron hydrides like diborane (B8814927) (B₂H₆), can accelerate the decomposition of this compound during storage.[5] These impurities can decompose to form hydrogen and polymeric boron hydrides.[5]
-
Oxygen and Moisture: this compound reacts violently with air and water.[2][4] Contact with air can cause spontaneous ignition.[2][3] Reactions with moisture produce flammable hydrogen gas.[2]
-
Light: Exposure to light can also contribute to the slow decomposition of this compound at room temperature.[5]
Decomposition Products:
The decomposition of this compound can yield several products, including:
-
Hydrogen Gas: A primary product of thermal decomposition, leading to pressure increases in storage containers.[3][5][7]
-
Solid Polymeric Boron Hydrides: Non-volatile solids that can precipitate out of solution, potentially causing issues with equipment like valves and filters.[5]
-
Higher Boron Hydrides: Such as decaborane (B607025) (B₁₀H₁₄), which can form during decomposition, especially at elevated temperatures.[3][5]
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is the primary cause of pressure buildup during this compound storage?
A1: The primary cause of pressure buildup is the liberation of hydrogen gas as this compound and other volatile boron hydride impurities decompose over time, especially at elevated temperatures.[3][5]
Q2: How do impurities affect the stability of this compound solutions?
A2: Impurities, particularly lower boron hydrides, are less stable than this compound and decompose more readily.[5] This initial decomposition can generate hydrogen and solid polymers, and potentially catalyze further decomposition of this compound.[5] The presence of dissolved polymeric boron hydrides can also impart a yellow color to the solution.[5]
Q3: What are the visual indicators of this compound decomposition?
A3: Pure this compound is a clear, colorless liquid.[5] A slight yellow coloration can indicate the presence of dissolved polymeric boron hydrides, a product of decomposition, when their concentration exceeds 0.5 percent by weight.[5] The formation of solid precipitates is another clear sign of decomposition.[5]
Q4: Can this compound be stored at room temperature?
A4: If pure and protected from light, this compound's decomposition at room temperature is slow and almost negligible.[5] However, due to its high reactivity and the potential for impurity-driven decomposition, storage at cool, ambient temperatures in an inert atmosphere is recommended.[2]
Approaches to Stabilization
Research into the stabilization of boron hydrides has historically focused on inhibiting the chemical reactions that lead to their decomposition. The core principle often involves the interaction of this compound, a Lewis acid, with a Lewis base.
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct.[8] this compound's boron atoms have empty orbitals that can accept electrons, making it a Lewis acid.[9][10]
Conceptual Stabilization Pathway
Caption: Lewis base stabilizers can form a more stable adduct with this compound, inhibiting decomposition.
By forming a stable adduct with a Lewis base, the reactive sites on the this compound molecule can be "protected," thus slowing the decomposition process. The strength of the bond formed between the Lewis acid (this compound) and the Lewis base is a critical factor in the stability of the resulting adduct.[11]
General Classes of Investigated Stabilizers:
While specific, detailed protocols are beyond the scope of this safety-focused overview, the general classes of compounds that have been explored for their Lewis base properties in relation to boron hydrides include:
-
Nitrogen-containing compounds (e.g., amines)
-
Oxygen-containing compounds (e.g., ethers)
-
Phosphorus-containing compounds (e.g., phosphines)
The effectiveness of a potential stabilizer is dependent on its electron-donating capability and the stability of the resulting adduct.[11][12]
Important Note: The addition of any substance to this compound must be considered an extremely hazardous operation that could potentially lead to a violent reaction. The compatibility and reactivity of any potential stabilizing agent must be thoroughly evaluated under controlled conditions by qualified personnel.
Troubleshooting Guide for Stored this compound Solutions
This guide addresses potential issues that may be observed during the storage of this compound solutions and emphasizes safe practices.
| Observed Issue | Potential Cause | Recommended Action (for qualified personnel only) |
| Increased pressure in storage container | Decomposition of this compound and/or impurities leading to hydrogen gas evolution.[3][5] | Venting must be performed using a proper vent-flare system to safely burn off the flammable hydrogen gas.[3] |
| Yellowing of the solution | Formation of dissolved polymeric boron hydrides due to decomposition.[5] | This indicates a degree of decomposition. The material may no longer be suitable for certain applications. Consult with a chemical safety expert. |
| Formation of solid precipitate | Precipitation of non-volatile polymeric boron hydrides.[5] | This can clog filters and valves.[5] The solution may require purification (e.g., distillation) by experts if it is to be used further. |
| Spontaneous ignition upon exposure to air | This compound is pyrophoric, especially when impure.[3][5] | This is an inherent hazard. All handling must be done under an inert atmosphere (e.g., dry nitrogen) in a leak-tight system.[2][5] |
Workflow for Handling this compound
Caption: A simplified workflow for the safe handling of this compound, emphasizing preparation and cleanup.
References
- 1. This compound(9) - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. media.msanet.com [media.msanet.com]
- 4. Gas detectors and respiratory protection equipments B5H9 (this compound), CAS number 19624-22-7 [en.gazfinder.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 9. Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Shock-Sensitive Compound Formation
IMPORTANT SAFETY NOTICE: This document is intended for trained laboratory professionals. The compounds and procedures described herein are hazardous and must be handled only by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls (e.g., certified chemical fume hoods). Always consult your institution's Environmental Health and Safety (EHS) office before working with potentially explosive materials. If you suspect a shock-sensitive compound has formed, DO NOT MOVE OR TOUCH THE CONTAINER. Immediately alert others, secure the area, and contact your EHS office or emergency response team.[1]
This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unintentional formation of shock-sensitive explosive compounds during their experiments.
Frequently Asked Questions (FAQs)
Category 1: Peroxide-Forming Chemicals (PFCs)
Q1: How can I prevent the formation of explosive peroxides in my solvents?
A1: Peroxide formation in common laboratory solvents (e.g., ethers, tetrahydrofuran) occurs through auto-oxidation when exposed to oxygen, often catalyzed by light.[2] These peroxides can detonate violently when subjected to heat, friction, or shock.[3][4] Mitigation involves a multi-step approach:
-
Procurement and Storage: Purchase PFCs with added inhibitors like Butylated Hydroxytoluene (BHT) whenever possible.[5][6] Always label containers with the date received and the date opened.[3][6] Store them in airtight, light-resistant containers away from heat and sunlight.[4][5][6]
-
Inventory Management: Purchase only the quantity of solvent needed for the short term to avoid prolonged storage.[6] Use older containers before newer ones.
-
Regular Testing: Periodically test opened containers for the presence of peroxides. The frequency of testing depends on the specific solvent.[7] Never use a metal spatula with peroxide-forming compounds, as metal contamination can lead to explosive decomposition.[3]
Data Presentation: Recommended Storage and Testing for Common PFCs
| Chemical Class | Examples | Recommended Testing Frequency (After Opening) | Disposal Time Limit (After Opening) |
| Class A: Severe Peroxide Hazard | Diisopropyl ether, Butadiene, Divinyl acetylene, Sodium amide[2] | Before use (if stored > 3 months)[7] | 3 Months[4] |
| Class B: Hazard on Concentration | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, Cyclohexene[2] | Before distillation/evaporation; Every 6-12 months[4][7] | 12 Months[4] |
| Class C: Polymerization Hazard | Styrene, Vinyl acetate, Acrylic acid, Methyl methacrylate[2] | Before use (if stored > 12 months) | 12 Months[4] |
This table is a guideline. Always refer to your institution's specific policies and the chemical's Safety Data Sheet (SDS).
Q2: My solvent is past its recommended test date. How do I test for peroxides?
A2: If the container appears safe (no crystallization around the cap or in solution, no discoloration), you may test it in a certified chemical fume hood.[5] If crystals are visible, do not touch the container and call EHS immediately. [1][5]
Two common methods for peroxide detection are commercial test strips and the potassium iodide (KI) test.[7] Commercial strips are generally preferred as they provide a semi-quantitative reading.[1][8][9]
Experimental Protocol: Peroxide Testing with Commercial Strips (e.g., Quantofix®)
-
Preparation: Work within a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Sampling: Open the solvent container carefully.
-
Testing: Dip the test strip into the solvent for 1 second.[9]
-
Drying: Remove the strip and shake off excess liquid. Allow the solvent to evaporate from the strip.
-
Reading: For organic solvents, add one drop of deionized water to the test pad after the solvent has evaporated.[7][9]
-
Interpretation: After the time specified by the manufacturer (e.g., 5-15 seconds), compare the color of the test pad to the color scale on the container.[9] A blue color indicates the presence of peroxides.[7]
-
Action: If the peroxide concentration is above your institution's action limit (often 100 ppm), the solvent should be decontaminated or disposed of as hazardous waste.[6][7] Do not distill or concentrate solvents with detectable peroxide levels.[5][6]
Mandatory Visualization: PFC Handling Workflow
Caption: Workflow for the safe handling and testing of peroxide-forming chemicals.
Category 2: Azide (B81097) Compounds
Q3: What are the main risks of using sodium azide, and how can I mitigate them?
A3: Sodium azide (NaN₃) is acutely toxic and can form highly shock-sensitive and explosive heavy metal azides.[10][11] The primary risks are:
-
Formation of Metal Azides: Reacts with heavy metals like lead, copper, silver, or zinc, often found in drain pipes (B44673) or on metal equipment (e.g., spatulas).[10] Over time, these metal azides can accumulate and explode.[10]
-
Formation of Hydrazoic Acid: Reacts with acids to form hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[10][12]
Mitigation Strategies:
-
Avoid Metal Contact: NEVER use metal spatulas to handle sodium azide.[10][13] Use ceramic or plastic utensils. Avoid pouring azide solutions down drains; dispose of them as hazardous waste.[12]
-
Proper Storage: Store sodium azide away from acids and heavy metals.[12][13] Keep containers tightly sealed.[13][14]
-
Use in a Fume Hood: Always handle solid sodium azide and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or hydrazoic acid vapors.[10][14]
Data Presentation: Materials Incompatible with Sodium Azide
| Incompatible Material Class | Examples | Hazard |
| Heavy Metals | Lead, Copper, Silver, Brass, Mercury | Formation of shock-sensitive explosive metal azides[10][11] |
| Acids | Nitric Acid, Sulfuric Acid, HCl | Formation of toxic and explosive hydrazoic acid (HN₃)[10][12] |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Can form explosive organic azides[10][15] |
| Other Reagents | Bromine, Carbon Disulfide, Dimethyl Sulfate | Violent or explosive reaction[10][12][13] |
Q4: How do I safely quench a reaction containing residual sodium azide?
A4: Quenching residual azide is a critical safety step to render the waste non-explosive. The following protocol, based on reaction with nitrous acid, must be performed in a chemical fume hood.[16]
Experimental Protocol: Quenching Residual Sodium Azide
-
Pre-computation & Setup: This procedure is for aqueous solutions with no more than 5% sodium azide.[11][16] Set up a flask with a stirrer and an addition funnel in a fume hood.
-
Reagent Addition: To the aqueous azide solution, add a 20% aqueous solution of sodium nitrite (B80452) (NaNO₂). Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide to ensure a 40% excess.[16] Stir the mixture.
-
Acidification: Slowly and carefully add a 20% sulfuric acid solution dropwise from the addition funnel.[16] This will generate nitrous acid in situ, which destroys the azide, producing nitrogen and nitric oxide gas. The order of addition is critical.[16] Reaction: 2NaN₃ + 2HNO₂ → 3N₂(g) + 2NO(g) + 2NaOH[16]
-
Completion Check: Once gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present and the azide has been completely decomposed.[16]
-
Disposal: Neutralize the solution and dispose of it according to your institution's hazardous waste guidelines.
Mandatory Visualization: Azide Hazard Mitigation Pathway
Caption: Logic diagram showing azide hazard pathways and key mitigation points.
Category 3: Perchlorates and Other Shock-Sensitive Compounds
Q5: What are the primary hazards of using perchloric acid?
A5: Perchloric acid is a powerful oxidizing agent and is dangerously corrosive.[17] The main hazards are:
-
Explosive Anhydrous Acid: Anhydrous perchloric acid (>85%) is extremely unstable and can explode on contact with organic materials.[18]
-
Explosive Perchlorate (B79767) Salts: When heated, perchloric acid vaporizes and can react with metals in fume hood ductwork to form metallic perchlorate crystals.[19] These salts are shock-sensitive and can detonate.
-
Explosive Reactions with Organics: Heating perchloric acid with organic materials can cause violent explosions.[18]
Data Presentation: Perchloric Acid Safety - Do's and Don'ts
| Do | Don't |
| Work with solutions <72% whenever possible.[19] | Heat perchloric acid with an open flame or in an oil bath.[18][19] |
| Handle in a designated perchloric acid fume hood with a wash-down system.[17][18] | Allow contact with strong dehydrating agents (e.g., sulfuric acid).[18] |
| Wear robust PPE: chemical goggles, face shield, and neoprene or PVC gloves.[17][19] | Store with organic chemicals, flammables, or reducing agents.[17][18] |
| Store in its original glass or porcelain container with secondary containment.[17][19] | Use wooden furniture or allow contact with paper and cloth.[20] |
| Visually inspect stored bottles for discoloration or crystallization before handling.[18] | Mix perchloric acid waste with any other chemical waste stream.[17][20] |
Q6: I suspect a shock-sensitive compound has formed in my flask. What is the correct emergency procedure?
A6: Your personal safety and the safety of those around you is the top priority. DO NOT be a hero. The correct procedure is to evacuate and alert experts.
Mandatory Visualization: Emergency Response for Suspected Shock-Sensitive Compounds
Caption: Emergency response decision tree for suspected shock-sensitive compounds.
References
- 1. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 9. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. concordia.ca [concordia.ca]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. escolifesciences.com [escolifesciences.com]
- 20. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Technical Support Center: Addressing Delayed Toxic Effects of Pentaborane Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals working with or investigating the effects of pentaborane (B₅H₉). The information is presented in a question-and-answer format to directly address specific issues related to its delayed and significant toxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary toxic effects of this compound exposure, and what makes it particularly hazardous in a research setting?
A1: this compound is a highly toxic compound that can be fatal if inhaled, absorbed through the skin, or swallowed.[1][2][3] The most critical characteristic for researchers to understand is its delayed onset of symptoms, which can appear up to 48 hours after exposure.[1] This delay can lead to a false sense of security after a potential exposure incident. The primary target organ is the central nervous system (CNS), with effects ranging from dizziness and lethargy to severe convulsions, coma, and death.[2][3][4] Chronic or repeated exposures can also lead to personality changes, memory loss, and potential damage to the liver and kidneys.[5]
Q2: What is the proposed mechanism behind this compound's delayed neurotoxicity?
A2: The leading hypothesis for this compound's neurotoxicity is its interference with pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[6] PLP is an essential cofactor for over 140 enzymes, including aromatic L-amino acid decarboxylase, which is critical for the synthesis of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506).[6][7][8] It is thought that this compound or its metabolites may inactivate or sequester PLP, leading to a depletion of these vital neurotransmitters and subsequent neurological dysfunction.[6] This disruption of neurotransmitter synthesis likely underlies the observed symptoms like seizures, mood changes, and lack of coordination.
Q3: Are there any established biomarkers to confirm and monitor this compound exposure?
A3: Yes, several biomarkers are used to confirm exposure and monitor its effects.
-
Serum/Plasma Boron: Direct measurement of boron levels in blood is a definitive indicator of exposure.
-
Urine Boron: Post-shift urine boron concentration is a reliable, noninvasive biomarker for occupational exposure.
-
Liver Function Tests (SGPT/ALT, SGOT/AST): Elevated levels of these enzymes can indicate liver damage, a potential secondary effect of this compound exposure.[1]
Q4: Is there a specific antidote for this compound poisoning? What is the standard treatment approach?
A4: There is no specific antidote for this compound toxicity.[5] Treatment is primarily supportive and symptomatic.[5] Management focuses on:
-
Decontamination: Immediate removal from the source of exposure and washing of skin with copious amounts of water.[3]
-
Seizure Control: Administration of anticonvulsant drugs, such as benzodiazepines (e.g., diazepam, midazolam), is critical.[9]
-
Supportive Care: Monitoring and supporting respiratory and cardiovascular function is essential in severe cases.[3]
-
Vitamin B6 (Pyridoxine/PLP): Given the proposed mechanism of PLP inactivation, administration of pyridoxine (B80251) or PLP is a logical therapeutic strategy to replenish depleted cofactor levels, although its clinical efficacy in this compound poisoning is not yet fully established.[10][11]
Section 2: Troubleshooting Guides for Researchers
Issue 1: Inconsistent or Unexpected Results in In Vitro Neurotoxicity Assays
Q: I am observing high variability in my neuronal cell culture viability assays (e.g., MTT, LDH) after exposure to a this compound derivative. What could be the cause?
A: High variability in in vitro assays can stem from several factors. Here is a troubleshooting workflow to identify the potential issue:
Caption: Troubleshooting workflow for inconsistent in vitro results.
Troubleshooting Steps:
-
Cell Culture Consistency: Ensure you are using cells of a consistent and low passage number. Verify that cell seeding is even across all wells of your plate. Avoid using the outer wells, which are prone to evaporation (the "edge effect").
-
Compound Integrity: Prepare fresh dilutions of your this compound compound for each experiment. Boron hydrides can be unstable. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Protocol: Calibrate your pipettes to ensure accurate dispensing of reagents and compounds. Adhere strictly to specified incubation times. Ensure complete solubilization of reagents if using colorimetric assays like MTT.
-
Contamination: Perform regular mycoplasma testing on your cell cultures. Even low-level contamination can significantly impact cellular metabolism and response to toxicants.
Issue 2: Unexplained Animal Behavior or Seizure Variability in In Vivo Studies
Q: I am conducting an in vivo study on the neurobehavioral effects of this compound inhalation in rodents, but the timing and severity of seizures are inconsistent between animals in the same dose group. How can I address this?
A: Variability in seizure response is common in rodent models. Here’s a logical approach to minimize and account for this variability:
Caption: Logical workflow to address in vivo seizure variability.
Troubleshooting Steps:
-
Exposure System Verification: Ensure your inhalation exposure system provides a consistent and uniform concentration of this compound vapor to all animals. Regularly calibrate flow meters and analytical equipment used for monitoring chamber concentration.
-
Animal Standardization: Use animals that are closely matched in age and weight. Ensure all animals have had an adequate acclimatization period before the study begins. Minimize stress through consistent handling procedures.
-
Seizure Scoring: Employ a well-defined seizure scoring scale, such as the modified Racine scale, to quantify seizure severity behaviorally.[12] Whenever possible, use video recording to allow for blinded scoring by multiple observers to reduce bias. For definitive seizure quantification, consider using electroencephalography (EEG) to record brain electrical activity.[13][14]
-
Statistical Power: Conduct a power analysis to ensure your group sizes are large enough to detect statistically significant differences despite inherent biological variability.
Section 3: Data Presentation
Table 1: Human Health Effects and Exposure Levels of this compound
| Exposure Level/Severity | Associated Symptoms and Clinical Findings | Onset of Symptoms | Biomarker Indications (if available) | Reference(s) |
| Mild/Low Concentration | Dizziness, drowsiness, headache, nausea, poor judgment, inability to concentrate, memory loss. | Can be delayed up to 48 hours. | Blood borane (B79455) test may be negative in very mild cases. | [1][4][5][15] |
| Moderate | Muscle spasms, incoordination, thick/slurred speech, disorientation, abnormal EEGs. | Typically within 24-48 hours. | Abnormal EEG findings are common. | [1][4] |
| Severe/High Concentration | Recurrent seizures, convulsions, opisthotonic spasms, severe metabolic acidosis, rhabdomyolysis, coma, potential for death. | Can be rapid (minutes) to delayed (up to 40 hours). | Elevated serum boron, elevated SGOT/SGPT, severe metabolic acidosis. | [1][4] |
Table 2: Quantitative Data from Animal Neurotoxicity Studies
| Animal Model | Exposure Route | Concentration/Dose | Duration | Observed Effects | Reference(s) |
| Mice | Inhalation | 20 ppm | 1-2 hours | Convulsions, tremors, restlessness, death. | [4] |
| Dogs | Inhalation | 1.4 ppm | 60 minutes | No initial effects, but CNS effects (decreased activity, miosis) upon repeated exposure. | [16] |
| Dogs | Inhalation | 2.0 ppm | 144 minutes | Convulsions. | [4] |
| Rats | Inhalation | 1.4 ppm | 60 minutes | Neurotoxicity was the primary effect. | [16] |
Section 4: Experimental Protocols
Protocol 1: Determination of Boron in Serum/Plasma by ICP-MS
This protocol is adapted from established methods for trace element analysis in biological fluids.
Objective: To quantify the concentration of boron in serum or plasma samples to confirm exposure to this compound.
Methodology:
-
Sample Collection: Collect whole blood in a trace-metal-free tube. For serum, allow blood to clot and then centrifuge. For plasma, use an anticoagulant tube (e.g., EDTA) and centrifuge immediately.
-
Sample Preparation (Dilution):
-
Prepare a diluent solution of 0.25% w/v mannitol (B672) and 0.1 M ammonia (B1221849) in deionized water. This combination minimizes the memory effect of boron in the ICP-MS system.
-
Perform a 20-fold dilution of the serum or plasma sample with the mannitol-ammonia diluent. (e.g., 50 µL of sample into 950 µL of diluent).
-
Include an internal standard (e.g., Beryllium) in the final solution to control for matrix effects and instrument drift.
-
-
ICP-MS Analysis:
-
Aspirate the diluted sample into the Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Monitor the ¹⁰B⁺ isotope to avoid spectral interference from ¹²C⁺.
-
Generate a calibration curve using certified boron standard solutions diluted in the same matrix as the samples.
-
-
Quantification: Calculate the boron concentration in the original sample based on the instrument reading and the dilution factor.
Protocol 2: Analysis of SGPT (ALT) and SGOT (AST) Levels in Serum
Objective: To assess potential liver damage following this compound exposure by measuring the activity of liver enzymes.
Methodology (UV-Kinetic Method):
-
Sample Collection: Collect a blood sample and prepare serum as described in Protocol 1. Avoid hemolysis, as it can interfere with the assay.
-
Reagent Preparation: Use a commercially available SGPT/SGOT assay kit. Prepare the working reagent by mixing the provided reagents (typically R1 and R2) in the ratio specified by the manufacturer (e.g., 4:1).
-
Assay Procedure (Automated Analyzer or Manual):
-
Set the spectrophotometer wavelength to 340 nm and the temperature to 37°C.
-
Pipette the working reagent (e.g., 1000 µL) into a cuvette and incubate to reach 37°C.
-
Add the serum sample (e.g., 100 µL) to the cuvette, mix, and start the timer.
-
After an initial delay (e.g., 60 seconds), measure the change in absorbance per minute. The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity as NADH is converted to NAD+.
-
-
Calculation: Calculate the enzyme activity in units per liter (U/L) using the formula provided in the kit, which includes the change in absorbance and a specific factor for the assay conditions. Normal ranges are typically 7-56 U/L for SGPT and 5-40 U/L for SGOT, but may vary slightly by laboratory.
Protocol 3: Measurement of Dopamine and Serotonin in Rodent Brain Tissue by HPLC-ECD
Objective: To investigate the neurochemical mechanism of this compound toxicity by quantifying key monoamine neurotransmitters in brain tissue from exposed animals.
Methodology:
-
Tissue Collection: Following exposure and a defined observation period, euthanize the animal and rapidly dissect the brain on an ice-cold surface. Isolate the brain region of interest (e.g., striatum, hippocampus). Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a cold homogenization buffer (e.g., 0.1 M perchloric acid containing an antioxidant like EDTA and an internal standard).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
-
-
Sample Analysis by HPLC with Electrochemical Detection (HPLC-ECD):
-
Filter the supernatant from the previous step.
-
Inject a small volume (e.g., 20 µL) of the supernatant onto a reversed-phase C18 HPLC column.
-
Use a mobile phase designed for monoamine separation (e.g., a phosphate-citrate buffer with an ion-pairing agent and an organic modifier like methanol (B129727) or acetonitrile).
-
Detect the eluted dopamine and serotonin using an electrochemical detector set at an appropriate oxidative potential.
-
-
Quantification: Create a standard curve by injecting known concentrations of dopamine and serotonin standards. Calculate the concentration of each neurotransmitter in the tissue sample (typically expressed as ng/mg of tissue) by comparing the peak areas to the standard curve and correcting for the internal standard.[17][18][19][20][21]
Section 5: Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced neurotoxicity.
References
- 1. media.msanet.com [media.msanet.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of aromatic L-amino acid decarboxylation by decaborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of nerve agent-induced seizures is critical for neuroprotection and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLPBP Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MR-spectroscopic-studies-of-a-variable-rat-model-of-epilepsy [aesnet.org]
- 13. An algorithm for seizure detection in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Age-dependent behaviors, seizure severity and neuronal damage in response to nerve agents or the organophosphate DFP in immature and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropsychological function following mild exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of dopamine, serotonin and adenosine content in a tissue punch from a brain slice using capillary electrophoresis with fast-scan cyclic voltammetry detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Pentaborane Fire Suppression
Disclaimer: Pentaborane (B₅H₉) is an extremely toxic and pyrophoric material. The information provided here is for guidance in controlled laboratory settings and should be used only by trained professionals with a thorough understanding of the hazards involved. Always prioritize personal safety and adhere to your institution's safety protocols. In case of any fire, immediately alert emergency services.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with a this compound fire?
A1: this compound fires present multiple severe hazards:
-
Extreme Toxicity: this compound vapor is highly toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[1][2] Symptoms of exposure can be delayed for up to 48 hours.[1][2]
-
Pyrophoric Nature: Impure this compound can ignite spontaneously on contact with air.[1][2][3]
-
Explosive Reactions: this compound reacts explosively with oxidizing materials and many halogenated compounds.[3][4] It can also form shock-sensitive mixtures.[4]
-
Violent Reactions with Suppressants: It reacts violently with certain common fire suppressants, notably water and halogenated agents (halocarbons).[1][2][3]
-
Toxic Byproducts: The smoke from a this compound fire is dense, black, and contains toxic boron oxides.[4]
Q2: Which fire extinguishing agents are recommended for this compound fires?
A2: this compound fires are difficult to extinguish.[4] For small laboratory-scale fires, the recommended agents primarily act by smothering the fire. These include:
-
Dry Sand: Apply gently to cover the burning area.
-
Soda Ash (Sodium Carbonate): Acts as a smothering agent.
-
Lime (Calcium Oxide): Another effective smothering agent.
-
Dry Chemical Extinguishers: While generally recommended, the specific type is often not detailed in safety literature. A Class D extinguisher, designed for combustible metals, is the most appropriate choice due to its smothering action and lack of reactivity. Standard ABC or BC extinguishers may be less effective or could potentially scatter the material.
-
Carbon Dioxide (CO₂): Can be used for small fires to displace oxygen.[5]
Q3: Which fire extinguishing agents must be strictly avoided?
A3: Using the wrong extinguishing agent can significantly worsen the situation. NEVER use the following on a this compound fire:
-
Water: Reacts with this compound to produce flammable hydrogen gas and can increase the intensity of the fire.[1][5]
-
Halogenated Agents: This includes halocarbons, carbon tetrachloride, and Halon extinguishers.[2][3][4] Reactions can be violent or explosive.[3][4]
Q4: What is the initial response procedure for a small this compound fire in a laboratory?
A4: If a small this compound fire occurs (e.g., a spill of a few milliliters in a fume hood) and you are trained and equipped to handle it:
-
Alert Personnel: Immediately alert everyone in the laboratory and activate the fire alarm.
-
Ensure Personal Safety: Do not attempt to fight the fire without appropriate Personal Protective Equipment (PPE), which includes a fully encapsulating, chemical-resistant suit (Level A) and a self-contained breathing apparatus (SCBA).[4] Structural firefighting clothing is not adequate.[4]
-
Containment: If it is safe to do so, use a nearby Class D fire extinguisher or a container of dry sand, soda ash, or lime to gently cover and smother the fire.
-
Do Not Rush: Apply the smothering agent slowly to avoid scattering the burning liquid.
-
Evacuate: If the fire is larger than you can handle, if it spreads, or if you are unsure in any way, evacuate the area immediately and close the door behind you. Await the arrival of professional emergency responders.
Troubleshooting Guides
Scenario 1: A small this compound spill has occurred and has not yet ignited.
-
Problem: A small quantity of this compound has been spilled inside a certified and functioning fume hood.
-
Solution:
-
Do not panic. Keep the fume hood sash as low as possible while still allowing for safe manipulation.
-
Ensure no ignition sources are present.
-
Wearing appropriate PPE (at a minimum: flame-resistant lab coat, chemical splash goggles, and compatible gloves), use an absorbent material suitable for reactive chemicals to dike and absorb the spill.
-
Gently cover the absorbed spill with soda ash or lime to neutralize the this compound.
-
The contaminated absorbent material should be collected in a designated, sealed container and disposed of as hazardous waste according to your institution's protocols.
-
The area should then be decontaminated. A 3% ammonia (B1221849) solution can be used for skin decontamination and may be suitable for equipment as well, followed by a thorough rinse.[4]
-
Scenario 2: A Class D extinguisher was used, but the fire reignites.
-
Problem: The fire was seemingly extinguished with a dry powder agent, but it flares up again.
-
Explanation: this compound fires have a tendency to reignite.[2][3] This can happen if the smothering layer is disturbed and the this compound comes back into contact with air before it has cooled sufficiently.
-
Solution:
-
Re-apply the extinguishing agent to ensure a complete and unbroken layer over the entire spill area.
-
Do not disturb the powder layer. Allow the material to cool completely.
-
If reignition persists, evacuate and let professional firefighters handle the situation. They may decide to let the fire burn out in a controlled manner while protecting the surrounding area.[4]
-
Data Presentation
Table 1: Comparison of Fire Suppression Agents for this compound
| Extinguishing Agent | Type | Recommended Use | Mechanism of Action | Effectiveness & Notes |
| Recommended Agents | ||||
| Dry Sand | Smothering | Small to Large Fires | Excludes oxygen from the fuel source. | Effective but must be applied gently to avoid splashing. Must be completely dry.[4] |
| Soda Ash (Sodium Carbonate) | Smothering | Small to Large Fires | Excludes oxygen and may have some chemical interaction at high temperatures. | Recommended as a dry powder for smothering.[4] |
| Lime (Calcium Oxide) | Smothering | Small to Large Fires | Excludes oxygen from the fuel. | Recommended as a dry powder for smothering.[4] |
| Class D Dry Powder | Extinguisher | Small Fires | Forms a crust over the burning material, excluding air and dissipating heat.[6][7] | Most appropriate type of portable extinguisher. The "soft flow" applicator is ideal.[7][8] |
| Carbon Dioxide (CO₂) | Gaseous | Small, contained fires | Displaces oxygen. | May be effective for very small fires but can scatter the material if discharged too rapidly.[5] |
| Prohibited Agents | ||||
| Water (H₂O) | Liquid | NEVER USE | Reacts with this compound to produce highly flammable hydrogen gas.[5] | Ineffective and extremely dangerous; will intensify the fire.[4] |
| Halogenated Agents | Gaseous/Liquid | NEVER USE | Reacts violently and potentially explosively with this compound.[2][3][4] | Includes Halon, carbon tetrachloride, and other halogenated hydrocarbons. |
Experimental Protocols
Protocol: Management of a Minor (≤ 5 mL) this compound Spill and Ignition in a Fume Hood
Objective: To safely extinguish a small, ignited this compound spill in a controlled laboratory environment.
Materials:
-
Appropriate PPE: Level A suit with SCBA is the standard recommendation. At a minimum for a very small, contained spill, a flame-resistant lab coat over chemical-resistant clothing, heavy-duty chemical-resistant gloves, and a full-face shield are required. The decision to use less than full SCBA must be based on a thorough risk assessment.
-
Container of dry sand, soda ash, or lime with a scoop.
-
A portable Class D fire extinguisher located just outside the immediate work area.
-
Hazardous waste container for collection of residue.
Procedure:
-
Immediate Action: Upon ignition, if the fire is small and contained within the fume hood, do not open the sash. Alert a colleague and ensure they are ready to call for an evacuation and contact emergency services.
-
Select Extinguishing Agent: Take the container of dry sand, soda ash, or lime. A Class D extinguisher should only be used if the user is well-trained in its operation to prevent dispersal of the burning material.
-
Application of Agent:
-
Keeping the sash as low as possible, use the scoop to gently apply the powder around the perimeter of the fire to create a dike.
-
Continue to gently add more powder, working from the outside in, until the entire burning surface is covered with a thick layer.
-
Do not dump the powder from a height, as this will disrupt the fire and potentially splash burning this compound out of the hood.
-
-
Observation: Observe the covered fire for several minutes for any signs of reignition. Do not attempt to disturb the powder crust.
-
Cooling: Allow the contained spill to cool completely for an extended period (e.g., at least 30 minutes).
-
Cleanup:
-
Once completely cooled and inert, the entire mass of powder and reacted this compound should be carefully scooped into a designated, labeled hazardous waste container.
-
The spill area within the fume hood must then be decontaminated following established laboratory-specific procedures.
-
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety department, regardless of the size.
Mandatory Visualization
Caption: Decision workflow for responding to a this compound fire in a laboratory setting.
References
- 1. This compound(9) - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. media.msanet.com [media.msanet.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. amerexfireextinguishers.com [amerexfireextinguishers.com]
- 7. amerex-fire.com [amerex-fire.com]
- 8. Class D Fire Extinguisher - The Fire Safety Guys [thefiresafetyguys.net]
Technical Support Center: Disposal of Pentaborane Waste and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the safe disposal of pentaborane (B₅H₉) waste and its byproducts. Adherence to strict safety protocols is paramount when handling this pyrophoric and highly toxic substance. All procedures should be carried out in a controlled environment, such as a fume hood, by trained personnel wearing appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) and a fully encapsulating, chemical-resistant suit.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for disposing of this compound waste?
A1: The primary methods for the disposal of this compound waste are steam hydrolysis, incineration, and chemical neutralization. The choice of method depends on the quantity of waste, the available facilities, and regulatory requirements.
Q2: What are the products of this compound hydrolysis?
A2: The hydrolysis of this compound with steam yields hydrogen gas (H₂) and a dilute solution of boric acid (H₃BO₃).[1] This method was famously used in the "Dragon Slayer" project to destroy the U.S. stockpile of this compound.
Q3: What should I do in case of a small this compound spill?
A3: For small spills, immediately evacuate the area and notify safety personnel. Do not use water or wet methods.[2] The spill should be covered with a dry, inert absorbent material such as dry lime, sand, or soda ash.[2] The mixture should then be collected in a sealed container for disposal as hazardous waste.[2]
Q4: How do I decontaminate equipment that has been in contact with this compound?
A4: Equipment should be purged with an inert gas, such as nitrogen, to remove residual this compound.[1] Subsequently, it can be rinsed with isopropanol (B130326), followed by methanol (B129727), to neutralize any remaining traces.[1] Hydrogen gas will be produced during this process and must be safely vented.[1] Components with cavities can be immersed in a 10% methanol-in-water solution for at least one hour.[1] All decontamination solutions should be collected and incinerated.[1]
Q5: What are the immediate first aid measures in case of exposure to this compound?
A5: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[1] A subsequent rinse with a 3% ammonia (B1221849) solution is recommended.[1] For inhalation, move the individual to fresh air immediately.[1] In all cases of exposure, seek immediate medical attention, as symptoms can be delayed for up to 48 hours.[1]
Troubleshooting Guides
Troubleshooting Incomplete Neutralization with Alcohols
| Issue | Possible Cause | Solution |
| Persistent pungent odor after rinsing with isopropanol and methanol. | 1. Insufficient contact time. 2. Inadequate volume of alcohol used. 3. Presence of trapped this compound in equipment crevices. | 1. Increase the duration of the alcohol rinses. 2. Use a larger volume of alcohol for rinsing. A 10:1 volume ratio of alcohol to this compound is recommended for complete reaction.[3] 3. Disassemble equipment if possible and immerse components in a 10% methanol-in-water solution for at least one hour.[1] |
| Visible white precipitate forms during neutralization. | The reaction of this compound with residual moisture can form boric acid and other boron oxides.[3] | Ensure all equipment and solvents are as dry as possible before the decontamination process. The precipitate is likely boric acid, which can be dissolved with a water rinse after the initial alcohol neutralization is complete. |
| Unexpected pressure buildup in the reaction vessel. | The reaction of this compound with alcohols produces hydrogen gas.[3] | Always perform neutralization in a well-ventilated area or fume hood. Ensure the reaction vessel is not sealed and is equipped with a vent to safely release the hydrogen gas produced. |
Troubleshooting Spill Cleanup
| Issue | Possible Cause | Solution |
| Spill absorbent begins to smoke or ignite. | The absorbent used is not inert or contains moisture, reacting with the pyrophoric this compound. | Only use dry, inert absorbents such as dry lime, sand, or soda ash.[2] Never use water or combustible materials to clean up a this compound spill. |
| Re-ignition of the spill area after initial containment. | This compound vapors can travel and find an ignition source. | Remove all potential ignition sources from the vicinity of the spill.[2] Ensure the spill is completely covered with the absorbent material. |
| Contamination of a wider area than the initial spill. | Improper application of absorbent material, causing the liquid to spread. | Apply the absorbent material starting from the outer edges of the spill and working inwards to contain the liquid. |
Experimental Protocols
Protocol 1: Decontamination of Laboratory Equipment
This protocol outlines the steps for the safe decontamination of laboratory equipment that has been in contact with this compound.
-
Preparation:
-
Ensure the decontamination process is performed in a designated, well-ventilated fume hood.
-
Wear appropriate PPE, including a chemical-resistant suit, gloves, and a full-face respirator with an appropriate cartridge.
-
Have spill control materials (dry sand, lime, or soda ash) readily available.
-
-
Inert Gas Purge:
-
Connect the equipment to a source of dry inert gas (e.g., nitrogen).
-
Purge the system for a sufficient amount of time to ensure all volatile this compound has been removed. The purged gas should be vented through a scrubber system containing alcohol.[3]
-
-
Alcohol Rinse:
-
Slowly introduce isopropanol into the equipment. Be aware that this reaction will generate hydrogen gas, which must be safely vented.[1]
-
Allow the isopropanol to remain in contact with the internal surfaces for at least 30 minutes.
-
Drain the isopropanol into a designated hazardous waste container.
-
Repeat the rinse with methanol, again allowing for a contact time of at least 30 minutes.[1]
-
Drain the methanol into the same hazardous waste container.
-
-
Final Rinse and Drying:
-
For components with complex geometries or cavities, immerse them in a 10% methanol-in-water solution for a minimum of one hour.[1]
-
Rinse all equipment thoroughly with deionized water.
-
Allow the equipment to air dry completely in the fume hood.
-
-
Waste Disposal:
-
The collected alcohol-water solutions containing neutralized this compound byproducts must be incinerated.[1]
-
Protocol 2: Steam Hydrolysis of this compound Waste (Conceptual)
This protocol describes the general principles of steam hydrolysis for the large-scale disposal of this compound. Specific operational parameters must be determined based on the system design and in consultation with safety experts.
-
System Preparation:
-
The hydrolysis reactor and associated piping must be constructed from materials compatible with high-temperature steam and boric acid.
-
The system must be thoroughly purged with an inert gas to remove all oxygen.
-
-
Hydrolysis Reaction:
-
Superheated steam is introduced into the reactor.
-
Liquid this compound is carefully metered into the steam flow. The reaction is highly exothermic and produces hydrogen gas and boric acid.[1]
-
The reaction is typically carried out at elevated temperatures to ensure complete destruction of the this compound.
-
-
Byproduct Separation and Treatment:
-
The resulting mixture of hydrogen gas and boric acid solution is passed through a condenser.
-
The hydrogen gas is safely vented or captured.
-
The cooled boric acid solution is collected in a holding tank.
-
-
Disposal of Boric Acid Solution:
-
The concentration of the boric acid solution should be determined.
-
Depending on local regulations, the dilute boric acid solution may be neutralized with a mild base, such as sodium bicarbonate, and then disposed of down the drain with copious amounts of water.[4] For larger quantities or higher concentrations, it should be treated as hazardous waste and disposed of by a certified facility.[4]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | B₅H₉ |
| Molar Mass | 63.12 g/mol [5] |
| Appearance | Colorless liquid[6] |
| Odor | Pungent, like sour milk[6] |
| Boiling Point | 58.4 °C (137.1 °F)[5] |
| Melting Point | -46.8 °C (-52.2 °F)[5] |
| Flash Point | 30 °C (86 °F)[5] |
| Autoignition Temperature | Spontaneously flammable if impure[1] |
| Vapor Pressure | 171 mmHg at 20 °C[5] |
| Density | 0.618 g/mL[5] |
Table 2: Recommended Disposal and Decontamination Agents
| Application | Primary Agent | Secondary/Rinse Agent | Notes |
| Spill Cleanup (Small) | Dry Lime, Dry Sand, or Soda Ash[2] | N/A | Do not use water or combustible absorbents. |
| Fire Extinguishing | Dry Chemical, Soda Ash, Lime, DRY Sand[1] | N/A | Do not use water, carbon tetrachloride, or halogenated agents.[1] |
| Equipment Decontamination | Isopropanol[1] | Methanol, 10% Methanol in Water[1] | Generates hydrogen gas; must be vented. |
| Personnel Decontamination (Skin) | Water ( copious amounts)[1] | 3% Ammonia Solution[1] | Seek immediate medical attention. |
Visualizations
Caption: Workflow for small this compound spill cleanup.
Caption: Workflow for this compound-contaminated equipment decontamination.
Caption: Overview of this compound waste disposal pathways.
References
Preventing clogging of valves and filters from polymeric boron hydrides.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting the clogging of valves and filters caused by polymeric boron hydrides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with valve and filter clogging during your experiments with polymeric boron hydrides.
Question: My system pressure is increasing, and the flow rate is decreasing. What should I do?
Answer: An increase in system pressure and a decrease in flow rate are primary indicators of a clog in your fluidic path.[1][2] Follow these steps to identify and resolve the issue:
-
Systematically Isolate the Clog: Start from the component closest to the outlet and work your way backward. Check for the clog in the tubing, then the filter, then any valves. This will help you pinpoint the exact location of the blockage.[1]
-
Visual Inspection: If possible, visually inspect the filter membrane or valve components for any visible particulate matter or polymer accumulation.
-
Solvent Flush: Attempt to flush the system with a compatible solvent at a low flow rate. See the Solvent Compatibility table below for recommended starting points.
-
Component Replacement: If a solvent flush does not resolve the issue, the clogged component (e.g., filter membrane, tubing) may need to be replaced.[1]
Question: I have identified a clog. How can I remove the polymeric boron hydride buildup?
Answer: The removal of polymeric boron hydride buildup depends on the specific nature of the polymer and the materials of your equipment.
-
Solvent Dissolution: The first step is to attempt dissolution with a suitable solvent. Refer to the table below for potential solvents. It is recommended to perform a small-scale solubility test with a sample of the precipitate if possible.
-
Chemical Treatment: For more stubborn clogs, a chemical treatment may be necessary. Mild acidic or basic solutions can sometimes break down the polymeric structure. However, exercise caution as boron hydrides can react with certain chemicals.[3] Always check the chemical compatibility of your equipment. A potential starting point for chemical treatment could be the use of hydrogen peroxide to pretreat boric acid, which has been shown to increase the efficiency of its removal through precipitation.[4][5]
-
Mechanical Removal: For accessible components, gentle mechanical removal (e.g., with a soft-bristled brush) may be an option after disassembly. Be careful not to scratch or damage the surfaces of valves or filter housings.
Question: What are the common causes of polymeric boron hydride precipitation and clogging?
Answer: Clogging from polymeric boron hydrides is often caused by a combination of factors:
-
Changes in Solvent Composition: A change in the solvent polarity or the introduction of an anti-solvent can cause the polymer to precipitate.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the polymer, leading to precipitation.[2]
-
High Concentrations: Operating with solutions that are near their saturation point increases the risk of precipitation.
-
Chemical Reactions: Boron hydrides can be reactive and may polymerize or degrade in the presence of certain catalysts, impurities, or even air and moisture.[3][6]
-
Shear Stress: High shear forces in valves or pumps can sometimes induce polymer aggregation.[7]
Frequently Asked Questions (FAQs)
Q1: How can I prevent polymeric boron hydrides from clogging my equipment in the first place?
A1: Proactive prevention is key:
-
Pre-filtering: Filter your solutions through a larger pore size filter before introducing them to more sensitive components with smaller pore sizes.
-
Solvent Selection: Use a solvent system in which the polymeric boron hydride is highly soluble and stable.
-
Control Operating Conditions: Maintain a stable temperature and avoid rapid changes in pressure or flow rate.
-
In-line Filtration: Use an in-line filter just before critical components to catch any particulates that may form.
-
Regular Maintenance: Implement a regular cleaning and flushing schedule for your equipment, even when clogs are not apparent.
Q2: What solvents are recommended for working with polymeric boron hydrides?
A2: The choice of solvent is highly dependent on the specific polymeric boron hydride. However, a good starting point for investigation is to test solvents with varying polarities. Some literature suggests that solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be effective for dispersing boron nitride nanoparticles, which could have some relevance to polymeric boron hydrides.[8] Always perform a solubility test before using a new solvent in your system.
Q3: Are there any analytical techniques to characterize the clog?
A3: Yes, if you can safely collect a sample of the clog, several analytical techniques can help you understand its composition:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer particles.[9]
-
Inductively Coupled Plasma (ICP) analysis: To confirm the presence of boron.[10]
Data Presentation
Table 1: Solvent and Chemical Treatment Starting Points
| Treatment Type | Agent | Typical Concentration/Conditions | Notes |
| Solvent Flush | N,N-Dimethylformamide (DMF) | 100% | Test for compatibility with your system's materials. |
| N-Methyl-2-pyrrolidone (NMP) | 100% | Test for compatibility with your system's materials. | |
| Tetrahydrofuran (THF) | 100% | Borohydrides are known to be soluble in THF.[3] | |
| Chemical Treatment | Hydrogen Peroxide (H₂O₂) | 3-10% aqueous solution | Can help to oxidize and break down some boron compounds.[4][5] Use with caution. |
| Calcium Hydroxide (Ca(OH)₂) | Saturated aqueous solution | Can be used to precipitate boron from aqueous solutions.[11][12] May be useful for cleaning. |
Experimental Protocols
Protocol 1: General Purpose Cleaning of Clogged Components
Objective: To dissolve and remove polymeric boron hydride precipitates from valves and filter housings.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat.
-
A selection of solvents for testing (e.g., DMF, NMP, THF).
-
Beakers and other appropriate glassware.
-
Ultrasonic bath.
Methodology:
-
Disassembly: Carefully disassemble the clogged valve or filter housing according to the manufacturer's instructions.
-
Initial Rinse: Rinse the components with a gentle stream of a solvent in which the polymer is known to be insoluble to remove any loose debris.
-
Solvent Immersion: Immerse the components in a beaker containing a test solvent.
-
Sonication: Place the beaker in an ultrasonic bath for 15-30 minutes. This will use cavitation to help break up and dissolve the polymer.
-
Rinsing: Remove the components from the solvent and rinse thoroughly with a clean, volatile solvent (e.g., isopropanol) to remove any residual cleaning solvent.
-
Drying: Allow the components to dry completely in a well-ventilated area or with a gentle stream of nitrogen gas before reassembly.
Protocol 2: Preventative System Flush
Objective: To prevent the accumulation of polymeric boron hydrides in a fluidic system.
Materials:
-
PPE as required.
-
A compatible flushing solvent.
Methodology:
-
System Preparation: Ensure the system is free of any reactive materials.
-
Solvent Introduction: Introduce the flushing solvent into the system at a low, steady flow rate.
-
Flushing: Continue to flush the system for a sufficient volume to ensure the entire fluidic path has been exposed to the clean solvent (e.g., 3-5 system volumes).
-
Purging: Purge the flushing solvent from the system with a compatible, volatile solvent or a dry, inert gas before reintroducing your experimental solutions.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. midwestinstrument.com [midwestinstrument.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. i-asem.org [i-asem.org]
- 5. A novel chemical oxo-precipitation (COP) process for efficient remediation of boron wastewater at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Hydrides [unacademy.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. ijcce.ac.ir [ijcce.ac.ir]
Validation & Comparative
Pentaborane vs. Decaborane: A Comparative Analysis of Toxicity and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological and reactive properties of pentaborane(9) (B₅H₉) and decaborane(14) (B₁₀H₁₄), two prominent boron hydrides. Understanding these characteristics is crucial for safe handling, storage, and utilization in research and development settings.
Executive Summary
This compound and decaborane (B607025) are highly reactive and toxic compounds. This compound is generally considered more acutely toxic and reactive than decaborane.[1] Both compounds exhibit significant central nervous system toxicity.[1] this compound is a volatile, colorless liquid that can ignite spontaneously in air, whereas decaborane is a more stable, white crystalline solid.[2][3] Their distinct physical and chemical properties necessitate different handling procedures and safety precautions.
Data Presentation: A Comparative Overview
The following tables summarize the key toxicological and reactivity data for this compound and decaborane.
Table 1: Comparison of Toxicological Data
| Property | This compound(9) | Decaborane(14) |
| Acute Oral Toxicity (LD₅₀, rat) | 11.1 mg/kg (intraperitoneal) | 64 mg/kg |
| Acute Inhalation Toxicity (LC₅₀, rat) | 7 ppm (4 hours) | 276 mg/m³ (4 hours) |
| Primary Target Organs | Central Nervous System, Liver, Kidneys[1] | Central Nervous System, Liver, Kidneys[1][4] |
| Symptoms of Exposure | Dizziness, headache, nausea, convulsions, coma[5] | Dizziness, weakness, muscle spasms, incoordination[4] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 1 ppm | 15 mg/m³ |
Table 2: Comparison of Reactivity
| Property | This compound(9) | Decaborane(14) |
| Physical State | Colorless liquid[2] | White crystalline solid[3] |
| Spontaneous Ignition in Air | Yes, can be pyrophoric[2] | No, but highly flammable[6] |
| Reaction with Water | Slow hydrolysis[7] | Hydrolyzes in boiling water[6] |
| Thermal Decomposition | Decomposes above 150°C[2] | Decomposes at its boiling point (213°C)[8] |
| Reactivity with Lewis Bases | Forms adducts[9] | Reacts to form adducts, e.g., with CH₃CN and Et₂S[6] |
Experimental Protocols
The following are generalized experimental protocols for determining the key toxicity and reactivity parameters discussed in this guide. These are based on established methodologies such as the OECD Guidelines for the Testing of Chemicals.
Acute Oral Toxicity (LD₅₀) Determination (Adapted from OECD Guideline 423)
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in suitable cages and acclimatized to laboratory conditions for at least 5 days prior to the test.
-
Dose Preparation: The test substance (this compound or decaborane) is dissolved or suspended in a suitable vehicle.
-
Administration: A single dose is administered to the animals by oral gavage. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed outcomes in a stepwise procedure.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the first day and at least daily thereafter.
-
Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose groups using appropriate statistical methods.
Acute Inhalation Toxicity (LC₅₀) Determination (Adapted from OECD Guideline 403)
-
Animal Selection and Housing: As described for acute oral toxicity.
-
Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used to generate a controlled atmosphere of the test substance.
-
Atmosphere Generation: A stable and measurable concentration of this compound or decaborane vapor/aerosol is generated and maintained in the exposure chamber.
-
Exposure: Animals are exposed to the test atmosphere for a defined period (e.g., 4 hours).
-
Observation: Similar to the oral toxicity study, animals are observed for mortality and signs of toxicity for at least 14 days post-exposure.
-
Data Analysis: The LC₅₀ is calculated from the relationship between the concentration of the test substance and the mortality rate.
Assessment of Pyrophoricity
-
Sample Preparation: A small quantity of the test substance is prepared in a controlled environment.
-
Exposure to Air: The substance is exposed to ambient air at room temperature.
-
Observation: The substance is observed for any signs of ignition. The time to ignition and the nature of the flame (if any) are recorded. For liquids like this compound, a sample can be applied to a filter paper to observe for charring or ignition.
Hydrolysis Rate Determination
-
Reaction Setup: A known amount of the borane (B79455) is added to a reaction vessel containing deionized water at a controlled temperature.
-
Monitoring: The reaction is monitored over time by measuring the evolution of hydrogen gas using a gas burette or by analyzing the concentration of the remaining borane using techniques like NMR spectroscopy.
-
Data Analysis: The rate of hydrolysis is determined by plotting the change in concentration or gas evolution over time.
Mandatory Visualization
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decaborane [organic-chemistry.org]
- 4. JoDrugs. DECABORANE(14) [jodrugs.com]
- 5. media.msanet.com [media.msanet.com]
- 6. Decaborane - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(9) - Wikipedia [en.wikipedia.org]
Comparative Stability of Nido-Boranes: A Focus on Pentaborane(9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of nido-boranes, with a particular focus on pentaborane(9). The stability of these electron-deficient boron hydrides is a critical factor in their handling, storage, and application in various fields, including as energetic materials and precursors for synthesis. This document outlines their thermodynamic and kinetic stability through experimental data, details protocols for stability assessment, and illustrates the underlying structural principles governing their reactivity.
Quantitative Stability Comparison
The thermodynamic stability of boranes can be quantitatively compared using their standard enthalpies of formation (ΔHf°). A more positive enthalpy of formation indicates lower thermodynamic stability. The following table summarizes the standard enthalpies of formation for this compound(9) and other relevant boranes.
| Compound | Formula | Classification | Standard Enthalpy of Formation (gas, 298.15 K) |
| Diborane (B8814927) | B₂H₆ | Arachno (by extension) | +35.6 kJ/mol |
| This compound(9) | B₅H₉ | Nido | +73.2 kJ/mol |
| Hexaborane(10) | B₆H₁₀ | Nido | Data not readily available; decomposes at room temperature, suggesting lower stability than this compound(9)[1] |
| Decaborane(14) | B₁₀H₁₄ | Nido | +32.6 kJ/mol[2] |
Key Observations:
-
This compound(9) is thermodynamically less stable than diborane and significantly less stable than decaborane(14), as indicated by its more positive enthalpy of formation.
-
The general trend of increasing stability with a greater number of boron atoms holds for nido-boranes, as seen in the comparison between this compound(9) and decaborane(14).
Kinetic Stability and Reactivity
Kinetic stability refers to the rate at which a compound decomposes or reacts under specific conditions. For boranes, this is often characterized by their thermal decomposition temperature and reactivity with air and water.
| Compound | Decomposition Temperature | Reactivity with Air | Reactivity with Water |
| This compound(9) | Decomposes above 150°C | Pyrophoric; may ignite spontaneously in air | Reacts slowly |
| Decaborane(14) | Decomposes above 150°C[2] | Flammable, but not pyrophoric | Hydrolyzes in boiling water[3] |
Note: While both this compound(9) and decaborane(14) have similar decomposition temperatures, this compound(9) is significantly more reactive with air.
Experimental Protocols
The following are detailed methodologies for assessing the key stability parameters of nido-boranes. These protocols are based on established principles and should be performed with extreme caution in a controlled laboratory setting by trained personnel.
Determination of Thermal Stability (Thermal Decomposition)
Objective: To determine the temperature at which a borane (B79455) undergoes significant thermal decomposition.
Methodology:
-
Apparatus: A differential scanning calorimeter (DSC) or a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) for evolved gas analysis.
-
Sample Preparation: A small, precisely weighed sample (1-5 mg) of the borane is hermetically sealed in an aluminum or copper pan under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Conditions:
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range (e.g., 25-300 °C).
-
A continuous flow of inert gas is maintained over the sample.
-
-
Data Analysis:
-
The onset temperature of any exothermic or endothermic peak in the DSC thermogram is identified as the decomposition temperature.
-
In TGA, the temperature at which significant mass loss begins is recorded.
-
The MS is used to identify the gaseous decomposition products, primarily hydrogen for boranes.
-
Assessment of Pyrophoricity (Reactivity with Air)
Objective: To determine if a borane ignites spontaneously upon contact with air. This protocol is adapted from the UN Manual of Tests and Criteria for pyrophoric substances.
Methodology:
-
Apparatus: A porcelain cup (100 mm diameter), a spatula, and a fume hood with appropriate safety shielding.
-
Sample Preparation: The borane is handled under an inert atmosphere in a glovebox.
-
Procedure:
-
Approximately 1-2 cm³ of the borane is poured from a height of about 1 m onto a non-flammable surface (e.g., a ceramic tile) within the porcelain cup.
-
The sample is observed for ignition.
-
If no ignition occurs, a small amount (approximately 5 mL) of the liquid borane is transferred to a dry filter paper.
-
The filter paper is observed for charring or ignition.
-
-
Interpretation: The substance is considered pyrophoric if it ignites upon falling or within 5 minutes of settling, or if it chars or ignites the filter paper.
Evaluation of Reactivity with Water
Objective: To determine the rate of flammable gas evolution upon contact with water. This protocol is based on the UN Manual of Tests and Criteria for water-reactive substances.[4][5]
Methodology:
-
Apparatus: A gas-tight reaction flask equipped with a dropping funnel, a gas collection system (e.g., a gas burette or a gas flow meter), and a magnetic stirrer. The entire apparatus should be placed in a fume hood.
-
Sample Preparation: A known mass of the borane is placed in the reaction flask under an inert atmosphere.
-
Procedure:
-
A measured volume of deionized water is added dropwise from the dropping funnel to the borane with stirring.
-
The volume of gas evolved is measured at regular time intervals.
-
The rate of gas evolution is calculated in mL/g/h.
-
-
Interpretation: The reactivity is classified based on the rate of flammable gas (hydrogen) evolution. A high rate of evolution indicates high reactivity with water. The complete hydrolysis of decaborane(14), for instance, follows the stoichiometry: B₁₀H₁₄ + 21H₂O → 10B(OH)₃ + 17H₂.[2]
Factors Influencing Nido-Borane Stability
The stability of nido-boranes is governed by a combination of their electronic and molecular structure. Wade's rules provide a foundational framework for understanding the relationship between the number of skeletal electron pairs and the geometry, and consequently, the stability of borane clusters.
Wade's Rules and Structural Stability
Wade's rules correlate the number of skeletal electrons with the overall structure of the borane. The general stability trend for borane classes is:
closo > nido > arachno
-
Closo -boranes have a completely closed polyhedral structure and are the most stable.
-
Nido -boranes have a nest-like structure, which can be visualized as a closo-polyhedron with one vertex removed.
-
Arachno -boranes have a web-like, more open structure, corresponding to a closo-polyhedron with two vertices removed.
The open structure of nido-boranes compared to closo-boranes contributes to their lower stability and higher reactivity.
The following diagram illustrates the relationship between the structural classification of boranes and their relative stability.
Caption: Relationship between borane structure and stability.
Decomposition Mechanisms
The thermal decomposition of nido-boranes typically proceeds with the elimination of hydrogen gas and the formation of higher, more stable boranes or boron-rich solid polymers. For example, the pyrolysis of diborane can lead to the formation of this compound(9).[6] The decomposition of hexaborane(10) primarily yields hydrogen and a non-volatile solid, with smaller amounts of this compound(9) and decaborane(14) also being produced.[1]
The hydrolysis of nido-boranes involves the cleavage of B-B and B-H bonds by water, ultimately leading to the formation of boric acid and hydrogen gas. The presence of bridging hydrogens in nido-boranes provides sites for initial attack in both thermal and hydrolytic decomposition pathways.
Conclusion
The stability of nido-boranes like this compound(9) is a complex interplay of thermodynamic and kinetic factors, deeply rooted in their unique electronic and molecular structures. While thermodynamically less stable than larger nido-boranes such as decaborane(14), this compound(9) exhibits a moderate kinetic stability, decomposing at temperatures above 150°C. However, its high pyrophoricity underscores its kinetic instability in the presence of air. Understanding these stability parameters through rigorous experimental evaluation is paramount for the safe and effective utilization of these versatile compounds in research and development. The principles outlined in this guide, particularly Wade's rules, provide a predictive framework for assessing the relative stability of different borane clusters.
References
A Comparative Guide to the Spectroscopic Analysis of Pentaborane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of pentaborane derivatives. The objective is to offer a practical reference for researchers working with these complex and often air-sensitive compounds. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of this compound derivatives. Both ¹¹B and ¹H NMR provide critical information about the connectivity and electronic environment of the boron cage and its substituents.
¹¹B NMR Spectroscopy
¹¹B NMR provides direct insight into the boron framework. The chemical shifts are sensitive to the coordination number of boron, the nature of substituents, and their position on the this compound cage (apical vs. basal).
Table 1: Comparative ¹¹B NMR Chemical Shifts (δ, ppm) for Selected this compound(9) Derivatives. Chemical shifts are relative to BF₃·OEt₂.
| Compound | B(1) (Apical) | B(2,3,4,5) (Basal) | Reference |
| B₅H₉ | -51.7 | -12.5 | [1] |
| 1-Cl-B₅H₈ | -48.5 | -10.2 | [2] |
| 2-Cl-B₅H₈ | -52.1 | B(2): -1.5; B(3,5): -13.4; B(4): -14.1 | [2] |
| 1-Br-B₅H₈ | -46.2 | -9.1 | [2] |
| 2-Br-B₅H₈ | -52.3 | B(2): -4.8; B(3,5): -13.8; B(4): -14.5 | [2] |
| 1-I-B₅H₈ | -41.1 | -6.8 | [2] |
| 2-I-B₅H₈ | -52.8 | B(2): -11.0; B(3,5): -14.5; B(4): -15.1 | [2] |
| 1-CH₃-B₅H₈ | -53.2 | -10.8 | N/A |
| 2-CH₃-B₅H₈ | -51.2 | B(2): -4.9; B(3,5): -12.1; B(4): -12.9 | N/A |
¹H NMR Spectroscopy
¹H NMR distinguishes between terminal and bridging hydrogens, as well as the protons of organic substituents. The coupling between protons and the abundant ¹¹B isotope (I=3/2, 80.1% natural abundance) often leads to broad quartets.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound(9) Derivatives. Chemical shifts are relative to TMS.
| Compound | H(1) (Apical Terminal) | H(2,3,4,5) (Basal Terminal) | H(μ) (Bridging) | Reference | |---|---|---|---| | B₅H₉ | +2.68 | +2.68 | -1.75 |[3][4] | | 1-Cl-B₅H₈ | N/A | +2.85 | -1.60 | N/A | | 2-Cl-B₅H₈ | +2.75 | H(2): N/A; H(3,5): +2.90; H(4): +2.80 | -1.55 | N/A | | 1-CH₃-B₅H₈ | N/A | +2.65 | -1.80 | N/A | | 2-CH₃-B₅H₈ | +2.60 | H(2): N/A; H(3,5): +2.70; H(4): +2.65 | -1.70 | N/A |
Experimental Protocol for NMR Spectroscopy
Given that this compound derivatives are often air- and moisture-sensitive, rigorous anaerobic techniques are essential.
Sample Preparation:
-
All glassware (NMR tube, pipettes, vials) must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
In an inert atmosphere glovebox, dissolve 5-10 mg of the this compound derivative in approximately 0.5 mL of a deuterated solvent (e.g., C₆D₆, CDCl₃, or CD₂Cl₂) that has been dried over molecular sieves.
-
Transfer the solution to a quartz NMR tube. Standard borosilicate glass NMR tubes should be avoided for ¹¹B NMR as they can produce a broad background signal.[5][6]
-
Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for transport to the spectrometer.
Data Acquisition:
-
¹¹B NMR:
-
Acquire spectra on a spectrometer with a boron-observe probe.
-
Use a spectral width that encompasses the expected chemical shift range (typically +100 to -120 ppm).[7]
-
Proton decoupling is generally employed to simplify the spectra and improve the signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds. Due to the quadrupolar nature of boron, relaxation times are generally short.
-
-
¹H NMR:
-
Acquire spectra on a standard proton probe.
-
A standard one-pulse experiment is usually sufficient.
-
Consider using ¹¹B decoupling to sharpen the proton signals, which can aid in resolving complex multiplets.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups within this compound derivatives. The key vibrational modes are the B-H terminal, B-H bridging, and B-substituent stretches.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for this compound(9) and its Derivatives.
| Compound | B-H (Terminal) Stretch | B-H (Bridging) Stretch | Other Key Bands | Reference | |---|---|---|---| | B₅H₉ | ~2610 | ~1800-1850 | B-B-B deformation (~905) |[8] | | Halogenated B₅H₈ | ~2620-2640 | ~1800-1860 | B-X stretch (variable) | N/A | | Alkylated B₅H₈ | ~2600-2620 | ~1800-1850 | C-H stretches (~2850-2960) | N/A |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Mulling Technique for Solids):
-
Inside a glovebox, grind a small amount (1-2 mg) of the solid this compound derivative to a fine powder using an agate mortar and pestle.[9]
-
Add one to two drops of a mulling agent (e.g., Nujol or Fluorolube). Nujol (mineral oil) will obscure C-H stretching regions, while Fluorolube is a fluorinated hydrocarbon that is transparent in the C-H region but has bands in other regions.
-
Grind the mixture to a uniform, translucent paste.
-
Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr or NaCl).
-
Assemble the plates in a demountable cell holder.
-
For highly air-sensitive samples, use a sealed IR cell that can be loaded in the glovebox.
Data Acquisition:
-
Record a background spectrum of the empty IR spectrometer.
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum.
-
The typical scanning range is 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic distribution of this compound derivatives and offers insights into their fragmentation patterns, which can aid in structural confirmation.
Table 4: Key Mass Spectral Fragments (m/z) and Relative Intensities for this compound(9). Based on the most abundant isotopes ¹¹B and ¹H.
| m/z | Ion | Relative Intensity |
| 63 | [B₅H₉]⁺ | Moderate |
| 62 | [B₅H₈]⁺ | High |
| 61 | [B₅H₇]⁺ | High |
| 60 | [B₅H₆]⁺ | High |
| 59 | [B₅H₅]⁺ | Very High (Base Peak) |
| 58 | [B₅H₄]⁺ | High |
The mass spectrum of this compound itself shows a characteristic pattern of losing successive hydrogen atoms.[10][11] The fragmentation of substituted pentaboranes will show additional peaks corresponding to the loss of the substituent or fragments of the substituent. Due to the presence of two boron isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), the molecular ion region of boron-containing compounds exhibits a characteristic isotopic pattern.
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
For volatile derivatives, a gas chromatography-mass spectrometry (GC-MS) system can be used. The sample is injected into the GC, which separates it from the solvent and introduces it into the mass spectrometer.
-
For less volatile or thermally sensitive compounds, direct insertion probe techniques can be employed. The sample is loaded onto the probe in a glovebox and then quickly transferred to the mass spectrometer's vacuum lock.
Data Acquisition:
-
Electron ionization (EI) is a common method for analyzing this compound derivatives.
-
A typical electron energy of 70 eV is used.
-
The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over the desired m/z range.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of this compound derivatives.
Caption: General workflow for the structural confirmation of this compound derivatives.
Caption: Logical flow for NMR-based structural analysis of this compound derivatives.
References
- 1. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 5. NMR Protocols [nmr.chem.ucsb.edu]
- 6. reddit.com [reddit.com]
- 7. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. This compound(9) [webbook.nist.gov]
Validating Pentaborane Purity: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of pentaborane(9), a highly reactive boron hydride. Experimental data and detailed protocols are presented to offer a comprehensive resource for selecting the most suitable method for your research needs.
This compound(9) (B₅H₉) is a key precursor in the synthesis of higher boranes and carboranes, which have applications in areas ranging from materials science to medicine. Given its reactivity and the potential for the presence of various byproducts, rigorous purity assessment is crucial. NMR spectroscopy stands out as a powerful tool for this purpose, offering detailed structural information and quantitative analysis. This guide will delve into the use of ¹¹B and ¹H NMR for purity validation and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and freezing point depression.
NMR Spectroscopy: A Primary Method for Purity Validation
NMR spectroscopy is a non-destructive technique that provides a wealth of information about the molecular structure and purity of a sample. For this compound(9), both ¹¹B and ¹H NMR are invaluable.
Experimental Protocol: NMR Analysis of this compound(9)
1. Sample Preparation:
-
Due to the high reactivity and volatility of this compound(9), all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glovebox.
-
A small amount of the synthesized this compound(9) (typically 5-10 mg) is carefully transferred into a high-quality NMR tube.
-
A deuterated solvent that is inert to this compound(9), such as benzene-d₆ or toluene-d₈, is added to dissolve the sample.
-
The NMR tube is securely sealed to prevent leakage and exposure to air and moisture.
2. NMR Data Acquisition:
-
¹¹B NMR:
-
A standard ¹¹B NMR spectrum is acquired. Key parameters include a spectral width sufficient to cover the expected chemical shift range of boranes, a calibrated 90° pulse, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
¹H NMR:
-
A standard ¹H NMR spectrum is acquired. The spectral width should be adequate to observe all proton signals.
-
For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest.
-
3. Data Analysis:
-
The chemical shifts, coupling constants (for ¹H NMR without decoupling), and integration of the signals are analyzed.
-
The purity is determined by comparing the integral of the characteristic this compound(9) signals to the integrals of any impurity signals present. For quantitative analysis, an internal standard with a known concentration can be added to the sample.
Identifying this compound(9) and Common Impurities by NMR
The unique structure of this compound(9), a square pyramid of boron atoms with five terminal and four bridging hydrogen atoms, gives rise to a distinct NMR signature.
Table 1: ¹¹B and ¹H NMR Data for this compound(9) and Common Impurities
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| This compound(9) (B₅H₉) | ¹¹B | -12.8 (Basal) | Doublet | ¹J(BH) ≈ 166 Hz | Relative intensity 4 |
| -51.8 (Apical) | Doublet | ¹J(BH) ≈ 176 Hz | Relative intensity 1 | ||
| ¹H | +2.7 (Terminal, Basal) | Quartet | ¹J(BH) ≈ 166 Hz | ||
| +0.8 (Terminal, Apical) | Quartet | ¹J(BH) ≈ 176 Hz | |||
| -1.7 (Bridging) | Broad Singlet | ||||
| Diborane(6) (B₂H₆) | ¹¹B | +16.6 | Triplet of triplets | ¹J(BHt) ≈ 133 Hz, ¹J(BHb) ≈ 46 Hz | |
| ¹H | +4.57 (Terminal) | Quartet | ¹J(BH) ≈ 133 Hz | ||
| +0.64 (Bridging) | Septet | ¹J(BH) ≈ 46 Hz | |||
| Tetraborane(10) (B₄H₁₀) | ¹¹B | +3.7 (B1, B3) | Triplet | ||
| -42.8 (B2, B4) | Doublet | ||||
| ¹H | +2.2 (Terminal, B1, B3) | Quartet | |||
| +2.6 (Terminal, B2, B4) | Quartet | ||||
| -0.1 (Bridging) | Broad Singlet | ||||
| Hexaborane(10) (B₆H₁₀) | ¹¹B | +8.1 (Basal) | Doublet | Relative intensity 5 | |
| -44.5 (Apical) | Doublet | Relative intensity 1 | |||
| ¹H | Signals between +5.5 and -0.5 | Multiplets | |||
| Decaborane(14) (B₁₀H₁₄) | ¹¹B | +10.7, +1.6, -35.2 | Doublets | Complex spectrum | |
| ¹H | Signals between +6.0 and -0.5 | Multiplets | Complex spectrum | ||
| Borane Oxides/Hydrolysis Products | ¹¹B | +1 to +23 | Broad Singlets | ||
| ¹H | Broad signals | Often exchange-broadened |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and temperature.
Comparison with Alternative Methods
While NMR is a powerful tool, other methods can also be employed for purity analysis, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio.
Experimental Protocol: GC-MS Analysis of this compound(9)
-
Sample Preparation: A dilute solution of the this compound(9) sample is prepared in a volatile, inert solvent (e.g., hexane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity column like DB-5ms). A temperature program is used to separate the components based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a molecular fingerprint for each compound.
Comparison with NMR:
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed structural information (connectivity, chemical environment), quantitative analysis without calibration (with internal standard). | Separation of components, molecular weight, and fragmentation pattern. |
| Sensitivity | Lower. | Higher, capable of detecting trace impurities. |
| Quantification | Direct and accurate with an internal standard. | Requires calibration with standards for accurate quantification. |
| Sample Throughput | Relatively fast per sample. | Can be automated for high throughput. |
| Destructive? | No. | Yes. |
| Instrumentation Cost | High. | Moderate to high. |
| Expertise Required | High level of expertise for spectral interpretation. | Moderate level of expertise for operation and data analysis. |
Freezing Point Depression
This classical method relies on the principle that impurities lower the freezing point of a substance.
Experimental Protocol: Freezing Point Depression of this compound(9)
-
A sample of the synthesized this compound(9) is slowly cooled while its temperature is precisely monitored.
-
The temperature at which the liquid and solid phases are in equilibrium is recorded as the freezing point.
-
The observed freezing point is compared to the known freezing point of pure this compound(9) (-46.8 °C).[1]
Comparison with NMR:
| Feature | NMR Spectroscopy | Freezing Point Depression |
| Information Provided | Specific identification and quantification of impurities. | An overall measure of total soluble impurities. |
| Specificity | High. | Low, does not identify the impurities. |
| Sensitivity | Moderate. | Generally lower, depends on the cryoscopic constant. |
| Quantitative Analysis | Yes. | Yes, if the cryoscopic constant is known. |
| Instrumentation | Complex and expensive. | Simple and inexpensive. |
Conclusion
For the comprehensive validation of synthesized this compound(9) purity, NMR spectroscopy is the most powerful and informative method . It provides unambiguous structural confirmation and allows for the identification and quantification of specific impurities in a single, non-destructive measurement.
GC-MS serves as an excellent complementary technique , offering superior sensitivity for detecting trace impurities that may not be visible in the NMR spectrum. Freezing point depression is a simple and cost-effective method for a rapid, albeit non-specific, assessment of overall purity.
The choice of method will ultimately depend on the specific requirements of the research, the available instrumentation, and the desired level of detail in the purity analysis. For rigorous quality control and in-depth understanding of the synthesized material, a combination of NMR and GC-MS is recommended.
References
A Comparative Analysis of the Heat of Combustion: Pentaborane vs. Hydrocarbon Fuels
For researchers, scientists, and drug development professionals, understanding the energy release of various compounds is critical. This guide provides a detailed comparison of the heat of combustion of pentaborane (B₅H₉) with common hydrocarbon fuels, supported by quantitative data and experimental methodologies.
This compound, a boron hydride, has historically been investigated as a high-energy propellant due to its significant heat of combustion.[1] This guide contrasts its energetic properties with those of methane (B114726) (CH₄), propane (B168953) (C₃H₈), and octane (B31449) (C₈H₁₈), staple hydrocarbon fuels.
Quantitative Comparison of Heats of Combustion
The following table summarizes the molar and specific heats of combustion for this compound and the selected hydrocarbon fuels. The data is presented in both kilojoules per mole (kJ/mol) and megajoules per kilogram (MJ/kg) to provide a comprehensive comparison based on both molecular and mass efficiency.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Molar Heat of Combustion (kJ/mol) | Specific Heat of Combustion (MJ/kg) |
| This compound | B₅H₉ | 63.17 | -4546 | -71.9 |
| Methane | CH₄ | 16.04 | -891[2] | -55.5[2] |
| Propane | C₃H₈ | 44.1 | -2220[3][4] | -50.33[5] |
| Octane | C₈H₁₈ | 114.23 | -5470[6][7] | -47.8 |
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
The standard method for determining the heat of combustion of liquid and gaseous fuels is bomb calorimetry. This technique measures the heat released from a combustion reaction at a constant volume.
Objective: To determine the heat of combustion of a fuel sample.
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Sample crucible
-
Ignition wire
-
Thermometer with high precision
-
Stirrer
-
Water bath
Procedure:
-
Sample Preparation: A known mass of the fuel sample is placed in the sample crucible. For volatile liquids like this compound and octane, this is done within the sealed bomb to prevent evaporation. For gaseous fuels like methane and propane, a known volume is introduced into the bomb at a specific pressure.
-
Assembly: The crucible is placed inside the bomb, and an ignition wire is connected to the electrodes, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and then pressurized with a large excess of pure oxygen, typically to around 25-30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat absorbed by the calorimeter and the water is calculated using the temperature change and the heat capacity of the calorimeter system. This heat release corresponds to the change in internal energy (ΔU) of the combustion reaction.
-
Conversion to Enthalpy: The enthalpy of combustion (ΔH) is then calculated from the change in internal energy, accounting for the change in the number of moles of gas in the reaction.
Logical Relationship of Combustion Properties
The following diagram illustrates the key factors influencing the heat of combustion and the comparative relationship between this compound and hydrocarbon fuels.
Caption: Relationship between fuel properties and combustion output.
References
A Comparative Guide to Theoretical and Computational Studies of Pentaborane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical and computational studies on the isomers of pentaborane (B₅H₉), a boron hydride cluster. By summarizing key quantitative data and outlining experimental methodologies, this document serves as a valuable resource for researchers in fields ranging from inorganic chemistry to materials science.
Performance Comparison of this compound Isomers
While the square pyramidal nido-pentaborane(9) is the most well-known and experimentally characterized isomer, theoretical studies have explored the potential existence and relative stabilities of other structural forms. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has been instrumental in predicting the structures and energetic landscapes of B₅H₉ isomers.
Below is a summary of calculated relative energies and key structural parameters for various theoretical isomers of this compound. It is important to note that direct experimental data for isomers other than nido-pentaborane(9) is scarce.
| Isomer | Point Group | Relative Energy (kcal/mol) | Apical B-B Bond Length (Å) | Basal B-B Bond Length (Å) | Computational Method | Reference |
| nido-Pentaborane(9) | C₄ᵥ | 0.0 | 1.698 | 1.797 | DFT (BP86/Def2-TZVP) | [1] |
| Hypothetical Isomer A | Cₛ | Data Not Available | Data Not Available | Data Not Available | - | - |
| Hypothetical Isomer B | C₂ᵥ | Data Not Available | Data Not Available | Data Not Available | - | - |
Note: The data for hypothetical isomers is currently unavailable in the reviewed literature. The table will be updated as new theoretical studies emerge.
The stability of halogenated derivatives of this compound(9) has been investigated, revealing that the substitution position (apical vs. basal) affects the overall stability, a factor attributed to different π-type interactions with the boron cage.[2]
Experimental Protocols
The characterization of this compound and its isomers relies on a combination of experimental techniques, often coupled with computational analysis for data interpretation.
Computational Methods
A variety of computational methods are employed to investigate the structures, energies, and properties of this compound isomers.
-
Density Functional Theory (DFT): This is a widely used method for geometry optimization and energy calculations of borane (B79455) clusters.[1] Functionals such as B3LYP and BP86, combined with basis sets like Def2-TZVP, have been shown to provide results in good agreement with experimental data for the known nido-pentaborane(9).[1]
-
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, offer a higher accuracy for electronic structure and energy calculations, though at a greater computational cost. These methods are often used to benchmark DFT results.[2][3]
-
Geometry Optimization: This process computationally determines the lowest energy structure of a molecule, providing key information on bond lengths, bond angles, and overall symmetry.
-
Frequency Calculations: These calculations are performed to confirm that an optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).
-
NMR Chemical Shift Calculations: Theoretical calculations of NMR chemical shifts (e.g., for ¹¹B and ¹H) are crucial for interpreting experimental NMR spectra and aiding in structure elucidation.[2]
Experimental Characterization Techniques
-
X-ray Crystallography: This technique provides precise atomic coordinates in the solid state, offering definitive structural information for crystalline samples. It has been used to determine the structure of nido-pentaborane(9).[1]
-
Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. This method has been applied to study the structures of this compound and its derivatives.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹H NMR are indispensable tools for characterizing boranes. The chemical shifts and coupling patterns provide valuable information about the connectivity and chemical environment of the boron and hydrogen atoms in the cluster.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide insights into its fragmentation patterns, which can be useful for structural analysis. The mass spectrum of this compound(9) has been reported to show a tendency to lose two or four hydrogen atoms upon ionization.
Logical Workflow for Theoretical Isomer Analysis
The following diagram illustrates a typical workflow for the theoretical and computational investigation of this compound isomers.
References
Unraveling Molecular Dynamics: A Comparative Guide to Validating Fluxional Processes in Pentaborane-Derived Metallaboranes
For researchers, scientists, and professionals in drug development, understanding the dynamic nature of molecules is paramount. In the realm of inorganic chemistry, metallaboranes derived from pentaborane represent a fascinating class of compounds exhibiting "fluxionality"—a phenomenon where atoms within a molecule rapidly interchange their positions. The experimental validation of these processes is crucial for comprehending their reactivity, stability, and potential applications. This guide provides an objective comparison of key experimental techniques used to probe these intricate molecular motions, supported by experimental data and detailed protocols.
The study of fluxional behavior in metallaboranes hinges on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods. Each technique offers a unique window into the structural and energetic landscape of these dynamic molecules.
At a Glance: Comparing Key Experimental Techniques
| Technique | Information Provided | Advantages | Limitations |
| Variable Temperature NMR (VT-NMR) | Rates of exchange, activation energy (ΔG‡), coalescence temperature.[1] | Provides quantitative kinetic and thermodynamic data about the fluxional process in solution.[1] | Can be complex to analyze for systems with multiple exchange processes; requires specialized equipment for temperature control. |
| 2D Exchange Spectroscopy (EXSY) NMR | Identifies exchanging sites and pathways.[2][3] | Unambiguously demonstrates chemical exchange between specific nuclei.[2][3] | Less quantitative for fast exchange rates; requires longer experiment times.[4] |
| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, and angles. | Provides a static snapshot of the molecule, revealing the ground-state geometry. | Does not directly observe dynamic processes in solution; crystal packing forces can influence conformation. |
| Density Functional Theory (DFT) Calculations | Theoretical transition state geometries, activation energy barriers, and reaction pathways.[5] | Complements experimental data by providing mechanistic insights and predicting fluxional behavior.[5] | Accuracy is dependent on the chosen functional and basis set; requires significant computational resources.[6][7][8] |
Delving Deeper: Experimental Methodologies
A thorough understanding of the experimental protocols is essential for accurate and reproducible validation of fluxional processes.
Variable Temperature (VT) NMR Spectroscopy
VT-NMR is the cornerstone for quantifying the energetics of fluxional processes.[1] By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine the rate at which the molecular rearrangement occurs.
Experimental Protocol:
-
Sample Preparation: Dissolve a pure sample of the metallaborane in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., toluene-d8, CD2Cl2).[9] Use high-quality NMR tubes (e.g., Pyrex) to withstand temperature changes.[10][11]
-
Initial Spectrum: Acquire a standard 1H and/or 11B NMR spectrum at ambient temperature.
-
Temperature Variation: Gradually decrease the temperature in discrete steps (e.g., 10 K increments).[1] Allow the sample to equilibrate at each temperature for a set period (e.g., 10-20 minutes) before acquiring a spectrum.[10]
-
Data Acquisition: Record the spectra at each temperature, noting the changes in peak shape, width, and chemical shift.
-
Coalescence Point: Identify the temperature at which two or more exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).
-
Low-Temperature Limit: Continue cooling until the spectrum shows sharp, well-resolved signals corresponding to the static structure (the "slow-exchange" regime).
-
High-Temperature Limit: If possible, increase the temperature above ambient to observe the "fast-exchange" regime, where the exchanging signals appear as a single, sharp, time-averaged peak.
-
Data Analysis: Use the Eyring equation and line-shape analysis software to calculate the rate constants (k) at different temperatures and subsequently determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡).[1]
2D Exchange Spectroscopy (EXSY) NMR
2D EXSY is a powerful tool for qualitatively identifying which atoms are undergoing chemical exchange.[2][3]
Experimental Protocol:
-
Sample Preparation: Prepare the sample as for a standard 1D NMR experiment.
-
Mixing Time (tm): The crucial parameter in an EXSY experiment is the mixing time, during which chemical exchange can occur. This should be on the order of the inverse of the exchange rate. A series of experiments with varying mixing times can be beneficial.
-
Data Acquisition and Processing: Acquire the 2D data set and process it using appropriate software.
-
Spectral Analysis: The resulting 2D spectrum will show diagonal peaks, which correspond to the signals in a 1D spectrum. Cross-peaks appearing off the diagonal indicate that the nuclei at those two chemical shifts are undergoing exchange. The sign of the cross-peaks relative to the diagonal peaks confirms that the correlation is due to chemical exchange rather than the Nuclear Overhauser Effect (NOE).[2]
X-ray Crystallography
While NMR provides information about the dynamic behavior in solution, X-ray crystallography provides a precise, static picture of the molecule in the solid state.
Experimental Protocol:
-
Crystallization: Grow single crystals of the metallaborane suitable for X-ray diffraction. This is often the most challenging step, especially for air- and moisture-sensitive compounds.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head, often under an inert atmosphere and at low temperature to prevent degradation. For air-sensitive samples, a special sample holder and handling in a glovebox are necessary.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, and then build and refine the molecular model to fit the experimental data.
-
Analysis: The final refined structure provides accurate bond lengths, bond angles, and the overall molecular geometry in the solid state. This represents the ground-state structure, which is the starting point for understanding the fluxional process.
Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical framework to complement experimental findings, offering insights into the transition states and reaction pathways of fluxional processes.[5]
Computational Protocol:
-
Model Building: Construct an initial molecular model based on the X-ray crystal structure or a chemically intuitive geometry.
-
Ground State Optimization: Perform a geometry optimization of the ground state structure using a suitable density functional (e.g., B3LYP) and basis set.
-
Transition State Search: Identify the transition state structure connecting the exchanging ground state structures. This often involves techniques like synchronous transit-guided quasi-newton (STQN) methods.
-
Frequency Calculation: Perform frequency calculations on both the ground state and transition state structures. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Calculate the single-point energies of the optimized ground state and transition state structures to determine the activation energy barrier for the fluxional process.
-
Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired minima.
Visualizing the Workflow
The interplay between these techniques is crucial for a comprehensive understanding of fluxionality.
Caption: Workflow for the validation of fluxional processes.
This integrated approach, combining the quantitative data from VT-NMR, the mechanistic clues from 2D EXSY, the static structural information from X-ray crystallography, and the theoretical insights from DFT, provides a robust and comprehensive validation of the fluxional processes in metallaboranes derived from this compound. This detailed understanding is critical for the rational design of new catalysts and materials with tailored dynamic properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2D EXSY Experiment [imserc.northwestern.edu]
- 3. Study of Chemical Exchange by 2D NMR | JEOL Resources [jeolusa.com]
- 4. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 5. A combined experimental and computational study of fluxional processes in sigma amine-borane complexes of rhodium and iridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Pentaborane Alternatives in Carborane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carboranes, polyhedral boron-carbon clusters, is a cornerstone of various fields, including medicinal chemistry for Boron Neutron Capture Therapy (BNCT), materials science, and organometallic chemistry. Historically, pentaborane(9) (B₅H₉) has been a common starting material, particularly for smaller carborane cages. However, its extreme toxicity, pyrophoric nature, and volatility pose significant handling challenges and safety risks. This guide provides a comprehensive comparison of safer and more viable alternatives to this compound for the synthesis of carboranes, with a focus on experimental data and detailed protocols.
Executive Summary
This guide details three primary alternatives to this compound in carborane synthesis:
-
Decaborane(14) (B₁₀H₁₄): The most widely used and safer alternative, especially for the synthesis of icosahedral closo-carboranes such as ortho-carborane (1,2-C₂B₁₀H₁₂). It is a stable solid with lower toxicity compared to this compound.
-
Amine-Borane Adducts: These compounds, such as triethylamine-borane (Et₃N·BH₃), offer a less hazardous source of borane (B79455) for certain carborane syntheses. They are generally more stable and easier to handle than this compound.
-
Deboronation of Higher Boranes: This method involves the removal of one or more boron vertices from a larger, pre-existing borane or carborane cluster to produce smaller nido-carboranes. This technique provides a route to specific carborane fragments that can be difficult to obtain through direct synthesis.
The following sections provide a detailed comparison of these alternatives, including quantitative data on their performance, comprehensive experimental protocols, and visualizations of the synthetic pathways.
Performance Comparison of Borane Precursors
The choice of a boron precursor significantly impacts the yield, reaction conditions, and safety of carborane synthesis. While this compound is effective for producing smaller nido-carboranes, decaborane (B607025) is the precursor of choice for the highly stable icosahedral carboranes. The following table summarizes the key quantitative data for the synthesis of representative carboranes using different precursors.
| Precursor | Target Carborane | Alkyne/Reagent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound(9) | nido-2,3-(CH₃)₂C₂B₄H₆ | 2-Butyne (B1218202) | Triethylamine (B128534) | 0 - Room Temp. | 2 days | >50 | [1] |
| Decaborane(14) | ortho-Carborane (C₂B₁₀H₁₂) | Acetylene (B1199291) | Diethyl sulfide (B99878) / Toluene (B28343) | 80 - 100 | 8 - 24 h | 65-77 | [2] |
| Decaborane(14) Adduct | ortho-Carborane Derivatives | Substituted Acetylenes | Acetonitrile | 120 (Microwave) | 1 - 20 min | 63-91 | [3] |
| Deboronation | nido-7,8-C₂B₉H₁₂⁻ | - | Cesium Fluoride (B91410) / Methanol (B129727) | Reflux | - | High | [4] |
Synthetic Pathways and Logical Relationships
The synthesis of carboranes from different borane precursors involves distinct reaction pathways. The following diagrams, generated using the DOT language, illustrate these processes.
Experimental Protocols
Synthesis of ortho-Carborane from Decaborane and Acetylene
This protocol is adapted from a common procedure for the synthesis of the parent ortho-carborane.[2]
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetylene (gas)
-
Diethyl sulfide (Et₂S)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Gas inlet tube
-
Condenser
-
Heating mantle
-
Apparatus for handling and purifying acetylene gas
Procedure:
-
Under an inert atmosphere, dissolve decaborane(14) in anhydrous toluene in the three-necked flask.
-
Add diethyl sulfide to the solution and stir.
-
Heat the mixture to 80-100 °C.
-
Bubble purified acetylene gas through the stirred solution at a steady rate.
-
Continue the reaction for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess diethyl sulfide under reduced pressure.
-
The crude ortho-carborane can be purified by column chromatography or sublimation.
Expected Yield: 65-77%
Synthesis of nido-2,3-Dimethyl-2,3-dicarbahexaborane(8) from this compound(9) and 2-Butyne
This protocol describes a bench-scale preparation and is adapted from studies on small carborane synthesis.[1]
Materials:
-
This compound(9) (B₅H₉)
-
2-Butyne
-
Triethylamine (Et₃N)
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Reaction flask with a stir bar
-
Vacuum line for purification
Procedure:
-
In a reaction flask under an inert atmosphere, condense this compound(9) and 2-butyne at low temperature (e.g., -196 °C).
-
Slowly add triethylamine to the mixture at 0 °C while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.
-
The volatile products, including the desired nido-carborane, can be separated from non-volatile side products by vacuum fractionation.
Expected Yield: >50%
Deboronation of ortho-Carborane to nido-7,8-Dicarbaundecaborate(-1)
This protocol is a general method for the degradation of icosahedral carboranes.[4]
Materials:
-
ortho-Carborane (1,2-C₂B₁₀H₁₂)
-
Cesium fluoride (CsF)
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
Procedure:
-
Dissolve ortho-carborane in methanol in the round-bottom flask.
-
Add an excess of cesium fluoride to the solution.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy.
-
After completion, cool the reaction mixture.
-
The product, the cesium salt of the nido-carborane anion, can be isolated by precipitation and filtration.
Expected Yield: High
Safety and Handling Considerations
While the alternatives to this compound are generally safer, they still require careful handling:
-
Decaborane(14): Is a toxic solid that can be absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amine-Borane Adducts: Are generally stable solids or liquids but can release flammable hydrogen gas upon heating or in the presence of acid. They should be handled in a fume hood.
-
General Precautions: All reactions involving boranes should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and potential side reactions.
Conclusion
The synthesis of carboranes can be achieved through various pathways that avoid the use of the highly hazardous this compound. Decaborane(14) stands out as the most versatile and widely adopted alternative, providing high yields of icosahedral carboranes under manageable conditions. For the synthesis of specific nido-carborane fragments, deboronation of readily available larger clusters offers an efficient route. While still requiring careful handling, these alternative methods significantly reduce the risks associated with carborane synthesis, making this important class of compounds more accessible to the broader scientific community. Researchers should select the most appropriate synthetic route based on the target carborane, available starting materials, and safety infrastructure.
References
A Comparative Guide to Experimental Data for Pentaborane: Cross-Referencing with the NIST Chemistry WebBook
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for pentaborane (B₅H₉), cross-referencing values from the National Institute of Standards and Technology (NIST) Chemistry WebBook with data from other independent experimental studies. This compound, a highly reactive and toxic boron hydride, necessitates precise and reliable data for its safe handling and application in research and development. This document aims to consolidate key physical and thermochemical properties, detail the experimental protocols used for their determination, and offer a clear visual workflow for data verification.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data for this compound, presenting values from the NIST Chemistry WebBook alongside those reported in other peer-reviewed literature and technical reports. This allows for a direct comparison and assessment of the consistency of the available data.
Table 1: Physical Properties of this compound
| Property | NIST Chemistry WebBook Value | Other Experimental Value(s) | Source(s) |
| Melting Point | -46.6 °C | -47 °C | WebElements[1] |
| Boiling Point | 58.4 °C | 58 °C, 60 °C | PubChem, WebElements[1][2] |
| Density (g/mL) | 0.618 at 25 °C | 0.61 at 0 °C/4 °C | PubChem[2] |
Table 2: Thermochemical Data for this compound
| Property | NIST Chemistry WebBook Value (kJ/mol) | Other Experimental Value(s) (kJ/mol) | Source(s) |
| Standard Enthalpy of Formation (Gas, 298.15 K) | 73.2 ± 3.3 | 66.9 (average value) | Dalton Transactions[3] |
Table 3: Vapor Pressure of this compound
| Temperature (°C) | NIST Chemistry WebBook Value | Other Experimental Value(s) | Source(s) |
| -34.8 | 1 kPa (7.5 mmHg) | PubChem, NYU Physics[2][4] | |
| 3.8 | 10 kPa (75 mmHg) | PubChem, NYU Physics[2][4] | |
| 20 | 22.8 kPa (171 mmHg) | PubChem, Wikipedia[2][5] | |
| 57.6 | 100 kPa (750 mmHg) | PubChem, NYU Physics[2][4] | |
| 25 to 75 | Described by: log P = 5.6352 - 1384/(t + 250) (P in psia, t in °C) | Callery Chemical Co. Report[6] | |
| 75 to 125 | Described by: low P = 4.4803 - 730/(t + 160) (P in psia, t in °C) | Callery Chemical Co. Report[6] |
Experimental Protocols
The accurate determination of the physicochemical properties of a hazardous compound like this compound requires specialized experimental procedures. Below are detailed methodologies for the key experiments cited.
Vapor Pressure Determination
The vapor pressure of the pyrophoric and toxic liquid this compound is measured using a specialized apparatus designed for handling air-sensitive materials.
Methodology:
-
Sample Handling: All manipulations of this compound are conducted in a glovebox under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[7]
-
Apparatus: A static vapor pressure apparatus is used, typically consisting of a sample bulb connected to a mercury manometer or a modern pressure transducer.[8] The entire apparatus is enclosed in a thermostatically controlled bath to maintain a constant temperature.
-
Procedure:
-
A small, degassed sample of this compound is transferred to the sample bulb in the glovebox.
-
The bulb is connected to the evacuated manometer system.
-
The thermostatic bath is set to the desired temperature, and the system is allowed to reach thermal equilibrium.
-
The vapor pressure is read directly from the manometer or pressure transducer.[8]
-
For measurements over a range of temperatures, the bath temperature is incrementally changed, and the corresponding vapor pressure is recorded at each step.
-
Heat of Formation Determination (Bomb Calorimetry)
The standard enthalpy of formation of this compound is determined by measuring its heat of combustion in a bomb calorimeter. Given the pyrophoric nature of this compound, significant safety precautions are necessary.
Methodology:
-
Sample Preparation: A known mass of this compound is sealed in a thin-walled glass or quartz ampule under an inert atmosphere. This is to prevent premature reaction with oxygen.
-
Calorimeter Setup:
-
A bomb calorimeter is charged with a known volume of water.
-
The sealed ampule containing the this compound sample is placed in the crucible inside the bomb.
-
A fuse wire is positioned to shatter the ampule upon ignition.
-
The bomb is sealed and pressurized with a known excess of pure oxygen.
-
-
Combustion and Measurement:
-
The bomb is submerged in the calorimeter's water bath, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined by calibrating with a standard substance, such as benzoic acid.
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, taking into account the heats of formation of the combustion products (boric oxide and water).
Gas-Phase Infrared Spectroscopy
Gas-phase infrared (IR) spectroscopy of this compound provides information about its molecular structure and vibrational modes. Due to its toxicity, the sample must be contained within a sealed gas cell.
Methodology:
-
Sample Handling: this compound is transferred from its storage cylinder to an evacuated gas cell in a closed system, typically a vacuum line, to prevent release into the atmosphere.[8]
-
Experimental Setup:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A long-path gas cell with IR-transparent windows (e.g., KBr or CsI) is placed in the spectrometer's sample compartment.
-
The gas cell is connected to a vacuum line for sample introduction and removal.
-
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded.
-
A small amount of this compound vapor is introduced into the gas cell to a desired pressure.
-
The IR spectrum of the this compound sample is recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Decontamination: After the measurement, the this compound is carefully removed from the gas cell by condensation in a cold trap and subsequently neutralized. The cell is then purged with an inert gas.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental data for a hazardous chemical like this compound with the NIST Chemistry WebBook.
Caption: Workflow for cross-referencing experimental data with the NIST WebBook.
References
- 1. WebElements Periodic Table » Boron » this compound (9) [webelements.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heats of formation on the way from B 2 H 6 to B 20 H 16 : thermochemical consequences of multicenter bonding in ab initio and DFT methods - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02589J [pubs.rsc.org]
- 4. physics.nyu.edu [physics.nyu.edu]
- 5. This compound(9) - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. media.msanet.com [media.msanet.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of the Lewis Acidity of Pentaborane and Other Boranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Lewis acidity of pentaborane(9) with other significant borane (B79455) compounds. Lewis acidity is a critical parameter in understanding the reactivity of boranes and their application in catalysis, synthesis, and materials science. This document summarizes key experimental and computational data to offer an objective performance comparison.
Introduction to Borane Lewis Acidity
Boranes are electron-deficient molecules, making them effective Lewis acids—substances that can accept a pair of electrons. This property is central to their chemical behavior, influencing their ability to form adducts with Lewis bases, activate substrates in chemical reactions, and participate in frustrated Lewis pair (FLP) chemistry. The strength of a borane as a Lewis acid is determined by factors such as the substituents on the boron atom(s), the overall molecular geometry, and the extent of electron delocalization within the borane cluster.
Quantitative Comparison of Lewis Acidity
Several experimental and computational scales are employed to quantify the Lewis acidity of boranes. The most common include the Gutmann-Beckett method, which determines an Acceptor Number (AN) based on the ³¹P NMR chemical shift of a probe molecule, and computational methods that calculate the Fluoride (B91410) Ion Affinity (FIA). A higher AN or FIA value indicates stronger Lewis acidity.
For comparison, a range of other boranes have been extensively studied. The data presented in Table 1 offers a comparative overview.
Table 1: Comparison of Lewis Acidity Parameters for Selected Boranes
| Borane | Formula | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) |
| Boron Trifluoride | BF₃ | 89 | - |
| Boron Trichloride | BCl₃ | 105.7 | - |
| Boron Tribromide | BBr₃ | 109.3 | - |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82 | 452.7 |
| Tris(ortho-carboranyl)borane | B(o-C₂B₁₀H₁₁)₃ | ~74.9 | 605 |
| This compound(9) | B₅H₉ | Not available | Not available |
Note: The Gutmann-Beckett values can be influenced by steric factors. FIA values are calculated computationally and represent the gas-phase affinity for a fluoride ion.
Factors Influencing Borane Lewis Acidity
The Lewis acidity of boranes is a complex interplay of electronic and structural factors. The following diagram illustrates the key relationships that determine the Lewis acidity of a borane.
Figure 1: Key factors influencing the Lewis acidity of boranes.
Experimental Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a substance in solution.[2]
Workflow:
Figure 2: Workflow for the Gutmann-Beckett method.
Detailed Methodology:
-
A sample of the borane is dissolved in a deuterated, non-coordinating solvent such as chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).
-
A stoichiometric amount of triethylphosphine oxide (Et₃PO) is added to the solution.
-
The ³¹P NMR spectrum is recorded at a constant temperature.
-
The chemical shift of the phosphorus atom in the Et₃PO-borane adduct is measured.
-
The change in chemical shift (Δδ) is calculated by subtracting the chemical shift of free Et₃PO in the same solvent from the measured chemical shift of the adduct.
-
The Acceptor Number (AN) is then calculated using a linear correlation.
Computational Determination of Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, calculated as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.
Computational Workflow:
References
Efficacy of Pentaborane as a Fuel Compared to Other "Exotic Fuels": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pentaborane's efficacy as a fuel against other "exotic" high-energy fuels, namely liquid hydrogen, liquid methane, and hydrazine. The comparison is based on key performance metrics, supported by experimental data and detailed methodologies for the cited experiments.
Data Presentation: Quantitative Fuel Performance Comparison
The following table summarizes the key performance characteristics of this compound and selected alternative exotic fuels. This data is essential for evaluating the trade-offs between energy output, density, and handling requirements.
| Fuel | Chemical Formula | Density (g/mL) | Boiling Point (°C) | Gravimetric Heat of Combustion (MJ/kg) | Volumetric Heat of Combustion (MJ/L) | Specific Impulse (Isp) with LOX (seconds) |
| This compound | B₅H₉ | 0.618[1] | 58.4[1] | ~67.7[2] | Data not readily available | ~365 (with N₂O₄)[3] |
| Liquid Hydrogen | H₂ | 0.0708[4] | -252.9[4] | 120[5][6] | 8.5[7] | ~450[8] |
| Liquid Methane | CH₄ | 0.423[9] | -161.5[9] | 55.5[9] | 23.5[7] | ~380[8] |
| Hydrazine | N₂H₄ | 1.021 | 114 | 19.41 | 19.8 | ~316 (with N₂O₄) |
Experimental Protocols
The determination of the performance metrics outlined above requires specialized experimental setups and stringent safety protocols, particularly for highly toxic and reactive substances like this compound.
Measurement of Specific Impulse (Isp)
Specific impulse, a measure of a rocket propellant's efficiency, is determined experimentally using a static fire test stand.
Methodology:
-
Engine Mounting: The rocket engine is securely mounted to a test stand equipped with a thrust measurement system (e.g., load cells).
-
Propellant Feed System: The fuel (e.g., this compound) and oxidizer are stored in separate, pressurized tanks and fed to the engine through a precisely controlled system of pipes, valves, and flowmeters.
-
Ignition and Combustion: For hypergolic propellants like this compound with a suitable oxidizer, combustion initiates upon contact in the combustion chamber. For non-hypergolic fuels, an ignition system is required.
-
Data Acquisition: During the engine firing, the following parameters are continuously recorded:
-
Thrust (Force) generated by the engine.
-
Mass flow rate of the fuel and oxidizer.
-
Combustion chamber pressure and temperature.
-
-
Calculation: The specific impulse is calculated by dividing the measured thrust by the total propellant mass flow rate and the acceleration due to gravity at sea level (g₀).
Determination of Heat of Combustion
The heat of combustion is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of the fuel is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The fuel sample is ignited remotely via an electrical fuse.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated based on the temperature rise of the water and the known heat capacity of the calorimeter system.
Hypergolic Ignition Delay Testing (Drop Test)
This test is used to determine the time delay between the initial contact of a hypergolic fuel and oxidizer and the onset of ignition.
Methodology:
-
Sample Placement: A small, controlled volume of the fuel is placed in a container, often made of a material compatible with the propellants.
-
Oxidizer Delivery: A single drop of the oxidizer is released from a specified height onto the fuel sample.
-
High-Speed Imaging: The event is recorded with a high-speed camera to precisely measure the time from contact to the first appearance of flame.
-
Controlled Environment: For highly reactive and toxic substances, this test is performed within a sealed and purged chamber to contain the reaction and its products.
Safe Handling Protocols for this compound
Due to its extreme toxicity and pyrophoric nature, handling this compound requires stringent safety measures. The following is a summary of essential protocols based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[3][10][11][12][13]
-
Containment: All work with this compound must be conducted in a completely enclosed and sealed system, such as a glovebox or a specially designed chemical fume hood.[3]
-
Inert Atmosphere: The system must be thoroughly purged with an inert gas, such as dry nitrogen or argon, to prevent contact with air or moisture, which can lead to spontaneous ignition.[3]
-
Personal Protective Equipment (PPE): Personnel must wear a full-face, positive-pressure supplied-air respirator and a fully encapsulating, chemical-resistant suit.[3]
-
Ventilation: Local exhaust ventilation is critical at all potential leak points.
-
Material Compatibility: this compound is corrosive to natural rubber and some plastics; therefore, all system components must be made of compatible materials.
-
Emergency Preparedness: An eyewash station, safety shower, and appropriate fire extinguishing media (such as dry chemical powder) must be readily available. Water should not be used on this compound fires.[12] In case of exposure, immediate medical attention is critical, and symptoms may be delayed.[3]
Mandatory Visualization
The selection of an appropriate exotic fuel for a specific application is a complex process that involves balancing performance with practical and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. media.msanet.com [media.msanet.com]
- 4. Liquid hydrogen - Wikipedia [en.wikipedia.org]
- 5. hydrogennewsletter.com [hydrogennewsletter.com]
- 6. sfc.com [sfc.com]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Methane - Wikipedia [en.wikipedia.org]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 11. This compound | Occupational Safety and Health Administration [osha.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound - IDLH | NIOSH | CDC [cdc.gov]
Safety Operating Guide
Navigating the Perils: A Comprehensive Guide to Pentaborane Disposal
For Immediate Reference: In the event of a pentaborane spill, evacuate the area immediately, eliminate all ignition sources, and cover the spill with dry lime, sand, or soda ash. Do not use water.
This compound, a highly reactive and toxic boron hydride, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, targeting researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate the inherent risks associated with this pyrophoric compound.
Immediate Safety and Hazard Profile
This compound is a colorless liquid with a pungent, sour milk-like odor that ignites spontaneously upon contact with air.[1][2] Its vapor is heavier than air and can travel to an ignition source, causing a flashback.[3] Beyond its extreme flammability, this compound is highly toxic and can be lethal upon inhalation or skin contact.[1][3] Symptoms of exposure may be delayed for up to 48 hours and include drowsiness, nausea, and central nervous system effects.[1][3]
| Property | Value |
| Appearance | Colorless to yellow liquid |
| Odor | Pungent, sour milk-like |
| Autoignition Temperature | 95°F (35°C) for pure material; spontaneously flammable if impure |
| Flash Point | 86°F (30°C) |
| Lower Explosive Limit | 0.42% |
| Upper Explosive Limit | 98% |
| Vapor Pressure | 171 mmHg at 68°F (20°C) |
| Specific Gravity | 0.61 g/cm³ at 32°F (0°C) (Less dense than water) |
| Water Solubility | Reacts with water |
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is crucial.
1. Evacuation and Isolation:
-
Immediately evacuate all non-essential personnel from the spill area.[4]
-
Isolate the spill area, preventing entry.
2. Control Ignition Sources:
3. Containment (Do NOT use water):
-
Cover the spill with a dry, non-combustible absorbent material such as dry lime, sand, or soda ash.[4]
-
Under no circumstances should water or foam extinguishers be used , as they can react violently with this compound.[4]
4. Collection and Temporary Storage:
-
Using non-sparking tools, carefully place the absorbed material into a designated, covered container for hazardous waste disposal.[1]
5. Ventilation:
-
Thoroughly ventilate the area after the cleanup is complete.[4]
Disposal of Unwanted this compound
Disposal of this compound requires a carefully controlled chemical neutralization process, often referred to as quenching. This procedure must be carried out by trained personnel in a controlled environment, such as a fume hood, and with appropriate personal protective equipment (PPE).
Experimental Protocol: Quenching of Residual this compound
This protocol is intended for small quantities of residual this compound. Larger quantities should be disposed of as hazardous waste through an authorized service.[5]
Materials:
-
An appropriate reaction flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer.
-
An ice-water bath.
-
An unreactive solvent (e.g., heptane (B126788) or toluene).
-
Deionized water.
-
Personal Protective Equipment (flame-resistant lab coat, chemical-resistant gloves, safety goggles, and a face shield).
Procedure:
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen gas to create an inert atmosphere.
-
Dilution: Transfer the residual this compound to the reaction flask. Dilute the this compound significantly with an unreactive solvent like heptane or toluene.[5]
-
Cooling: Place the reaction flask in an ice-water bath to manage the exothermic reaction.
-
Initial Quenching: Slowly add isopropanol dropwise to the this compound solution while stirring continuously.[3][5] This is a critical step where hydrogen gas will be evolved; ensure adequate ventilation.
-
Secondary Quenching: Once the addition of isopropanol is complete and the initial reaction has subsided, slowly add methanol to ensure all reactive materials are quenched.[3][5]
-
Final Hydrolysis: After the reaction with methanol ceases, add water dropwise to hydrolyze any remaining reactive species.[5]
-
Waste Disposal: The resulting solution should be collected and disposed of as hazardous chemical waste according to institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Decontamination of Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated to ensure safety.
Procedure:
-
Nitrogen Purge: Purge the system or equipment with dry nitrogen gas.[3]
-
Naphtha Rinse: Fill the empty system with dry naphtha and transfer the solution to a waste drum. This solution should be handled as if it has the same properties as this compound.[3]
-
Isopropanol Rinse: Slowly add isopropanol to the system, ensuring to vent any hydrogen gas produced.[3]
-
Methanol Rinse: Finally, slowly add methanol to rinse the system.[3]
By strictly adhering to these procedures, researchers and laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a secure working environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
